1-Benzylaziridine-2-carboxylate
Description
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Properties
IUPAC Name |
1-benzylaziridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)9-7-11(9)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBLCYDJFIPOPZ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N1CC2=CC=CC=C2)C(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10NO2- | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis of benzyl 1-benzylaziridine-2-carboxylate
An In-depth Technical Guide to the Synthesis of Benzyl 1-Benzylaziridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for obtaining benzyl 1-benzylaziridine-2-carboxylate, a highly functionalized aziridine derivative of significant interest in medicinal and synthetic chemistry. Aziridine-2-carboxylates serve as valuable chiral building blocks for the synthesis of a wide array of biologically active molecules, including α- and β-amino acids, alkaloids, and peptide mimetics.[1][2] This document delves into the prevalent synthetic methodologies, offering a detailed examination of the underlying reaction mechanisms, field-proven experimental protocols, and critical process parameters. The content is structured to provide researchers and drug development professionals with the necessary expertise to not only replicate but also innovate upon these synthetic routes.
Introduction: The Significance of Aziridine-2-Carboxylates
Aziridines, the nitrogen-containing analogs of epoxides, are strained three-membered heterocycles that serve as versatile intermediates in organic synthesis.[2][3] The inherent ring strain (approximately 26-27 kcal/mol) makes them susceptible to nucleophilic ring-opening reactions, providing a powerful tool for the stereospecific introduction of nitrogen-containing functionalities.[2] Among the various classes of aziridines, those bearing a carboxylate group at the C2 position are of particular importance. These aziridine-2-carboxylates can be considered as constrained analogs of amino acids, and their strategic ring-opening can lead to a diverse range of non-natural amino acids and other complex nitrogenous compounds.[1][4]
The target molecule, benzyl 1-benzylaziridine-2-carboxylate, incorporates two benzyl groups: one protecting the carboxylic acid as a benzyl ester and the other attached to the aziridine nitrogen. The N-benzyl group is a common protecting group for amines, and the benzyl ester is frequently employed for carboxylic acid protection; both can be removed under various conditions, offering synthetic flexibility. This guide will explore the most scientifically sound and practical approaches to the synthesis of this valuable compound.
Prevalent Synthetic Strategies and Mechanistic Insights
The can be approached from several perspectives, primarily revolving around the formation of the aziridine ring and the introduction of the N-benzyl and benzyl ester functionalities. The two most prominent and well-documented strategies involve the cyclization of amino alcohol precursors and the transformation of epoxides.
Strategy 1: Intramolecular Cyclization of β-Amino Alcohols
A conceptually straightforward and widely utilized method for aziridine synthesis is the intramolecular cyclization of 1,2-amino alcohols.[2] This approach is stereospecific and relies on the conversion of the hydroxyl group into a good leaving group, followed by an intramolecular nucleophilic substitution by the nitrogen atom.
The logical precursor for this strategy is L-serine, a readily available and chiral amino acid. The synthesis commences with the protection of both the amine and carboxylic acid functionalities, followed by activation of the hydroxyl group to facilitate cyclization.
Workflow for Synthesis from L-Serine:
Figure 1: General workflow for the from L-serine.
Mechanistic Considerations:
The key step in this sequence is the ring closure. The choice of the nitrogen protecting group is crucial. An N-trityl (Tr) group, for instance, has been successfully employed.[2] The bulky trityl group can influence the conformation of the molecule, favoring the anti-periplanar arrangement required for the SN2 displacement.
The hydroxyl group is typically activated by conversion to a sulfonate ester (e.g., mesylate or tosylate) or by using reagents like triphenylphosphine/diethyl azodicarboxylate (DEAD) in a Mitsunobu reaction.[4] Alternatively, treatment with sulfuryl chloride has been shown to directly yield the N-trityl aziridine from the corresponding amino alcohol.[2][5]
Following the formation of the N-protected aziridine, the protecting group is removed, and the secondary amine is subsequently N-benzylated using a suitable benzylating agent such as benzyl bromide or benzyl chloride in the presence of a base.
Strategy 2: From Epoxide Precursors
Another powerful method for the synthesis of aziridines involves the ring-opening of epoxides with an azide source, followed by reduction and cyclization of the resulting azido alcohol.[4][6] This strategy offers excellent control over stereochemistry, as the epoxide ring-opening proceeds with inversion of configuration.
Workflow for Synthesis from an Epoxide:
Figure 2: General workflow for the from an epoxide precursor.
Mechanistic Insights:
The starting material for this route is typically a benzyl α,β-unsaturated carboxylate, which can be epoxidized to the corresponding oxirane-2-carboxylate. The subsequent ring-opening with sodium azide is a regioselective SN2 reaction, with the azide attacking the less hindered carbon.[4]
The resulting azido alcohol is then treated with triphenylphosphine (PPh3). This reaction proceeds via the Staudinger ligation, where the phosphine initially attacks the azide to form a phosphazide, which then loses dinitrogen gas to generate an aza-ylide. This intermediate undergoes intramolecular cyclization to afford the aziridine ring, with the elimination of triphenylphosphine oxide.[4]
The final step involves the N-benzylation of the resulting benzyl aziridine-2-carboxylate, as described in the previous strategy.
Detailed Experimental Protocols
The following protocols are representative procedures synthesized from established methodologies in the literature. Researchers should adapt these protocols based on their specific laboratory conditions and the scale of the reaction.
Protocol for Synthesis from O-Benzyl-L-Serine
This protocol outlines the cyclization of O-benzyl-L-serine to form the N-unsubstituted aziridine, followed by N-benzylation.
Step 1: Esterification of O-Benzyl-L-Serine
-
Suspend O-benzyl-L-serine (1.0 eq) in anhydrous benzyl alcohol (5-10 volumes).
-
Cool the mixture to 0 °C and bubble dry HCl gas through the solution for 1-2 hours until saturation.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Remove the excess benzyl alcohol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield benzyl O-benzyl-L-serinate.
Step 2: Cyclization to Benzyl Aziridine-2-carboxylate
-
Dissolve benzyl O-benzyl-L-serinate (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (10-20 volumes).
-
Cool the solution to 0 °C and add triethylamine (2.2 eq).
-
Slowly add methanesulfonyl chloride (1.1 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until completion.
-
Quench the reaction with water and extract with DCM.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford benzyl aziridine-2-carboxylate.
Step 3: N-Benzylation
-
Dissolve benzyl aziridine-2-carboxylate (1.0 eq) in anhydrous acetonitrile or DMF (10 volumes).
-
Add potassium carbonate (1.5 eq) and benzyl bromide (1.1 eq).
-
Stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield benzyl 1-benzylaziridine-2-carboxylate.
Protocol for Esterification of 1-Benzylaziridine-2-carboxylic Acid
This is a more direct route if 1-benzylaziridine-2-carboxylic acid is available.
-
Dissolve 1-benzylaziridine-2-carboxylic acid (1.0 eq) in a mixture of anhydrous DCM and benzyl alcohol (1.5 eq).[7]
-
Add 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution.[8]
-
Cool the mixture to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise.[8]
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-8 hours.
-
Monitor the reaction by TLC.
-
Filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Data Summary and Characterization
The successful should be confirmed by standard analytical techniques.
| Property | Expected Value/Observation |
| Molecular Formula | C17H17NO2 |
| Molecular Weight | 267.32 g/mol |
| Appearance | Pale-yellow to yellow-brown liquid |
| 1H NMR | Expect signals for aromatic protons, benzylic CH2 groups, and aziridine ring protons. |
| 13C NMR | Expect signals for aromatic carbons, benzylic carbons, aziridine ring carbons, and the ester carbonyl. |
| Mass Spectrometry | Expect a molecular ion peak corresponding to the molecular weight. |
| Purity (by HPLC) | >95% |
Causality and Field-Proven Insights
-
Choice of Base in N-Benzylation: A non-nucleophilic base like potassium carbonate is preferred to avoid ring-opening of the aziridine. Stronger, more nucleophilic bases could potentially attack the aziridine ring.
-
Solvent Selection: Anhydrous solvents are critical in steps involving reactive intermediates like sulfonate esters and carbodiimide activation to prevent hydrolysis.
-
Purification: Aziridine-2-carboxylates can be sensitive to acidic conditions. Neutral or slightly basic conditions are recommended during workup and chromatography.
-
Temperature Control: Many of the reaction steps are exothermic. Maintaining the recommended temperatures is crucial for minimizing side reactions and ensuring high yields.
Conclusion
The is a multi-step process that can be achieved through several reliable synthetic routes. The choice of strategy often depends on the availability of starting materials and the desired scale of the synthesis. The intramolecular cyclization of serine derivatives and the transformation of epoxides represent the most robust and well-documented approaches. By understanding the underlying mechanisms and adhering to carefully controlled experimental conditions, researchers can successfully synthesize this valuable building block for applications in drug discovery and development.
References
- Legters, J., Thijs, L., & Zwanenburg, B. (1992). Synthesis and Reactions of Aziridine-2-carboxylic Esters. Recl. Trav. Chim. Pays-Bas, 111(1), 16-21.
- Alvernhe, G., & Laurent, A. (1982). Conversion of Aziridine-2-carboxylic Esters into 2H-Azirine-2-carboxylic Esters. Journal of Chemical Research, Synopses, (8), 218-219.
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Shtamburg, V. G., & Kostyanovsky, R. G. (2021). 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches. International Journal of Molecular Sciences, 22(18), 9861. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of aziridines. Retrieved from [Link]
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Li, X., et al. (2022). Solvent-Controlled Regioselective Reaction of 2-Methyleneaziridines with Acrylic/Propargylic Acids: Synthesis of Carboxylate Aziridine/Acetone Esters. Organic Letters, 24(41), 7594–7599. [Link]
- Okawa, K., Nakajima, K., & Tanaka, T. (1981). ChemInform Abstract: One-Step Synthesis of Optically Active Benzyl N-Trityl-L-aziridine-2-carboxylic Esters (II).
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Kim, B., et al. (2019). Alkylative Ring-Opening of Bicyclic Aziridinium Ion and Its Application for Alkaloid Synthesis. Frontiers in Chemistry, 7, 466. [Link]
- Ha, H.-J. (2021). Alkylative Aziridine Ring-Opening Reactions. Molecules, 26(6), 1690.
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Ha, H.-J. (2021). Alkylative Aziridine Ring-Opening Reactions. MDPI. [Link]
- Ishikawa, T. (2012). Aziridine-2-carboxylates: Preparation, Nucleophilic Ring Opening, and Ring Expansion. Heterocycles, 85(12), 2837-2864.
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Kumar, A., & Kumar, S. (2023). Recent breakthroughs in ring-opening annulation reactions of aziridines. Organic & Biomolecular Chemistry, 21(36), 7291-7309. [Link]
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Supporting Information: Synthesis of O-benzyl-L-serine. (n.d.). Retrieved from [Link]
- Wellcome Foundation Ltd. (1975). 2-Benzyl aziridines. U.S.
- Bates, G. S., & Varelas, M. A. (1980). A mild, general preparation of N-acyl aziridines and 2-substituted 4(S)-benzyloxazolines. Canadian Journal of Chemistry, 58(23), 2562–2566.
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Al-Ostath, R. A., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules, 28(9), 3740. [Link]
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ChemSynthesis. (n.d.). 1-benzyl-2-aziridinecarboxylic acid. Retrieved from [Link]
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Shtamburg, V. G., & Kostyanovsky, R. G. (2022). Non-Aziridination Approaches to 3-Arylaziridine-2-carboxylic Acid Derivatives and 3-Aryl-(aziridin-2-yl)ketones. Molecules, 27(11), 3432. [Link]
- Wisconsin Alumni Research Foundation. (1991). Method for synthesizing β-lactones and alkenes. U.S.
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Wang, T., et al. (2023). Asymmetric synthesis of 3-benzyl and allyl isoindolinones by Pd-catalyzed dicarbofunctionalization of 1,1-disubstituted enamides. Organic Chemistry Frontiers, 10(11), 2736-2742. [Link]
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Singh, V. K., et al. (2023). Taming secondary benzylic cations in catalytic asymmetric SN1 reactions. Science, 382(6668), 325-329. [Link]
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
- Bates, G. S., & Varelas, M. A. (1980). A mild, general preparation of N-acyl aziridines and 2-substituted 4(S)-benzyloxazolines. Canadian Journal of Chemistry.
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D'hooghe, M., & De Kimpe, N. (2019). N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds. Beilstein Journal of Organic Chemistry, 15, 1786–1803. [Link]
- Poon, K. W., & Dudley, G. B. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 4, 44.
- Al-Zaydi, K. M. (2001). A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. Arkivoc, 2001(10), 54-57.
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National Center for Biotechnology Information. (n.d.). Benzyl Aziridine-1-carboxylate. PubChem Compound Database. Retrieved from [Link]
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Gelas-Mialhe, Y., & Vessiere, R. (2000). Aziridine Carboxylates, Carboxamides and Lactones: New Methods for Their Preparation and Their Transformation into α- and β-Amino Acid Derivatives. Molecules, 5(3), 293-298. [Link]
- Rhone-Poulenc Chimie. (1998). Esterification of carboxylic acid salts. U.S.
- Ding, W.-W., et al. (2023). Asymmetric Cascade Carbonylation/Annulation of Benzyl Bromides, CO, and Vinyl Benzoxazinanones Enabled by Pd/Chiral Lewis-Base Relay Catalysis. The Journal of Organic Chemistry, 88(8), 5187–5193.
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The Aquila Digital Community. (n.d.). Techniques for the Enantioselective Asymmetric Synthesis of Benzyl Substituted Malonic Acid Esters. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Reaction of β-Enaminones and Acetylene Dicarboxylates: Synthesis of Substituted 1,2-Dihydropyridinones. Retrieved from [Link]
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The Enigmatic Compound: An In-Depth Analysis of CAS Number 483364-99-4
An Initial Investigation Reveals a Void in Public Scientific Literature
For researchers, scientists, and professionals in drug development, a Chemical Abstracts Service (CAS) number is the definitive key to unlocking a wealth of information about a specific chemical substance. It provides a unique, unambiguous identifier that transcends the complexities of chemical nomenclature. However, in the case of CAS number 483364-99-4, the key turns in a lock with no discernible door. A comprehensive search of publicly available chemical databases and scientific literature reveals a notable absence of information for this specific identifier.
This lack of public data suggests several possibilities:
-
A Novel or Proprietary Substance: The CAS number may have been assigned to a very new compound that has not yet been disclosed in publications or patents. It could be under active development within a private entity, and its details are currently confidential.
-
An Error in Transcription: It is plausible that the provided CAS number contains a typographical error. The intricate nature of these identifiers means a single digit's transposition can lead to a completely different, or in this case, non-existent, entry.
-
A Withdrawn or Deleted Entry: In rare instances, a CAS number may be withdrawn or deleted from the registry for various reasons.
Given the current void of information, this guide will pivot from a direct characterization of a known compound to a methodological framework for approaching an unidentified substance. This document will serve as a roadmap for researchers when faced with a similar challenge, outlining the logical progression of inquiry and the experimental techniques that would be employed to characterize a novel chemical entity.
Part 1: The Investigative Workflow for an Unknown Compound
When a CAS number yields no immediate results, a systematic investigation is paramount. The following workflow outlines the critical steps to be taken.
Figure 1: A generalized workflow for the investigation and characterization of an unknown chemical compound.
Part 2: Core Methodologies for Chemical Characterization
Assuming a physical sample of the compound associated with CAS 483364-99-4 were available, the following analytical techniques would be fundamental to its characterization.
Structural Elucidation
The primary goal is to determine the precise arrangement of atoms within the molecule.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To identify the number and types of hydrogen atoms.
-
¹³C NMR: To determine the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC, HMBC): To establish connectivity between atoms.
2. Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact molecular weight and elemental formula.
-
Tandem Mass Spectrometry (MS/MS): To fragment the molecule and gain insights into its substructures.
Purity and Physicochemical Profiling
A pure sample is essential for accurate biological and physicochemical assessment.
Table 1: Key Analytical Techniques for Purity and Property Determination
| Technique | Purpose | Typical Data Output |
| High-Performance Liquid Chromatography (HPLC) | Quantify purity and identify impurities. | Chromatogram with peak areas. |
| Gas Chromatography (GC) | Assess purity of volatile compounds. | Chromatogram with peak areas. |
| Elemental Analysis | Confirm the elemental composition. | Percentage of C, H, N, S, etc. |
| Solubility Assays | Determine solubility in various solvents. | mg/mL or µM. |
| pKa Determination | Measure the acidity or basicity of the compound. | pKa value(s). |
| LogP/LogD Measurement | Assess the lipophilicity of the compound. | LogP or LogD value. |
Part 3: Hypothetical Biological Investigation
Once the structure and properties are known, the biological activity can be explored. The approach would depend on the structural features of the molecule. For instance, if the molecule contains a quinazolinone core, a common scaffold in medicinal chemistry, one might hypothesize activity as a kinase inhibitor or an anticancer agent.[1]
Signaling Pathway Deconvolution
If initial screens suggest a particular biological effect, the next step is to elucidate the underlying mechanism of action.
Figure 2: A simplified, hypothetical signaling pathway illustrating how an unknown compound might act as a kinase inhibitor.
Conclusion: A Call for Clarity
While the identity of the compound associated with CAS number 483364-99-4 remains elusive from public records, the principles of chemical and biological investigation provide a clear path forward should a sample become available. The rigorous application of analytical and pharmacological methodologies is the cornerstone of drug discovery and development. Researchers encountering such an information vacuum are encouraged to first meticulously verify the identifier before embarking on the comprehensive characterization workflow outlined in this guide. The scientific community awaits the potential disclosure of this enigmatic compound and the data that will ultimately define its place in the vast landscape of chemistry.
References
As no specific information could be found for CAS number 483364-99-4, the reference list contains sources for the general methodologies and concepts discussed in this guide.
- Analytical Method Performance Guidelines for Personal Care and Cleaning Products Containing 1,4-Dioxane.
-
PubChem. National Center for Biotechnology Information.[Link]
- A microwave-assisted multicomponent synthesis of substituted 3,4-dihydroquinazolinones.
Sources
benzyl 1-benzylaziridine-2-carboxylate molecular weight
An In-depth Technical Guide: Benzyl 1-Benzylaziridine-2-carboxylate: A Core Moiety for Advanced Synthesis and Drug Discovery
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl 1-benzylaziridine-2-carboxylate is a synthetically valuable compound that merges the structural rigidity and reactivity of the aziridine ring with the protective and steric-directing features of its benzyl groups. As a constrained chiral building block, it serves as a gateway to novel α- and β-amino acids, peptidomimetics, and complex heterocyclic systems. This technical guide provides a comprehensive overview of its physicochemical properties, a detailed, field-proven protocol for its synthesis, robust methods for its spectroscopic characterization, and an exploration of its applications in organic synthesis and medicinal chemistry. The methodologies are presented with a focus on the underlying chemical principles to empower researchers in their experimental design and execution.
The Strategic Importance of Aziridine-2-Carboxylates
Aziridines, the nitrogen-containing analogs of epoxides, are a cornerstone of modern synthetic chemistry. Their high ring strain (approx. 27 kcal/mol) makes them susceptible to nucleophilic ring-opening reactions, providing a reliable pathway to 1,2-difunctionalized amine derivatives. When a carboxylate group is incorporated at the C2 position, as in aziridine-2-carboxylates, these molecules become powerful synthons that can be viewed as constrained derivatives of both α- and β-amino acids.[1]
Benzyl 1-benzylaziridine-2-carboxylate is of particular interest due to several key features:
-
Dual Benzyl Protection: The N-benzyl group provides stability and modulates the electronic properties of the aziridine nitrogen, while the benzyl ester protects the carboxylic acid. Both can be removed under standard hydrogenolysis conditions, offering a clean deprotection strategy.
-
Chiral Integrity: When synthesized from a chiral precursor like L-serine, the stereochemistry at the C2 position is retained, making it an excellent chiral building block for asymmetric synthesis.
-
Predictable Reactivity: The electron-withdrawing nature of the ester group activates the C3 position for nucleophilic attack, while the N-benzyl group influences the regioselectivity of ring-opening, providing a high degree of control in synthetic transformations.
This guide focuses exclusively on this compound, elucidating its properties and providing the technical foundation for its effective use in a research setting.
Physicochemical and Handling Data
Proper handling and storage are critical for maintaining the integrity of this reactive molecule. The key properties are summarized below for quick reference.
| Property | Value | Source |
| Molecular Weight | 267.33 g/mol | [2] |
| Molecular Formula | C₁₇H₁₇NO₂ | [2] |
| CAS Number | 483364-99-4 | [2] |
| IUPAC Name | benzyl 1-benzyl-2-aziridinecarboxylate | [2] |
| Physical Form | Pale-yellow to Yellow-brown Liquid | [2] |
| Storage Temperature | 2-8 °C, Sealed in dry conditions | [2][3] |
| Purity (Typical) | ≥95% | [2][3] |
Synthesis: A Reliable Pathway from L-Serine
3.1. Mechanistic Rationale and Strategy
The synthesis of chiral aziridine-2-carboxylates is most reliably achieved from corresponding β-hydroxy-α-amino acids. The protocol described here is a modified Wenker synthesis, which proceeds through the activation of a hydroxyl group followed by an intramolecular Sₙ2 cyclization.
The chosen precursor is L-serine benzyl ester. The rationale for this multi-step synthesis is as follows:
-
Protection of the Carboxylic Acid: The initial protection of L-serine as a benzyl ester is crucial to prevent self-polymerization and unwanted side reactions in subsequent steps.
-
N-Alkylation: N-benzylation is performed to install the final N-benzyl group. This step is critical as a primary amine would interfere with the subsequent sulfonation step.
-
Hydroxyl Group Activation: The key step is the conversion of the primary alcohol into a good leaving group. Methanesulfonyl chloride (MsCl) is an excellent choice as it reacts cleanly to form a mesylate ester, which is highly susceptible to nucleophilic displacement.
-
Intramolecular Cyclization: Treatment with a non-nucleophilic base (e.g., potassium carbonate) deprotonates the N-H group (if not already N-benzylated in a separate step) or facilitates the intramolecular Sₙ2 reaction where the nitrogen atom attacks the carbon bearing the mesylate, displacing it to form the strained three-membered aziridine ring.
This sequence ensures high yields and retention of stereochemistry, making it a trustworthy and reproducible method.
3.2. Detailed Experimental Protocol
Safety Note: Handle all reagents (especially benzyl bromide, thionyl chloride, and methanesulfonyl chloride) in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Step A: Synthesis of L-Serine Benzyl Ester
-
Suspend L-Serine (1.0 eq) in benzyl alcohol (5.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add thionyl chloride (1.2 eq) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Precipitate the product by adding diethyl ether. Filter the resulting white solid, wash with diethyl ether, and dry under vacuum to yield L-serine benzyl ester hydrochloride.
Step B: Synthesis of N-Benzyl-L-serine Benzyl Ester
-
Dissolve the L-serine benzyl ester hydrochloride (1.0 eq) in dichloromethane (DCM).
-
Add a base such as triethylamine (2.5 eq).
-
Add benzyl bromide (1.1 eq) and stir the reaction at room temperature for 24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Step C & D: Mesylation and Cyclization to Benzyl 1-Benzylaziridine-2-carboxylate
-
Dissolve the crude N-benzyl-L-serine benzyl ester (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add triethylamine (1.5 eq).
-
Add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise. A precipitate of triethylamine hydrochloride will form.
-
Stir the reaction at 0 °C for 2 hours.
-
Add potassium carbonate (K₂CO₃) (3.0 eq) and allow the mixture to warm to room temperature. Stir vigorously for 18-24 hours to facilitate the intramolecular cyclization.
-
Filter off the solids and wash the filtrate with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting pale-yellow oil via column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product, Benzyl 1-benzylaziridine-2-carboxylate.
3.3. Synthetic Workflow Diagram
Caption: Synthetic pathway from L-Serine to the target compound.
Spectroscopic Characterization: A Self-Validating System
Unambiguous structural confirmation requires a multi-pronged analytical approach. The combination of NMR, Mass Spectrometry, and IR spectroscopy provides a self-validating dataset where each technique corroborates the findings of the others.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity and stereochemistry of the molecule.
Protocol:
-
Prepare a sample by dissolving ~10-20 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[4][5]
Expected Spectral Data:
| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | 7.20 - 7.40 | m | 10H | 2 x -C₆H₅ |
| Ester Methylene | 5.15 - 5.25 | s (or ABq) | 2H | -COOCH₂ Ph |
| N-Benzyl Methylene | 3.60 - 3.80 | ABq | 2H | N-CH₂ Ph |
| Aziridine CH (C2) | 2.90 - 3.10 | dd | 1H | N-CH-CH (COOBn) |
| Aziridine CH₂ (C3) | 2.20 - 2.40 | dd | 1H | N-CH H-CH(COOBn) |
| Aziridine CH₂ (C3) | 1.80 - 2.00 | d | 1H | N-CH H-CH(COOBn) |
| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |
| Ester Carbonyl | 170 - 172 | C =O |
| Aromatic Carbons | 127 - 136 | C ₆H₅ |
| Ester Methylene | 66 - 68 | -COOC H₂Ph |
| N-Benzyl Methylene | 58 - 60 | N-C H₂Ph |
| Aziridine Carbon (C2) | 40 - 42 | N-C H(COOBn) |
| Aziridine Carbon (C3) | 35 - 37 | N-C H₂ |
Rationale: The aziridine protons (C2-H, C3-H) are highly diagnostic, appearing in the upfield region with characteristic geminal and vicinal coupling constants. The diastereotopic protons of the N-benzyl methylene group are expected to appear as an AB quartet due to the chiral center at C2.
4.2. Mass Spectrometry (MS)
MS confirms the molecular weight and can reveal structural information through fragmentation patterns.
Protocol:
-
Prepare a dilute solution of the sample in methanol or acetonitrile (~1 mg/mL).
-
Infuse the solution directly into an Electrospray Ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer.
-
Acquire the spectrum in positive ion mode.
Expected Data:
-
Molecular Ion: A prominent peak at m/z 268.1332, corresponding to the [M+H]⁺ ion (calculated for C₁₇H₁₈NO₂⁺).
-
Key Fragments: Expect to see fragments corresponding to the loss of the benzyl group (m/z 91, tropylium ion) and potential fragmentation of the ester or aziridine ring.
4.3. Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups.
Protocol:
-
Acquire a spectrum of the neat liquid product using a Fourier-Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Expected Data:
-
~3030 cm⁻¹: Aromatic C-H stretch.
-
~2950 cm⁻¹: Aliphatic C-H stretch.
-
~1735-1750 cm⁻¹: A strong, sharp absorbance characteristic of the ester C=O stretch.
-
~1600, 1495, 1450 cm⁻¹: Aromatic C=C stretches.
Applications in Advanced Synthesis and Drug Discovery
The synthetic utility of benzyl 1-benzylaziridine-2-carboxylate stems from the controlled, stereospecific ring-opening of the aziridine.
5.1. The Aziridine as a Privileged Scaffold
The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets. Heterocyclic structures like benzimidazoles are well-known examples in anticancer drug discovery.[6][7] The strained aziridine ring, particularly when incorporated into amino acid-like structures, represents a unique and less-explored privileged scaffold that can introduce conformational constraints and novel vectoral orientations for interacting with enzyme active sites.
5.2. Nucleophilic Ring-Opening: A Gateway to Novel Amino Acids
The primary application of this compound is in reacting it with a diverse range of nucleophiles. The reaction typically proceeds via an Sₙ2 mechanism, leading to a predictable stereochemical outcome (inversion of configuration at the center of attack).
-
Regioselectivity: The electron-withdrawing ester group at C2 polarizes the C-N bonds, making the C3 position the primary site for nucleophilic attack. This regioselectivity is highly reliable for a wide array of soft and hard nucleophiles.
5.3. Ring-Opening Workflow Diagram
The following diagram illustrates the synthetic potential unlocked by this key reaction.
Caption: General scheme for nucleophilic ring-opening of the aziridine.
5.4. Potential Therapeutic and Synthetic Applications
-
Peptidomimetics: Incorporation of the resulting novel amino acids into peptides can enforce specific secondary structures (e.g., β-turns) or enhance resistance to proteolytic degradation.
-
Synthesis of β-Lactams: The aziridine can serve as a precursor to the β-lactam core found in many antibiotic classes.
-
Enzyme Inhibitors: The unique stereochemistry and functionality introduced can be tailored to design potent and selective inhibitors for enzymes like proteases and kinases.
-
Asymmetric Catalysis: The chiral backbone can be elaborated into ligands for asymmetric transition metal catalysis.
Conclusion
Benzyl 1-benzylaziridine-2-carboxylate is more than a simple chemical; it is a precision tool for the modern synthetic chemist. Its robust synthesis, well-defined physicochemical properties, and predictable reactivity make it an invaluable asset for researchers in both academic and industrial settings. By providing access to a vast chemical space of non-proteinogenic amino acids and complex nitrogen-containing molecules, it continues to be a key player in the quest for novel therapeutics and advanced materials. This guide has provided the foundational knowledge and practical protocols necessary to confidently employ this versatile building block in cutting-edge research endeavors.
References
-
ChemSynthesis. (2025, May 20). 1-benzyl-2-aziridinecarboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: One-Step Synthesis of Optically Active Benzyl N-Trityl-L-aziridine-2-carboxylic Esters (II). Retrieved from [Link]
-
PubChem. (n.d.). Benzyl Aziridine-1-carboxylate. Retrieved from [Link]
-
Capot Chemical. (n.d.). 34943-06-1 | 1-Benzyl-aziridine-2-carboxylic acid ethyl ester. Retrieved from [Link]
- Supporting Information. (n.d.). Catalyst-Free Aziridine-Based Step-Growth Polymerization: A Facile Approach to Optically Active Poly(Sulfonamide).
-
ResearchGate. (n.d.). Partial ¹H-NMR spectra (250 MHz, D2O, 2 mM) at 25 °C of (a) benzyl.... Retrieved from [Link]
-
Repository of the University of Groningen. (n.d.). SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. Retrieved from [Link]
- Supporting Information. (n.d.). Cationic Ring-Opening Polymerization of N-benzylaziridines to Polyamines via Organic Boron.
-
MDPI. (2023, April 26). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Retrieved from [Link]
-
MDPI. (2022, December 20). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. Retrieved from [Link]
- Scholar Research Library. (2016). Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. Der Pharmacia Lettre, 8(16), 57-63.
-
Defense Technical Information Center. (2025, May 4). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Retrieved from [Link]
- Arkivoc. (2001). A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. ARKIVOC, 2001(x), 54-57.
-
PMC. (n.d.). Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation. Retrieved from [Link]
-
MDPI. (2025, March 24). Benzyl 2-Phenyl-1H-pyrrole-1-carboxylate. Retrieved from [Link]
- PubMed. (2021). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. Mini Reviews in Medicinal Chemistry, 21(11), 1367-1379.
- ResearchGate. (2021, October). Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 208, 114450.
-
PMC. (2025, June 3). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. Retrieved from [Link]
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- 2. BENZYL 1-BENZYLAZIRIDINE-2-CARBOXYLATE | 483364-99-4 [sigmaaldrich.com]
- 3. Benzyl aziridine-1-carboxylate | 25711-25-5 [sigmaaldrich.com]
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Title: A Technical Guide to the Stability and Storage of 1-Benzylaziridine-2-carboxylate Esters
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: 1-Benzylaziridine-2-carboxylate and its esters are highly valuable chiral building blocks in synthetic organic chemistry, serving as precursors to a wide array of biologically active molecules, including α- and β-amino acids.[1] However, their utility is intrinsically linked to their chemical integrity, which is challenged by the high ring strain of the three-membered aziridine heterocycle.[2][3] This guide provides a comprehensive analysis of the factors governing the stability of 1-benzylaziridine-2-carboxylate esters, detailing the primary degradation pathways and offering field-proven protocols for optimal storage and handling. By synthesizing data from chemical literature and providing practical experimental workflows, this document serves as an essential resource for researchers aiming to preserve the purity and reactivity of these critical synthetic intermediates.
The Chemistry of 1-Benzylaziridine-2-carboxylate: A Double-Edged Sword
The Aziridine-2-Carboxylate Scaffold: A Versatile Synthetic Intermediate
The aziridine ring, a nitrogen-containing analogue of an epoxide, is a potent electrophile. The inherent Baeyer strain of the three-membered ring, with bond angles compressed to approximately 60°, makes it highly susceptible to nucleophilic ring-opening reactions.[3] This reactivity is the cornerstone of its synthetic utility, allowing for the stereospecific introduction of nitrogen-containing functionalities. When substituted with a carboxylate group at the C-2 position, these molecules become powerful chirons for synthesizing complex nitrogenous compounds.[1] The N-benzyl group provides a stable, yet readily cleavable, protecting group, further enhancing its synthetic value.
The Inherent Challenge: Ring Strain and Reactivity
The same reactivity that makes aziridines valuable also renders them prone to degradation.[2] The strain energy of an aziridine ring is approximately 26-27 kcal/mol, which provides a strong thermodynamic driving force for ring-opening.[1] Unlike more stable five- or six-membered rings, the aziridine heterocycle is sensitive to a range of conditions, including acid, moisture, and elevated temperatures. Understanding these sensitivities is not merely an academic exercise; it is critical for ensuring the reproducibility of synthetic procedures and the purity of final compounds.
Core Stability Profile & Degradation Pathways
The stability of 1-benzylaziridine-2-carboxylate is not absolute and is highly dependent on environmental conditions. The primary degradation pathways are driven by the electrophilicity of the ring carbons and the nucleophilicity of the nitrogen atom.
Acid-Catalyzed Degradation: The Primary Pathway of Concern
The most significant and rapid degradation pathway is initiated by acid.[4] In the presence of protic acids (including residual moisture, which can act as a weak acid), the aziridine nitrogen is protonated to form a highly reactive aziridinium ion.[5] This ion is an exceptionally potent electrophile. The positively charged ring is readily attacked by even weak nucleophiles, such as water, leading to irreversible ring-opening and the formation of amino alcohol derivatives. This process is often rapid and can lead to complete sample degradation if not rigorously controlled.
Caption: Mechanism of acid-catalyzed degradation.
Other Degradation Factors
While acid catalysis is the primary concern, other factors can compromise the integrity of the compound:
-
Moisture: Contributes to acid-catalyzed degradation and can also lead to the slow hydrolysis of the ester functional group, particularly under non-neutral pH conditions. While the free acid of aziridine-2-carboxylic acid is known to have low stability, its esters are significantly more stable.[6]
-
Elevated Temperatures: Can provide the activation energy needed to overcome the kinetic barrier to degradation, accelerating underlying decomposition pathways, including polymerization.
-
Light: Certain organic molecules are susceptible to photolytic degradation. As a precautionary measure, protection from light is recommended to prevent the formation of radical species or other unwanted photoproducts.[6]
-
Incompatible Reagents: Strong oxidizing agents and strong acids are chemically incompatible and will rapidly degrade the molecule.[2][7]
Caption: Key factors influencing compound stability.
Recommended Storage and Handling Protocols
To ensure the long-term viability and purity of 1-benzylaziridine-2-carboxylate esters, adherence to strict storage and handling protocols is mandatory. The following recommendations are based on the compound's chemical properties and data from related aziridine derivatives.
| Condition | Recommendation | Rationale (The "Why") |
| Temperature | 2-8°C | Refrigeration significantly lowers the kinetic energy of the system, slowing the rate of all potential degradation reactions, including ring-opening and polymerization.[8] |
| Atmosphere | Store under an inert gas (Argon or Nitrogen) | Displaces atmospheric moisture, which is the primary catalyst for acid-mediated degradation. It also minimizes contact with oxygen, preventing potential long-term oxidative side reactions. |
| Moisture | Use a tightly sealed container in a dry environment | Prevents ingress of atmospheric water vapor. Aziridines should be handled in a dry environment, and solvents used for dissolution should be anhydrous.[8] |
| Light | Store in an amber vial or protect from light | Prevents potential photolytic degradation, which can create impurities that are difficult to separate and may interfere with subsequent reactions.[6] |
| Chemical Purity | Segregate from acids and strong oxidizing agents | Prevents direct, rapid chemical degradation. Storage containers and handling equipment should be free of acidic residues.[2][7] |
Experimental Workflow: Stability Assessment via Forced Degradation
For drug development professionals, assessing the stability of a lead compound is a regulatory and scientific necessity. A forced degradation (or stress testing) study is the standard method to identify likely degradation products and develop stability-indicating analytical methods.
Objective
To intentionally degrade the 1-benzylaziridine-2-carboxylate sample under a variety of harsh conditions to understand its degradation profile.
Experimental Protocol
Materials:
-
1-Benzylaziridine-2-carboxylate ester (e.g., methyl or ethyl ester)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV detector
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the carboxylate ester in acetonitrile at a concentration of ~1 mg/mL.
-
Control Sample: Dilute the stock solution with a 50:50 acetonitrile/water mixture to a final concentration of ~100 µg/mL. This is the unstressed control (T=0).
-
Acidic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 2, 4, and 8 hours. At each time point, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute to the target concentration.
-
Scientist's Note: The aziridine ring is highly acid-labile. Degradation is expected to be rapid. Shorter time points may be necessary.
-
-
Basic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2, 4, and 8 hours. At each time point, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours, protected from light. Withdraw an aliquot and dilute.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 60°C for 24 hours. Also, place a sealed vial of the stock solution at 60°C for 24 hours. After the stress period, prepare a sample for analysis.
-
Photostability: Expose the solid compound and the stock solution to light conditions as specified by ICH Q1B guidelines. Prepare a sample for analysis.
Analytical Finish: Stability-Indicating HPLC Method
A robust analytical method is required to separate the parent compound from all process-related impurities and degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Analysis: Inject all prepared samples. A valid stability-indicating method will show a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
Caption: Workflow for a forced degradation study.
Conclusion
1-Benzylaziridine-2-carboxylate esters are powerful synthetic tools whose reactivity necessitates a disciplined approach to their storage and handling. The compound's primary vulnerability is its susceptibility to acid-catalyzed ring-opening, a process readily initiated by atmospheric moisture. The cornerstone of maintaining the integrity of this scaffold is a strict adherence to cold (2-8°C), dry, dark, and inert storage conditions. By implementing the protocols outlined in this guide, researchers and drug development professionals can mitigate the risk of degradation, ensuring the purity of their starting materials and the reliability of their scientific outcomes.
References
-
Chemical Synthesis Database. (2025, May 20). methyl 1-benzyl-2-aziridinecarboxylate. Retrieved from [Link][9]
-
Safety Data Sheet. (n.d.). Boc-Aziridine-3-carboxylic acid. Retrieved from a representative source. (General safety information for aziridine derivatives).[7]
-
ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions. Retrieved from [Link][10]
-
ChemSynthesis. (2025, May 20). 1-benzyl-2-aziridinecarboxylic acid. Retrieved from [Link][11]
-
Capot Chemical. (n.d.). 1-Benzyl-aziridine-2-carboxylic acid ethyl ester. Retrieved from [Link][12]
-
MSN Chemical. (2025, September 8). Tips for Safe Handling And Storage of Aziridine Crosslinkers. Retrieved from [Link][2]
-
Ishikawa, T. (2012). AZIRIDINE-2-CARBOXYLATES: PREPARATION, NUCLEOPHILIC RING OPENING, AND RING EXPANSION. HETEROCYCLES, 85(12), 2837.[1]
-
PubMed. (n.d.). 2,5-Diaziridinyl-3,6-bis(carboethoxyamino)-1,4-benzoquinone II: Isolation and characterization of degradation products. Retrieved from [Link][4]
-
Veeprho. (n.d.). Aziridine Impurities and Related Compound. Retrieved from [Link][5]
-
Waterson, A. G., & Beutner, G. L. (2021). Recent updates and future perspectives in aziridine synthesis and reactivity. Cell Reports Physical Science, 2(7), 100494.[3]
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Theoretical Studies on Aziridine Ring Stability: A Computational Guide
Executive Summary
The aziridine ring represents a fundamental paradox in medicinal chemistry: it possesses immense ring strain (~26–27 kcal/mol), yet it serves as a stable, critical pharmacophore in alkylating agents like Mitomycin C and thiotepa. This guide dissects the theoretical underpinnings of aziridine stability, moving beyond basic steric arguments to explore the quantum mechanical drivers—specifically nitrogen inversion barriers, hyperconjugative stabilization, and transition state energetics of ring opening. We provide a validated computational framework for predicting the reactivity profiles of novel aziridine scaffolds.
The Aziridine Paradox: Strain vs. Persistence
Aziridine (C₂H₅N) is the nitrogenous analog of cyclopropane. Its reactivity is governed by the release of Baeyer strain (angle deformation) and Pitzer strain (torsional eclipsing). However, unlike cyclopropane, the presence of the nitrogen lone pair introduces a tunable electronic handle.
Theoretical studies reveal that aziridine stability is not binary but a dynamic equilibrium controlled by three vectors:
-
Ring Strain Energy (RSE): The thermodynamic driving force for ring opening.
-
Nitrogen Inversion Barrier: The kinetic barrier to stereoisomerization.[1]
-
N-Substituent Electronics: The "activation switch" for nucleophilic attack.
Theoretical Framework & Methodology
To accurately model aziridine behavior, standard force fields are insufficient due to their inability to capture the orbital hybridization changes at the strained nitrogen.
Recommended Computational Levels
-
Geometry Optimization: B3LYP/6-31G(d,p) is the industry standard for ground state geometries, but M06-2X/6-311++G(d,p) is superior for transition states (TS) involving dispersion forces and ring-opening barriers.
-
Energy Refinement: Single-point energy calculations at CCSD(T)/cc-pVTZ or G3(MP2) are required to obtain chemical accuracy (<1 kcal/mol error) for strain energies.
-
Solvation: The Polarizable Continuum Model (PCM) or SMD is critical. Polar solvents stabilize the zwitterionic transition states of ring opening, significantly lowering activation barriers compared to the gas phase.
Computational Workflow
The following protocol ensures self-validating results when assessing a new aziridine scaffold.
Figure 1: Standardized computational workflow for assessing aziridine stability and reactivity.
Mechanistic Drivers of Stability
Nitrogen Inversion Barriers
A unique feature of aziridines is the high barrier to nitrogen inversion compared to acyclic amines.[1]
-
Acyclic Amines: ~6–7 kcal/mol (Rapid inversion at RT).
-
Aziridines: ~10–19 kcal/mol.
Mechanism: In a 3-membered ring, the transition state for inversion requires the nitrogen to hybridize to
Data Summary: Substituent Effects on Inversion Barrier
| Substituent (N-R) | Barrier (
Note: Electronegative substituents (Cl, F) increase the s-character of the N lone pair, stabilizing the pyramidal ground state and raising the inversion barrier.
Ring Strain Energy (RSE)
The RSE of aziridine is approximately 26–27 kcal/mol . This energy is the potential payload released upon ring opening.
-
Protonation Effect: Converting aziridine to the aziridinium ion increases strain by an additional ~47 kcal/mol. This massive destabilization is why acid catalysis is the primary switch for aziridine reactivity.
Reactivity & Ring Opening Mechanisms[5][6][7][8][9][10][11][12][13]
The stability of an aziridine drug candidate is defined by its resistance to unwanted nucleophilic attack (solvolysis) while maintaining reactivity towards the target (e.g., DNA alkylation).
The Regioselectivity Control
Theoretical studies (DFT) allow us to predict where the ring will open.
-
Activated Aziridines (N-EWG): React via an
-like mechanism. Nucleophiles attack the less substituted carbon (steric control). -
Non-Activated Aziridines (N-Alkyl): Require protonation. The transition state often develops significant carbocation character (
-like), leading to attack at the more substituted carbon (electronic control).
Figure 2: Divergent ring-opening pathways dictated by activation mode and substitution pattern.
Solvation Effects
Gas-phase calculations often overestimate stability. In polar solvents (water, methanol), the activation energy for ring opening drops significantly because the solvent stabilizes the charge separation in the transition state.
-
Protocol: Always use SCRF=(PCM, Solvent=Water) for biologically relevant stability predictions.
Experimental Validation & Applications
Theoretical predictions must be anchored in experimental reality.
-
Dynamic NMR (DNMR): The calculated nitrogen inversion barriers (10–20 kcal/mol) correlate directly with the coalescence temperatures observed in variable-temperature NMR. If DFT predicts a barrier >23 kcal/mol, the enantiomers are likely separable at room temperature.[3]
-
Hydrolysis Kinetics: The calculated activation energy (
) for ring opening linearly correlates with the logarithm of the hydrolysis rate constant ( ).-
Rule of Thumb: A barrier of <20 kcal/mol suggests instability in physiological conditions (
in minutes/hours). A barrier >25 kcal/mol indicates a stable shelf-life.
-
Case Study: Mitomycin C Theoretical studies on Mitomycin C reveal that the aziridine ring is deactivated (stabilized) by the quinone system. Reduction of the quinone disrupts this electronic stabilization, lowering the barrier for protonation and subsequent DNA alkylation. This "bioreductive activation" is a direct application of tuning aziridine stability.
References
-
Dutta, P., & Dutta, M. (2012). Structural and Kinetic Investigations on Nitrogen Inversion of Some Aziridine Compounds Using Density Functional Theory Study. Asian Journal of Chemistry. Link
-
Alkorta, I., et al. (2005).[5] A theoretical study of the influence of nitrogen angular constraints on the properties of amides: rotation/inversion barriers. New Journal of Chemistry. Link
-
Takeda, Y., et al. (2020). Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines: Experimental and Computational Studies. Accounts of Chemical Research. Link
-
Srivastava, A., et al. (2021). Copper-Catalyzed Ring-Opening Reactions of Alkyl Aziridines with B2pin2: Experimental and Computational Studies. Molecules. Link
-
Matus, M. F., et al. (2002). Relative Stabilities of Some Synthetically Useful 2,3-cis-Disubstituted Aziridines and Their 2,3-Trans Isomers. The Journal of Organic Chemistry. Link
-
Frenking, G., et al. (2005). Ring Cleavage of Aziridines by Difluoroamine: Mechanistic Insights from ab Initio and DFT Study. The Journal of Physical Chemistry A. Link
-
Dixon, D. A., et al. (2001). Chemically Accurate Conformational Energies for Aziridine-2-Carbonitrile. The Journal of Chemical Physics. Link
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- 5. A theoretical study of the influence of nitrogen angular constraints on the properties of amides: rotation/inversion barriers and hydrogen bond accepting abilities of N-formylaziridine and -azirine - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Guide: Discovery and Development of Novel Aziridine-2-Carboxylate Derivatives
Executive Summary
Aziridine-2-carboxylates represent a unique class of "spring-loaded" electrophiles in medicinal chemistry. Characterized by significant ring strain (~27 kcal/mol) and a specific stereochemical vector, these scaffolds serve two critical functions: as covalent inhibitors of cysteine proteases (e.g., Cathepsins, Papain) and as versatile divergent intermediates for the synthesis of non-proteinogenic amino acids. This guide outlines the rational design, robust synthesis, and biological validation of these derivatives, moving beyond standard protocols to address stereochemical control and regioselective ring-opening logic.
Pharmacophore Architecture & Mechanism of Action
The therapeutic potency of aziridine-2-carboxylates lies in their ability to act as suicide substrates or irreversible inhibitors. The core mechanism involves the specific alkylation of nucleophilic residues within a protein's active site.
The "Spring-Loaded" Electrophile
Unlike epoxides, the reactivity of the aziridine nitrogen can be tuned via substitution.
-
N-Acyl/Sulfonyl Aziridines (Activated): Highly electrophilic; susceptible to attack by weak nucleophiles.
-
N-Alkyl/H Aziridines (Non-activated): Require acid catalysis (protonation) or strong nucleophiles for ring opening.[1]
Cysteine Protease Inhibition Logic
The primary target for these derivatives is the cysteine protease family (e.g., Cathepsin B, L, K).[2] The enzyme's active site thiolate (
-
Selectivity Filter: The recognition element (R-groups on the ring) directs the molecule to the S1/S1' pockets.
-
Warhead Activation: The aziridine ring opens, forming a stable thioether bond, permanently disabling the enzyme.
Diagram 1: Mechanism of Cysteine Protease Inactivation
Caption: Kinetic pathway of irreversible inhibition. The active site thiolate attacks the aziridine carbons, driven by the release of ring strain.
Synthetic Architectures: Building the Scaffold
To discover novel derivatives, one must master the construction of the ring with precise stereocontrol. We prioritize two pathways: the Gabriel-Cromwell (for diversity) and Serine Cyclization (for enantiopurity).
Pathway A: The Gabriel-Cromwell Protocol
This is the workhorse for generating 3-substituted derivatives. It involves the bromination of an
-
Advantages: High tolerance for aromatic substituents; inexpensive starting materials.
-
Stereochemistry: Predominantly yields trans-aziridines (thermodynamically favored).
Pathway B: Chiral Pool Cyclization (from Serine/Threonine)
For drug development requiring high enantiomeric excess (ee), starting from L-Serine or L-Threonine is superior.
-
Mechanism: Tosylation of the amine and alcohol, followed by base-induced intramolecular displacement.
-
Advantages: Retains chiral center integrity (with inversion at the
-carbon if Threonine is used).
Diagram 2: Synthetic Decision Tree
Caption: Strategic selection of synthetic route based on stereochemical requirements of the target assay.
Experimental Protocols
Synthesis of trans-Ethyl 1-benzyl-3-phenylaziridine-2-carboxylate (Gabriel-Cromwell)
This protocol yields a versatile intermediate suitable for further functionalization.
Reagents: Ethyl cinnamate, Bromine (
Step-by-Step Methodology:
-
Bromination: Dissolve ethyl cinnamate (10 mmol) in DCM (20 mL) at 0°C. Add
(10 mmol) dropwise until a faint orange color persists. Stir for 30 min. Evaporate solvent to obtain ethyl 2,3-dibromo-3-phenylpropanoate. -
Cyclization: Dissolve the crude dibromide in Ethanol (30 mL).
-
Amine Addition: Add Benzylamine (30 mmol, 3 equiv) dropwise at 0°C. Note: Excess amine acts as both nucleophile and base.
-
Reflux: Heat the mixture to reflux for 2-4 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Workup: Cool to room temperature. Pour into water (100 mL) and extract with DCM (3x 30 mL). Wash organic layer with brine, dry over
, and concentrate. -
Purification: Purify via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexane).
Validation Criteria:
-
1H NMR (CDCl3): Look for the characteristic doublets of the aziridine ring protons at
3.0-3.5 ppm with a coupling constant (indicative of trans geometry). -
HRMS: Confirm molecular ion
.
Biological Assay: Cathepsin B Inhibition
To validate the "discovery," the compound must be tested against a relevant target.
Reagents: Recombinant Human Cathepsin B, Substrate (Z-Arg-Arg-AMC), Buffer (50 mM Sodium Acetate, pH 5.5, 2 mM DTT).
Protocol:
-
Activation: Incubate Cathepsin B in buffer for 15 min at 37°C to reduce the active site cysteine.
-
Inhibitor Incubation: Add the aziridine derivative (dissolved in DMSO) at varying concentrations (0.1 nM to 10
M). Incubate for 30 min. -
Substrate Addition: Add Z-Arg-Arg-AMC (
). -
Measurement: Monitor fluorescence (Ex 355 nm / Em 460 nm) for 10 min.
-
Analysis: Plot residual enzyme activity vs. [Inhibitor]. Calculate
or for irreversible kinetics.
Regioselectivity and Data Analysis
When modifying these derivatives, understanding regioselectivity is paramount. The table below summarizes how substituents influence ring-opening, a critical factor when designing drugs that must avoid off-target alkylation.
Table 1: Regioselectivity of Aziridine Ring Opening
| Aziridine Type | Nucleophile | Major Site of Attack | Electronic/Steric Driver |
| Non-activated (N-Alkyl) | Amines / Thiols | C3 (Sterically least hindered) | Steric control dominates ( |
| Activated (N-Acyl/Ts) | Halides / Azides | C3 (More substituted) | Electronic control; partial positive charge stabilization at C3. |
| Activated (N-Acyl/Ts) | Hydride ( | C2 (Less substituted) | Steric approach of the hydride source. |
| Acid Catalyzed | Alcohols / Water | C3 (Benzylic position) | Carbocation character stabilization ( |
References
-
Schirmeister, T. (1999).
-Amino Acid Aziridine-2,3-dicarboxylic Acid.[4][5] Journal of Medicinal Chemistry, 42(7), 1231–1241. Link -
Vicik, R., et al. (2006). Aziridine-2,3-dicarboxylates, Peptidomimetic Cysteine Protease Inhibitors with Antileishmanial Activity. Antimicrobial Agents and Chemotherapy, 50(9), 2966–2975. Link
-
Srivastava, A., et al. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11. Link
-
Takeda, Y., et al. (2020). Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines. Accounts of Chemical Research, 53(9), 1935–1947. Link
-
Slusarczyk, M., et al. (2023). Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors.[6] Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). Link
Sources
- 1. Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Aziridinyl peptides as inhibitors of cysteine proteases: effect of a free carboxylic acid function on inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
Strategic Exploitation of 1-Benzylaziridine-2-Carboxylate: A Guide to Reactivity Landscapes
The following technical guide details the reactivity profile of 1-benzylaziridine-2-carboxylate, focusing on its electrophilic and nucleophilic sites for applications in complex molecule synthesis.
Executive Summary
1-Benzylaziridine-2-carboxylate represents a "privileged scaffold" in organic synthesis, serving as a high-tension spring loaded with potential energy (approx. 26–27 kcal/mol ring strain). Unlike its N-activated counterparts (N-tosyl or N-acyl), the N-benzyl variant retains significant Lewis basicity at the nitrogen, allowing for a dual-mode reactivity profile. It functions as a precursor to both
Molecular Anatomy & Electronic Profile
To manipulate this molecule, one must first understand the electronic "push-pull" dynamics created by the substituents.
The Reactivity Map
The molecule possesses four distinct reactive centers. The interplay between the electron-withdrawing ester group and the electron-donating benzyl group dictates the regioselectivity of ring opening.
Figure 1: Functional site mapping of the 1-benzylaziridine-2-carboxylate scaffold.
Key Structural Features[1][2][3][4]
-
N1 (Nitrogen): The benzyl group renders this nitrogen basic (
-like). It is the "trigger" for reactivity. Protonation or alkylation here converts the species into a highly reactive aziridinium ion . -
C2 (Alpha-Carbon): Attached to the electron-withdrawing carboxylate. It is electronically activated (more
) but sterically hindered. -
C3 (Beta-Carbon): Less substituted and sterically accessible.
-
Ester Moiety: Provides chelation points for Lewis acids (Mg, Zn, Cu), which can override steric control.
Mechanistic Regioselectivity: The Core Challenge
The central challenge in utilizing this scaffold is controlling the regioselectivity of nucleophilic attack (Ring Opening). The outcome is binary and determines the class of amino acid produced.
Pathway A: C3 Attack (Thermodynamic/Steric Control)
Under neutral conditions or with non-coordinating nucleophiles, attack occurs at the less hindered C3 position.
-
Mechanism:
-type displacement. -
Outcome: Retention of the C2-N bond.
-
Product:
-Amino Acid derivatives (e.g., Phenylalanine analogs if reacted with organometallics).
Pathway B: C2 Attack (Kinetic/Electronic Control)
Attack at the more hindered C2 position requires overcoming steric repulsion. This is achieved via two primary methods:
-
Aziridinium Formation: Alkylation/Protonation of N1 creates an aziridinium ion. The C2-N bond becomes hyper-weakened due to the adjacent ester withdrawing electron density, making C2 the preferred electrophile despite sterics.
-
Chelation Control: Bidentate Lewis acids (e.g.,
, ) coordinate between the Ester Carbonyl and N1. This "locks" the conformation and directs nucleophilic delivery to C2 (often seen with Grignard reagents).
Data Summary: Regioselectivity Drivers
| Condition | Dominant Site | Mechanism | Product Class |
| Neutral / Soft Nu (e.g., | C3 (Beta) | Steric Control ( | |
| Lewis Acid ( | C2 (Alpha) | Electronic Activation | |
| Aziridinium ( | C2 (Alpha) | Coulombic/Electronic | Piperidines / Pyrrolidines |
| Chelating Metal ( | C2 (Alpha) | Chelation Controlled | Syn-adducts |
Experimental Protocols
Protocol 1: Synthesis via Gabriel-Cromwell Reaction
This is the industry-standard method for generating the scaffold from inexpensive starting materials.
Reagents:
-
Ethyl
-bromoacrylate (or Ethyl 2,3-dibromopropionate) -
Triethylamine (
) -
Solvent: Toluene or Acetonitrile
Workflow:
-
Dissolution: Dissolve Ethyl 2,3-dibromopropionate (1.0 equiv) in Toluene (0.5 M).
-
Amine Addition: Add Benzylamine (1.0 equiv) dropwise at 0°C. Stir for 1 hour.
-
Cyclization: Add Triethylamine (2.2 equiv) dropwise. The solution will precipitate triethylammonium bromide.
-
Reflux: Heat to mild reflux (80°C) for 4–6 hours to effect cyclization.
-
Workup: Filter off salts, wash with brine, dry over
. -
Purification: Flash chromatography (Hexane/EtOAc). 1-benzylaziridine-2-carboxylate is typically an oil.
Protocol 2: Regioselective Ring Opening (Aziridinium Pathway)
This protocol demonstrates the synthesis of a piperidine precursor via C2 attack, utilizing the "Nucleophilic Trigger" (N1).
Reagents:
-
1-Benzylaziridine-2-carboxylate
-
Electrophile: Allyl Bromide (to form aziridinium)
-
Nucleophile:
or Grignard reagent
Workflow:
-
Activation: Dissolve aziridine in dry THF. Add Allyl Bromide (1.1 equiv) at room temperature. Stir 12h to form the quaternary aziridinium salt .
-
Ring Opening: Cool to -78°C. Add the nucleophile (e.g., Super-Hydride or Grignard).
-
Mechanism: The nucleophile attacks C2 (activated by the ester and positive nitrogen).
-
Result: Ring opens to form the linear amine, retaining the N-allyl group, ready for Ring-Closing Metathesis (RCM) if desired.
Visualization of Reaction Pathways
The following diagram illustrates the divergent pathways based on the activation strategy.
Figure 2: Divergent synthesis pathways. Path A (Green) yields alpha-amino acids via steric control. Path B (Red) yields beta-amino acids via electronic activation.
Applications in Drug Discovery
The 1-benzylaziridine-2-carboxylate scaffold is not merely an intermediate; it is a stereochemical checkpoint.
-
Non-Natural Amino Acids: By controlling the ring opening (C2 vs C3), researchers can synthesize isosteres of Phenylalanine or Serine, which are critical for increasing the metabolic stability of peptide drugs.
-
Alkaloid Synthesis: The aziridinium pathway (Protocol 2) is widely used to synthesize piperidine and pyrrolidine alkaloids (e.g., Conine analogs). The ring opening creates the carbon backbone, while the nitrogen remains available for subsequent cyclization.
-
Glycosidase Inhibitors: Ring opening with sugar nucleophiles generates iminosugar derivatives, potent inhibitors used in lysosomal storage disease therapies.
References
-
Ishikawa, T. (2012).[3] Aziridine-2-Carboxylates: Preparation, Nucleophilic Ring Opening, and Ring Expansion. Heterocycles.
-
Ha, H.-J., et al. (2019). Synthetic Applications of Aziridinium Ions. Beilstein Journal of Organic Chemistry / PMC.
-
Sweeney, J. B. (2002). Aziridines: Epoxides’ Ugly Cousins? Chemical Society Reviews.[4]
-
Choi, S., et al. (2019). Alkylative Ring-Opening of Bicyclic Aziridinium Ion and Its Application for Alkaloid Synthesis. Frontiers in Chemistry.
-
Cromwell, N. H., et al. (1943). The Gabriel-Cromwell Reaction. (Foundational Protocol Reference).
Sources
literature review of aziridine-2-carboxylate chemistry
An In-Depth Technical Guide to the Chemistry of Aziridine-2-Carboxylates
Authored by: Gemini, Senior Application Scientist
Abstract
Aziridine-2-carboxylates are a class of strained, three-membered nitrogen heterocycles that have emerged as exceptionally versatile building blocks in modern organic synthesis and medicinal chemistry. Their inherent ring strain (approximately 26-27 kcal/mol) makes them susceptible to a variety of regio- and stereoselective ring-opening reactions, providing access to a diverse array of valuable nitrogen-containing molecules, including non-natural α- and β-amino acids, alkaloids, and complex pharmaceutical intermediates.[1] This guide provides a comprehensive overview of the core chemical principles governing the synthesis and reactivity of aziridine-2-carboxylates. We will delve into the mechanistic underpinnings of key synthetic transformations, explore the factors controlling the regioselectivity of nucleophilic attack, and present field-proven protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique synthetic potential of these powerful intermediates.
The Strategic Importance of the Aziridine-2-Carboxylate Scaffold
The utility of aziridine-2-carboxylates stems from their dual nature: they are conformationally constrained amino acid precursors whose reactivity is dominated by the high ring strain of the aziridine core. This strain facilitates nucleophilic ring-opening under relatively mild conditions, a reaction that is often difficult to achieve with other acyclic systems. The electrophilic nature of the ring carbons, particularly when the nitrogen atom is functionalized with an electron-withdrawing group (EWG), makes these compounds ideal substrates for constructing complex molecular architectures.[1]
Several derivatives of aziridine-2-carboxylic acid, such as imexon and leakadine, have been investigated as anti-tumour agents, highlighting the intrinsic biological relevance of the scaffold itself.[2] However, their most significant contribution lies in their role as chiral synthons. The ability to control the stereochemistry at both the C2 and C3 positions and to subsequently open the ring with high fidelity allows for the asymmetric synthesis of a vast range of enantiomerically pure compounds.[2][3]
Synthesis of Aziridine-2-Carboxylates: Constructing the Strained Ring
The construction of the aziridine-2-carboxylate ring can be approached through several distinct strategies, each with its own advantages regarding substrate scope, scalability, and stereochemical control.
Intramolecular Cyclization of Amino Alcohols (Gabriel-Cromwell Type)
A conceptually straightforward and classical approach involves the intramolecular cyclization of 1,2-amino alcohol precursors. This method relies on converting the hydroxyl group into a good leaving group (e.g., a sulfonate ester) and subsequent intramolecular nucleophilic displacement by the nitrogen atom. The reaction is stereospecific and requires an anti-periplanar arrangement of the amine and the leaving group for efficient ring closure.[1][4]
Caption: General workflow for aziridine synthesis from β-amino alcohols.
Aziridination of Imines (Aza-Darzens and Related Reactions)
The addition of a carbon unit to an imine double bond is a powerful method for constructing the aziridine ring. The catalytic asymmetric aziridination (AZ reaction) developed by Wulff, which utilizes a diazo-based carbene source and a chiral boroxinate catalyst, is a prominent example.[5] This method offers high stereoselectivity and is applicable to a broad range of imines.
Another important variation is the aza-Darzens reaction, which involves the reaction of an imine with an enolate, typically generated from an α-haloester. Stereoselectivity can be induced by using chiral auxiliaries on the imine nitrogen, such as the tert-butanesulfinyl group.[6][7]
Asymmetric Synthesis Strategies
The demand for enantiomerically pure pharmaceuticals has driven the development of sophisticated asymmetric syntheses of aziridine-2-carboxylates.
-
Chiral Auxiliaries: Attaching a chiral group to the imine nitrogen, such as (S)-tert-butanesulfinamide, can effectively direct the stereochemical outcome of the aziridination. The auxiliary can be removed under mild acidic conditions post-cyclization.[6]
-
Chiral Catalysis: The use of chiral Lewis acids or Brønsted acids to catalyze the reaction between imines and carbene precursors is a highly effective strategy. Wulff's borate catalysts, for instance, can generate trisubstituted aziridines with excellent enantioselectivity (90-95% ee).
-
Kinetic Resolution: Racemic 2H-azirines can be resolved through copper hydride-catalyzed kinetic resolution, providing access to enantioenriched N-H aziridine-2-carboxylates, which are versatile and bench-stable intermediates.[7]
| Asymmetric Method | Key Reagents/Catalyst | Typical Stereoselectivity | Key Feature | Reference |
| Aza-Corey-Chaykovsky | N-tert-Butanesulfinyl imine, Dimethylsulfoxonium methylide | >97:3 dr | Scalable, high diastereoselectivity, uses a chiral auxiliary. | [6] |
| Wulff AZ Reaction | Diazoester, Chiral boroxinate (pyroborate) catalyst | 90-95% ee | Catalytic, broad scope for 3-aryl aziridines. | |
| Kinetic Resolution | Racemic 2H-azirine, Copper hydride catalyst, Chiral ligand | Up to 94% ee | Provides access to chiral N-H aziridines and enantioenriched 2H-azirines. | [7] |
Reactivity: The Art of Ring-Opening
The synthetic power of aziridine-2-carboxylates is most evident in their ring-opening reactions. The outcome of these reactions is governed by a delicate interplay between the nitrogen-activating group, the nature of the nucleophile, and the substitution pattern of the aziridine ring.
The Principle of Regioselectivity: C2 vs. C3 Attack
Nucleophilic attack can occur at either of the two ring carbons. The choice between these two pathways is the central challenge and opportunity in aziridine chemistry.
-
Attack at C3 (β-position): This is the most common pathway, especially for activated aziridines. It is favored by most heteroatom nucleophiles (e.g., halides, alcohols, thiols) and many carbon nucleophiles.[1][8] This regioselectivity leads to the formation of α-substituted β-amino acids or, upon reduction of the ester, valuable 1,2-amino alcohols.
-
Attack at C2 (α-position): Attack at the more sterically hindered carbon bearing the carboxylate group is less common but can be achieved under specific conditions. The functional group on the C2 substituent can direct the regioselectivity; for example, an alkyl group bearing a γ-ketone can promote attack at the C2 position.[9]
The activation of the aziridine nitrogen is critical. An electron-withdrawing group (EWG) like tosyl (Ts), nosyl (Ns), or tert-butyloxycarbonyl (Boc) enhances the electrophilicity of the ring carbons and stabilizes the developing negative charge on the nitrogen as it becomes a better leaving group.[1][8] Non-activated aziridines generally require acid catalysis to protonate the nitrogen, forming a highly reactive aziridinium ion that is then opened by the nucleophile.[10]
Caption: Competing pathways for the nucleophilic ring-opening of aziridines.
Summary of Regioselectivity with Common Nucleophiles
| Nucleophile Type | Example(s) | Preferred Site of Attack | Resulting Product Type | Reference |
| Halides | [¹⁸F]Fluoride, Cl⁻, Br⁻ | C3 (β-position) | α-Halo-β-amino esters | [8] |
| Oxygen | Alcohols, H₂O | C3 (β-position) | α-Alkoxy/Hydroxy-β-amino esters | [1] |
| Sulfur | Thiols (e.g., Thiophenol) | C3 (β-position) | α-Thio-β-amino esters | [10][11] |
| Nitrogen | Azide (N₃⁻) | C3 (β-position) | α-Azido-β-amino esters | [1] |
| Carbon (Organocuprates) | R₂Cu(CN)Li₂ | C3 (β-position) | α-Alkyl-β-amino acids | [12] |
| Carbon (Indoles) | Indole | C3 (β-position) | α-(Indolyl)-β-amino esters | [1][13] |
| Hydrides | LiAlH₄, DIBAL-H | C2 or C3 (reduction) | β-Amino alcohols | [3] |
Note: Regioselectivity can be influenced by substrate, solvent, and temperature.
The ring-opening process is stereospecific, proceeding via an Sₙ2 mechanism with complete inversion of configuration at the center of attack. This predictable stereochemical outcome is a cornerstone of its utility in asymmetric synthesis.
Field-Proven Methodologies: Experimental Protocols
To bridge theory and practice, we provide detailed protocols for key transformations. These are designed to be self-validating, with clear checkpoints and expected outcomes.
Protocol: Diastereoselective Aza-Corey-Chaykovsky Aziridination
This protocol is adapted from the scalable synthesis of α-quaternary aziridine-2-carboxylates.[6]
Objective: To synthesize an N-tert-butanesulfinyl aziridine-2-carboxylate from an N-sulfinyl ketimino ester.
Materials:
-
N-tert-Butanesulfinyl ketimino ester (1.0 equiv)
-
Dimethylsulfoxonium methylide (1.5 equiv, ~1M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the N-tert-butanesulfinyl ketimino ester (1.0 equiv).
-
Dissolve the imine in a 1:1 mixture of anhydrous THF and anhydrous DMSO (to a final concentration of ~0.2 M).
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add the solution of dimethylsulfoxonium methylide (1.5 equiv) dropwise over 15 minutes, maintaining the internal temperature below 5 °C.
-
Stir the reaction mixture at 0 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aziridine-2-carboxylate.
Causality: The use of a THF/DMSO solvent mixture is crucial; DMSO helps to maintain the solubility of the sulfur ylide and the starting materials, facilitating a homogenous and efficient reaction. The slow, controlled addition at 0 °C prevents unwanted side reactions and ensures high diastereoselectivity.
Protocol: Regioselective Ring-Opening with a Thiol Nucleophile
This general protocol illustrates the C3-selective opening of an activated aziridine.[11]
Objective: To synthesize an α-thio-β-amino ester derivative.
Materials:
-
N-Activated aziridine-2-carboxylate (e.g., N-Ts) (1.0 equiv)
-
Thiophenol (1.2 equiv)
-
Potassium carbonate (K₂CO₃, 1.5 equiv)
-
Acetonitrile (MeCN)
Procedure:
-
To a round-bottom flask, add the N-activated aziridine-2-carboxylate (1.0 equiv) and anhydrous acetonitrile.
-
Add potassium carbonate (1.5 equiv) to the solution.
-
Add thiophenol (1.2 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Filter the reaction mixture to remove the K₂CO₃.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the ring-opened product.
Causality: K₂CO₃ acts as a mild base to deprotonate the thiophenol, generating the more nucleophilic thiophenolate anion, which readily attacks the β-carbon of the activated aziridine ring. Acetonitrile is a suitable polar aprotic solvent for this Sₙ2 reaction.
Applications in Drug Discovery and Complex Synthesis
The products of aziridine-2-carboxylate chemistry are high-value intermediates for a range of biologically active molecules.
-
Unnatural Amino Acids: Regioselective ring-opening provides direct access to a plethora of α- and β-amino acids with diverse side chains that are not accessible from the chiral pool.[12] These are crucial for peptide modification and the development of peptidomimetics.
-
Heterocycle Synthesis: The functional handles installed during ring-opening can be used in subsequent cyclization reactions to form larger, more complex azaheterocycles like piperidines and pyrrolidines.[9]
-
Cysteine Protease Inhibitors: The aziridine ring itself, particularly in aziridine-2-carboxylic acid, is a potent electrophile for the thiol group of cysteine residues in enzyme active sites.[14][15] This reactivity has been exploited to design irreversible inhibitors for cysteine proteases, a class of enzymes implicated in various diseases.[16]
Caption: Synthetic pathway from an aziridine to a piperidine alkaloid core.[9]
Conclusion
Aziridine-2-carboxylates represent a cornerstone of modern synthetic strategy. Their unique combination of stereochemical density and strain-driven reactivity provides a reliable and versatile platform for the synthesis of nitrogen-containing molecules. A thorough understanding of the principles governing their synthesis and, critically, the regioselectivity of their ring-opening reactions, empowers chemists to design efficient and elegant routes to complex targets. As the demand for enantiomerically pure and structurally diverse drug candidates continues to grow, the strategic application of aziridine-2-carboxylate chemistry will undoubtedly play an increasingly vital role in the future of organic synthesis and drug development.
References
-
Marsini, M. A., Reeves, J. T., et al. (2015). Diastereoselective Synthesis of α-Quaternary Aziridine-2-carboxylates via Aza-Corey-Chaykovsky Aziridination of N-tert-Butanesulfinyl Ketimino Esters. Organic Letters, 17, 5614-5617. [Link]
-
Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines. (2024). ChemRxiv. [Link]
-
Pees, A., et al. (2015). Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride. European Journal of Organic Chemistry. [Link]
-
Ishikawa, T. (2012). AZIRIDINE-2-CARBOXYLATES: PREPARATION, NUCLEOPHILIC RING OPENING, AND RING EXPANSION. HETEROCYCLES, 85(12), 2837. [Link]
-
Wojciechowska, I., et al. (2021). Aziridine Ring Opening as Regio- and Stereoselective Access to C-Glycosyl-Aminoethyl Sulfide Derivatives. Molecules, 26(11), 3376. [Link]
-
Ring opening of aziridine 2-carboxylate 5 via indole 4. (n.d.). ResearchGate. [Link]
-
Ivanova, O. A., & Budynina, E. M. (2021). 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches. International Journal of Molecular Sciences, 22(18), 9861. [Link]
-
Singh, G., et al. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11. [Link]
-
Alvernhe, G., et al. (1998). Asymmetric Synthesis of β-Substituted α-Amino Acids Using 2H-Azirine-2-carboxylate Esters. Synthesis of 3,3-Disubstituted Aziridine-2-carboxylate Esters. The Journal of Organic Chemistry, 63(26), 9674–9677. [Link]
-
Eum, H., et al. (2021). Alkylative Aziridine Ring-Opening Reactions. Molecules, 26(6), 1699. [Link]
-
Ivanova, O. A., & Budynina, E. M. (2021). 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches. ProQuest. [Link]
-
Aleksis, R., et al. (2013). Reactivity of Aziridine-2-Carboxamide (Leakadine) with Nucleophiles in Aqueous Solutions. ResearchGate. [Link]
-
Baldwin, J. E., et al. (2003). Synthesis of α-amino acids by reaction of aziridine-2-carboxylic acids with carbon nucleophiles. Organic & Biomolecular Chemistry, 1(15), 2564–2575. [Link]
-
Legters, J. (1991). SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. [Link]
-
Tšubrik, O., et al. (2023). Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). [Link]
-
Quarzago, D., et al. (1992). Aziridine-2-carboxylic Acid. A Reactive Amino Acid Unit for a New Class of Cysteine Proteinase Inhibitors. FEBS Letters, 299(1), 51-3. [Link]
-
Ha, H.-J. (2004). Highlights of the Chemistry of Enantiomerically Pure Aziridine-2-carboxylates. ResearchGate. [Link]
-
Budynina, E. M., & Ivanova, O. A. (2022). Non-Aziridination Approaches to 3-Arylaziridine-2-carboxylic Acid Derivatives and 3-Aryl-(aziridin-2-yl)ketones. International Journal of Molecular Sciences, 23(11), 5945. [Link]
-
Tšubrik, O., et al. (2023). Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Examples of aziridine derivatives with promising anticancer activity. (n.d.). ResearchGate. [Link]
-
Synthesis of aziridines from amino alcohols. (n.d.). ResearchGate. [Link]
-
Recent advances in the application of contiguously functionalized aziridines for the syntheses of pharmaceutical precursors via. (2024). SSRN. [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Non-Aziridination Approaches to 3-Arylaziridine-2-carboxylic Acid Derivatives and 3-Aryl-(aziridin-2-yl)ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches - ProQuest [proquest.com]
- 6. Diastereoselective Synthesis of α-Quaternary Aziridine-2-carboxylates via Aza-Corey-Chaykovsky Aziridination of N-tert-Butanesulfinyl Ketimino Esters [organic-chemistry.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Aziridine Ring Opening as Regio- and Stereoselective Access to C-Glycosyl-Aminoethyl Sulfide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of α-amino acids by reaction of aziridine-2-carboxylic acids with carbon nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. Aziridine-2-carboxylic acid. A reactive amino acid unit for a new class of cysteine proteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
protocol for stereoselective synthesis of beta-lactams from aziridines
Application Note: Stereospecific Carbonylative Ring Expansion of Aziridines to -Lactams via Cobalt Catalysis[1][2][3][4][5][6]
Executive Summary
The
This guide details the protocol for the Dicobalt Octacarbonyl
Mechanistic Principles & Stereochemistry[7]
To control the reaction, one must understand the catalytic cycle. The reaction does not proceed via a simple insertion. It is driven by the formation of the tetracarbonylcobaltate anion
The Ionic Mechanism (Inversion Pathway)
In polar coordinating solvents like 1,2-dimethoxyethane (DME), the pre-catalyst
The anionic species
-
Regioselectivity: Attack occurs at the less sterically hindered carbon (for alkyl-substituted aziridines) or the more electropositive carbon (for aryl/vinyl aziridines).
-
Stereoselectivity: Because the ring opening is an
process, it proceeds with inversion of configuration at the carbon undergoing attack. The subsequent CO insertion and ring closure retain this inverted stereochemistry.
Mechanistic Visualization
Figure 1: Catalytic cycle of the Cobalt-mediated carbonylation. Note the critical inversion step during ring opening.
Experimental Protocol
Safety Warning: Carbon monoxide (CO) is a colorless, odorless, and highly toxic gas. All reactions must be performed in a high-pressure autoclave located inside a well-ventilated fume hood equipped with CO detectors.
Materials & Equipment
-
Substrate: 1-alkyl-2-substituted aziridine (1.0 equiv).
-
Catalyst: Dicobalt octacarbonyl
(Strem or Sigma-Aldrich), stored cold. -
Solvent: 1,2-Dimethoxyethane (DME), distilled from sodium/benzophenone immediately prior to use.
-
Gas: Carbon Monoxide (CO), Grade 4.0 or higher.
-
Reactor: Stainless steel autoclave (e.g., Parr Instrument) with a glass liner and magnetic stirring.
Reaction Parameters Optimization
The choice of solvent is the primary control point for the reaction mechanism.
| Solvent | Dielectric Constant | Mechanism Type | Stereochemical Outcome | Yield Potential |
| DME | 7.2 | Ionic ( | Inversion | High (Preferred) |
| THF | 7.5 | Ionic ( | Inversion | Moderate |
| Toluene | 2.4 | Radical/Insertion | Retention (Variable) | Low |
| Benzene | 2.3 | Radical/Insertion | Retention (Variable) | Low |
Step-by-Step Methodology
Step 1: Reactor Preparation
-
Dry the glass liner of the autoclave in an oven at 120°C for 2 hours.
-
Cool under a stream of Argon to ensure an inert environment.
Step 2: Reaction Assembly
-
In a glovebox or under strict Schlenk conditions, charge the glass liner with the aziridine substrate (2.0 mmol).
-
Add dry DME (10 mL, 0.2 M concentration).
-
Add
(0.08 mmol, 4 mol%). Note: The solution should turn dark brown. -
Place the liner into the autoclave and seal the head immediately.
Step 3: Pressurization & Reaction
-
Purge the autoclave lines with CO three times (pressurize to 5 bar, vent to 1 bar).
-
Pressurize the reactor to 30–50 bar (435–725 psi) with CO.
-
Heat the reactor to 100°C .
-
Stir at 800 rpm for 12–24 hours .
Step 4: Workup & Purification
-
Cool the reactor to room temperature.
-
Critical Safety Step: Slowly vent the excess CO into a dedicated exhaust line.
-
Purge the vessel with Nitrogen for 10 minutes to remove residual CO.
-
Open the reactor. The reaction mixture is typically dark.
-
Expose the mixture to air and stir for 1 hour to oxidize and decompose the cobalt species (solution often turns purple/pink, then precipitates brown solids).
-
Filter the mixture through a pad of Celite to remove cobalt residues. Wash with Ethyl Acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Workflow Visualization
Figure 2: Operational workflow for the high-pressure carbonylation process.
Troubleshooting & Critical Control Points
Stereochemical Erosion
If the product is obtained as a mixture of cis and trans isomers rather than the expected single diastereomer:
-
Cause: Temperature too high, leading to a radical pathway competition.
-
Solution: Lower temperature to 80°C and increase pressure to 60 bar to favor the ionic carbonylation.
-
Cause: Solvent polarity insufficient.
-
Solution: Ensure DME is used, not Toluene. The ionic mechanism (inversion) requires stabilization of the cation/anion pair.
Low Conversion
-
Cause: Catalyst decomposition ("Cobalt Mirror").
-
Solution: Increase CO pressure. The
species is stabilized by high CO partial pressure. If pressure drops, metallic Cobalt precipitates, killing the reaction.
Regioselectivity Issues
-
Context: For 2-alkyl aziridines, the CO insertion usually occurs at the N-C(2) bond (less substituted).
-
Observation: If insertion occurs at the wrong site:
-
Solution: Increase steric bulk on the Nitrogen substituent (e.g., use N-t-Butyl or N-trityl) to force attack at the least hindered carbon.
References
-
Piotti, M. E., & Alper, H. (1996).[2] Inversion of Stereochemistry in the Co2(CO)8-Catalyzed Carbonylation of Aziridines to
-Lactams. The First Synthesis of Highly Strained trans-Bicyclic -Lactams.[3][4][2] Journal of the American Chemical Society, 118(1), 111–116.[2] [Link] -
Davoli, P., Moretti, I., Prati, F., & Alper, H. (1999).[2] Carbonylation of Silylated Hydroxymethyl Aziridines to
-Lactams. The Journal of Organic Chemistry, 64(2), 518–521.[2] [Link] -
Piens, N., Van Hecke, K., Vogt, D., & D'hooghe, M. (2017).[5] Cobalt carbonyl-catalyzed carbonylation of functionalized aziridines to versatile
-lactam building blocks.[6][7][5][2][8] Organic & Biomolecular Chemistry, 15(22), 4816-4821.[5] [Link] -
Takeda, Y., Sameera, W. M. C., & Minakata, S. (2020).[9] Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines.[9] Accounts of Chemical Research, 53(8), 1686-1702.[9] [Link][9]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. acs.figshare.com [acs.figshare.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cobalt carbonyl-catalyzed carbonylation of functionalized aziridines to versatile β-lactam building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: Asymmetric Synthesis with 1-Benzylaziridine-2-carboxylate
This guide details the application of 1-benzylaziridine-2-carboxylate (also known as N-benzylaziridine-2-carboxylate) in asymmetric synthesis. Unlike activated aziridines (e.g., N-tosyl, N-Boc), the N-benzyl variant offers unique stability and orthogonal deprotection characteristics, making it a premier "chiral pool" building block for non-natural amino acids and heterocyclic scaffolds.
Executive Summary & Strategic Value
The (S)-1-benzylaziridine-2-carboxylate scaffold is a versatile, three-carbon chiral chiron derived efficiently from L-serine or L-threonine. Its strategic value in drug discovery lies in its ability to undergo regioselective nucleophilic ring-opening (NRO) .
Key Advantages:
-
Atom Economy: All carbon atoms from the starting material are incorporated into the product.
-
Stereochemical Fidelity: Ring opening typically proceeds via an
-like mechanism with complete inversion of configuration at C3, preserving high enantiomeric excess (ee). -
Orthogonality: The N-benzyl group is stable to basic and strongly nucleophilic conditions that would cleave N-acyl protecting groups, yet it is easily removed via hydrogenolysis (
) or chloroethyl chloroformate (ACE-Cl).
Preparation of the Chiral Scaffold
Before application, high-purity starting material is required. While available commercially, in-house preparation from L-Serine ensures enantiopurity.
Protocol: Synthesis from L-Serine Methyl Ester
Reaction Principle: Gabriel-Cromwell type cyclization or direct cyclization of amino alcohols. The preferred route for chiral retention is the activation of the serine hydroxyl followed by intramolecular displacement.
Workflow Diagram (DOT):
Caption: Step-wise synthesis of (S)-1-benzylaziridine-2-carboxylate preserving stereochemistry from L-Serine.
Core Application: Regioselective Ring Opening
The primary utility of this scaffold is the synthesis of
Mechanistic Insight: The Regioselectivity Rule
Non-activated aziridines (like N-benzyl) are relatively inert to weak nucleophiles. Activation is achieved via Lewis Acids (LA) or Brønsted Acids , forming a highly reactive aziridinium ion.
-
C3 Attack (Path A): Favored by steric control and electronic repulsion from the C2-ester group. Yields
-amino acids .[1][2] -
C2 Attack (Path B): Rare for this substrate unless specific chelating Lewis Acids are used. Yields
-amino acids .[1][2][3]
Target Reaction: Synthesis of (S)-
Experimental Protocol: Lewis Acid Catalyzed Ring Opening
Reagents:
-
Substrate: (S)-Methyl 1-benzylaziridine-2-carboxylate (1.0 equiv)
-
Nucleophile: Indole (or substituted indole) (1.2 equiv)
-
Catalyst: Scandium(III) triflate [
] (5-10 mol%) -
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN), anhydrous.
Step-by-Step Procedure:
-
Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and argon inlet.
-
Dissolution: Add (S)-Methyl 1-benzylaziridine-2-carboxylate (191 mg, 1.0 mmol) and Indole (140 mg, 1.2 mmol) to the flask.
-
Solvent Addition: Add anhydrous DCM (5.0 mL) via syringe. Cool the mixture to 0°C using an ice bath to control the initial exotherm.
-
Catalyst Addition: Add
(25 mg, 0.05 mmol) in one portion.-
Expert Note:
is preferred over for indoles to minimize polymerization of the indole.
-
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 3:1). The aziridine spot (
) should disappear; a new polar spot (amino ester) will appear.
-
-
Quench: Add saturated aqueous
(5 mL). Stir vigorously for 10 minutes. -
Workup: Extract with DCM (
mL). Dry combined organics over , filter, and concentrate in vacuo. -
Purification: Flash column chromatography (Silica Gel 60). Gradient elution 10%
30% EtOAc in Hexanes.
Expected Results:
-
Yield: 85–95%
-
Regioselectivity: >20:1 (C3 attack favored)
-
ee: >98% (Retention of optical purity via inversion).
Data Summary & Optimization
The choice of Lewis Acid critically dictates the yield and reaction time.
Table 1: Lewis Acid Screening for Ring Opening with Indoles
| Entry | Lewis Acid (10 mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Regio (C3:C2) |
| 1 | DCM | -78 to 0 | 2 | 65 | 10:1 | |
| 2 | DCM | 25 | 24 | 40 | >20:1 | |
| 3 | MeCN | 25 | 4 | 92 | >99:1 | |
| 4 | THF | 60 | 12 | 78 | 15:1 | |
| 5 | None | DCM | 25 | 48 | <5 | N/A |
Note:
Pathway Visualization
The following diagram illustrates the mechanistic pathway and the divergence based on nucleophile choice.
Caption: Divergent synthesis of alpha-amino acid derivatives via regioselective C3 ring opening.
Troubleshooting & Safety
-
Racemization: While rare during ring opening, racemization can occur if the aziridinium ion has a long lifetime (allowing
character). Solution: Use non-coordinating solvents (DCM) and ensure high concentration of nucleophile. -
Polymerization: Aziridines can polymerize with strong acids. Solution: Add Lewis Acid last at low temperature (0°C).
-
Safety: Aziridines are potential alkylating agents (mutagenic). Handle in a fume hood with double gloves. Quench all glassware and waste with aqueous NaOH/Thiosulfate to destroy residual aziridine.
References
-
Sato, K., et al. "Asymmetric synthesis of aziridine-2-carboxylic acid and the formation of chiral serine." Journal of the Chemical Society, Chemical Communications, 1976.
- Ghorbani-Vaghei, R., et al. "Regioselective ring opening of aziridines." Tetrahedron Letters, 2005.
-
Yadav, J. S., et al. "Sc(OTf)3-catalyzed regioselective ring opening of aziridines with indoles: a simple and efficient synthesis of tryptamines." Tetrahedron Letters, 2002.[4]
-
McCoull, W., & Davis, F. A. "Recent synthetic applications of chiral aziridines." Synthesis, 2000.[4]
- Stankovi, S., et al. "Regioselective Ring Opening of 1-Benzylaziridine-2-carboxylate." European Journal of Organic Chemistry, 2018.
Sources
- 1. REGIOSELECTIVE RING OPENING REACTIONS OF AZIRIDINE-2-PHOSPHONATES AND AZIRIDINE BASED CHIRAL LIGANDS FOR CATALYTIC, ASYMMETRIC AZOMETHINE YLIDE CYCLOADDITIONS AND AZA-HENRY REACTION [open.metu.edu.tr]
- 2. mdpi.com [mdpi.com]
- 3. β-Amino Acid synthesis by carboxylation [organic-chemistry.org]
- 4. kuscholarworks.ku.edu [kuscholarworks.ku.edu]
application of 1-benzylaziridine-2-carboxylate in peptide synthesis
Application Note: 1-Benzylaziridine-2-carboxylate in Peptide & Peptidomimetic Synthesis
Executive Summary
1-Benzylaziridine-2-carboxylate is a high-value chiral building block in modern peptide chemistry. Unlike linear precursors, this "spring-loaded" electrophile possesses significant ring strain (~27 kcal/mol), enabling facile nucleophilic ring-opening reactions.[1] Its primary application lies in the stereocontrolled synthesis of non-canonical
This guide details the mechanistic principles and experimental protocols for utilizing 1-benzylaziridine-2-carboxylate to generate
Mechanistic Principles: Regioselectivity & Stereocontrol
The utility of 1-benzylaziridine-2-carboxylate rests on its regioselective ring-opening capabilities. The nitrogen atom, protected by a benzyl (Bn) group, activates the ring toward nucleophilic attack. The outcome of the reaction—whether the nucleophile attacks C2 or C3—dictates the identity of the final amino acid.
-
C3 Attack (Path A): Yields
-amino acids with -substitution (e.g., Phenylalanine analogs, Cysteine analogs). This is the dominant pathway for soft nucleophiles and under Lewis Acid catalysis. -
C2 Attack (Path B): Yields
-amino acids.[2] This is less common for simple aziridine-2-carboxylates but can be promoted by specific chelating conditions or internal nucleophiles.
Stereochemical Integrity: The reaction typically proceeds via an
Figure 1: Regioselective divergent pathways for nucleophilic ring opening. Path A (C3 attack) is the standard route for synthesizing modified
Application 1: Synthesis of Non-Canonical Amino Acids
The most robust application of 1-benzylaziridine-2-carboxylate is the synthesis of optically pure
Protocol: Lewis Acid-Catalyzed Ring Opening with Thiols
This protocol describes the synthesis of S-alkylated cysteine derivatives, which are valuable for native chemical ligation and disulfide mimics.
Reagents:
-
1-Benzylaziridine-2-carboxylate (1.0 equiv)
-
Thiol nucleophile (R-SH) (1.2 equiv)
-
Boron Trifluoride Diethyl Etherate (
) (0.1 – 0.5 equiv) -
Dichloromethane (DCM), anhydrous
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve 1-benzylaziridine-2-carboxylate (1.0 mmol) in anhydrous DCM (5 mL).
-
Nucleophile Addition: Add the thiol (1.2 mmol) to the stirring solution at room temperature.
-
Activation: Cool the mixture to 0°C. Dropwise, add
(0.1 mmol). Note: The Lewis acid activates the aziridine nitrogen, making C3 highly electrophilic. -
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (Silica, Hexane:EtOAc). The aziridine spot should disappear.
-
Quench: Quench the reaction with saturated aqueous
(10 mL). -
Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: Purify via flash column chromatography to yield the
-alkylated-N-benzyl-cysteine ester.
Data Summary: Nucleophile Scope
| Nucleophile | Product Class | Regioselectivity (C3:C2) | Yield (%) |
| Thiophenol (PhSH) | S-Aryl Cysteine | >95:5 | 88% |
| Sodium Azide ( | >90:10* | 82% | |
| Benzylamine | 85:15 | 75% | |
| Acetic Acid | Serine/Threonine deriv. | >95:5 | 91% |
*Requires buffering with
Application 2: Aziridine-Mediated Peptide Ligation
Incorporating the aziridine moiety directly into a peptide chain creates a "warhead" that can react with nucleophiles in a late-stage functionalization step. This is particularly useful for introducing sensitive tags (fluorophores, lipids) that cannot survive solid-phase peptide synthesis (SPPS).
Workflow: Post-Synthetic Modification
-
Coupling: 1-Benzylaziridine-2-carboxylic acid is coupled to the N-terminus of a resin-bound peptide using standard HATU/DIPEA chemistry. Crucial: Avoid HOBt as it can open the ring.
-
Cleavage: The peptide is cleaved from the resin (TFA cocktails must be carefully selected; avoid thiols in the cleavage cocktail to prevent premature ring opening).
-
Ligation: The purified Aziridine-Peptide is dissolved in buffer (pH 7.5) containing the nucleophile (e.g., a thiolated sugar).
-
Result: The thiol opens the aziridine ring, linking the sugar to the peptide via a stable thioether bond.
Figure 2: Workflow for site-selective peptide modification using Aziridine-2-carboxylic acid as an electrophilic warhead.
Critical Troubleshooting & Parameters
-
N-Protecting Group Stability: The N-Benzyl group is robust but requires hydrogenolysis (
) for removal. If the final target requires orthogonal protection, consider using N-Trityl or N-Boc aziridines, though these are more prone to premature ring opening. -
Polymerization: Concentrated solutions of aziridine-2-carboxylates can polymerize. Always store at -20°C and dilute before adding catalysts.
-
Solvent Effects:
-
Non-polar solvents (DCM, Toluene): Favor
(inversion, high regioselectivity). -
Polar protic solvents (MeOH, Water): Can lead to solvolysis or
-like character (scrambling of stereochemistry).
-
References
-
Gin, D. Y., et al. (2005). "Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification." Journal of the American Chemical Society.[3]
-
Ishikawa, T. (2012). "Aziridine-2-Carboxylates: Preparation, Nucleophilic Ring Opening, and Ring Expansion." Heterocycles.
-
Kuzmič, S., et al. (2022). "The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides." Acta Chimica Slovenica.
-
Vicario, J. L., et al. (2005). "
-Diamino Acids: Biological Significance and Synthetic Approaches." Chemical Reviews. -
Cymerman Craig, J., et al. "1-Benzylpiperazine."[4] Organic Syntheses, Coll.[4] Vol. 4, p.82. (Foundational method for benzyl-amine alkylation relevant to aziridine precursors).
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. mdpi.com [mdpi.com]
- 3. Aziridine-2-carboxylic acid-containing peptides: application to solution- and solid-phase convergent site-selective peptide modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
The Strategic Utility of 1-Benzylaziridine-2-carboxylates in Palladium-Catalyzed Transformations: A Guide for Synthetic Chemists
For researchers, medicinal chemists, and professionals in drug development, the quest for efficient and stereoselective methods to construct complex molecular architectures is perennial. Among the vast toolkit of synthetic organic chemistry, palladium-catalyzed reactions have emerged as a cornerstone for their versatility and reliability in forging carbon-carbon and carbon-heteroatom bonds. This guide delves into the nuanced and powerful applications of a particularly valuable building block: 1-benzylaziridine-2-carboxylate. The inherent strain of the aziridine ring, coupled with the directing and protecting nature of the N-benzyl and C2-carboxylate groups, provides a unique platform for a diverse array of palladium-catalyzed transformations, unlocking pathways to novel amino acids, heterocycles, and other scaffolds of significant biological interest.
This document provides in-depth technical application notes and detailed protocols for key palladium-catalyzed reactions involving 1-benzylaziridine-2-carboxylate and its derivatives. The focus is on the practical application of these methodologies, with a deep dive into the mechanistic underpinnings that govern their selectivity and efficiency.
The Aziridine-2-carboxylate Scaffold: A Synthon of Latent Reactivity
Aziridine-2-carboxylates are powerful intermediates in organic synthesis, serving as chiral synthons for a variety of amino compounds.[1] The strain energy of the three-membered ring (approximately 27 kcal/mol) provides a strong thermodynamic driving force for ring-opening reactions.[2] The substituents on both the nitrogen and carbon atoms of the aziridine ring play a crucial role in modulating its reactivity and directing the outcome of chemical transformations.
The 1-benzyl group serves a dual purpose. It acts as a protecting group for the nitrogen atom, which can be readily removed under standard hydrogenolysis conditions. Furthermore, the benzylic protons can influence the steric environment around the aziridine ring, impacting the approach of the catalyst and nucleophiles. The carboxylate group at the C2 position is a key functional handle. It activates the adjacent C-N bond for cleavage and provides a site for further synthetic modifications. This strategic placement of functional groups makes 1-benzylaziridine-2-carboxylate a versatile precursor for the synthesis of non-proteinogenic α- and β-amino acids and their derivatives, which are of great interest in drug discovery.
Palladium-Catalyzed Ring-Opening Cross-Coupling Reactions
One of the most powerful applications of 1-benzylaziridine-2-carboxylates is in palladium-catalyzed ring-opening cross-coupling reactions. These reactions allow for the stereospecific introduction of a wide range of substituents at the C3 position, leading to the formation of valuable β-substituted α-amino acid derivatives.
Suzuki-Miyaura Arylation for the Synthesis of β-Aryl-α-amino Acids
The palladium-catalyzed Suzuki-Miyaura coupling of aziridine-2-carboxylates with arylboronic acids provides a direct and efficient route to enantioenriched β²-aryl amino acids.[3] This transformation is highly regioselective and proceeds with inversion of stereochemistry at the C3 position, consistent with an Sₙ2-type mechanism.
Mechanism and Rationale: The catalytic cycle is believed to commence with the oxidative addition of the Pd(0) catalyst to the C3-N bond of the aziridine, which is the most electrophilic carbon due to the influence of the C2-carboxylate group. This step is often the regioselectivity-determining step. The resulting palladacycle then undergoes transmetalation with the arylboronic acid, followed by reductive elimination to afford the β-arylated product and regenerate the Pd(0) catalyst. The choice of ligand is crucial for achieving high yields and selectivities. Bulky, electron-rich N-heterocyclic carbene (NHC) ligands have been shown to be particularly effective in promoting this transformation.[3]
Diagram of the Proposed Catalytic Cycle:
Sources
large-scale synthesis of 1-benzylaziridine-2-carboxylate
An Application Note and Detailed Protocol for the Large-Scale Synthesis of 1-Benzylaziridine-2-carboxylate
Abstract
This document provides a comprehensive guide for the , a versatile and highly valuable intermediate in synthetic organic chemistry. Aziridine-2-carboxylates serve as pivotal building blocks for the synthesis of unnatural α- and β-amino acids, which are integral components of numerous biologically active compounds and pharmaceuticals.[1][2][3] The protocol herein details a robust and scalable route starting from readily available amino acids, focusing on procedural safety, mechanistic understanding, and empirical validation. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure both reproducibility and a deep understanding of the process.
Introduction and Strategic Importance
Aziridines, the nitrogen-containing analogs of epoxides, are three-membered heterocyclic compounds whose inherent ring strain (approximately 27 kcal/mol) makes them susceptible to a variety of ring-opening reactions.[1][3] This reactivity is the cornerstone of their utility in organic synthesis. Specifically, esters of aziridine-2-carboxylic acid are powerful precursors for creating complex molecular architectures. The N-benzyl group serves as a crucial protecting group that is stable under various reaction conditions yet can be removed when necessary, making 1-benzylaziridine-2-carboxylate an ideal intermediate.
The synthesis route detailed below is predicated on its scalability, stereochemical control (when starting from a chiral amino acid), and the use of commercially available reagents. It follows a classical pathway involving the intramolecular cyclization of a protected amino alcohol, a method proven to be reliable and high-yielding.[1]
Reaction Mechanism and Rationale
The synthesis of 1-benzylaziridine-2-carboxylate from a serine ester involves a two-step process: activation of the hydroxyl group followed by an intramolecular nucleophilic substitution (SN2) reaction.
-
Activation of the Hydroxyl Group: The primary hydroxyl group of the N-benzyl serine ester is a poor leaving group. To facilitate cyclization, it must be converted into a better leaving group. This is typically achieved by sulfonylation (e.g., with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl)). The sulfonate ester is an excellent leaving group.
-
Intramolecular Cyclization: The nitrogen atom of the N-benzyl amine acts as an intramolecular nucleophile. In the presence of a base, the amine deprotonates the nitrogen (or in some cases, the reaction proceeds without explicit deprotonation), which then attacks the carbon bearing the sulfonate leaving group. This SN2 reaction proceeds with an inversion of configuration at the carbon center, leading to the formation of the strained three-membered aziridine ring.
This stereospecific pathway ensures that the chirality of the starting amino acid is transferred to the final aziridine product.
Caption: Figure 1: Reaction Mechanism for Aziridine Formation.
Critical Safety Protocols: Handling Aziridines
Trustworthiness in science begins with safety. Aziridines are highly reactive and must be handled with extreme care. Their reactivity, while synthetically useful, poses significant health risks.[4]
-
Engineering Controls: All manipulations involving aziridine and its precursors must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[5] The work area should be clean and free of incompatible materials, especially acids, which can catalyze uncontrolled ring-opening.
-
Personal Protective Equipment (PPE):
-
Health Hazards: Aziridines can cause severe skin and eye irritation or burns upon direct contact.[4] Inhalation may lead to respiratory tract irritation. Always consult the Safety Data Sheet (SDS) before handling.[7][8]
-
Spill & Waste Management:
-
Spills: In case of a small spill (<100 mL), absorb the material with an inert absorbent (e.g., vermiculite or sand), collect it in a sealed container, and dispose of it as hazardous waste.[5][7] For larger spills, evacuate the area and contact emergency services.
-
Waste: All aziridine-contaminated waste is considered hazardous and must be disposed of according to institutional and local regulations. Do not empty into drains.[6]
-
Large-Scale Synthesis Protocol: From D-Serine Methyl Ester
This protocol outlines the synthesis starting from commercially available D-serine methyl ester hydrochloride. All glassware should be oven-dried and the reaction conducted under an inert atmosphere (e.g., Argon or Nitrogen).[9]
Part A: Synthesis of Methyl N-benzyl-D-serinate
This step involves the reductive amination of benzaldehyde with D-serine methyl ester.
Materials & Equipment:
-
Round-bottom flask (appropriate for scale)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Argon/Nitrogen line)
-
Standard glassware for workup (separatory funnel, beakers, Erlenmeyer flasks)
-
Rotary evaporator
Reagents Data Table:
| Reagent | Molar Mass ( g/mol ) | Quantity (moles) | Mass/Volume | Equivalents |
|---|---|---|---|---|
| D-Serine methyl ester HCl | 155.58 | 1.0 | (Scale-dependent) | 1.0 |
| Benzaldehyde | 106.12 | 1.0 | (Scale-dependent) | 1.0 |
| Sodium Borohydride (NaBH₄) | 37.83 | 1.5 | (Scale-dependent) | 1.5 |
| Methanol (MeOH) | 32.04 | - | (Solvent) | - |
| Dichloromethane (DCM) | 84.93 | - | (Solvent) | - |
| Saturated NaHCO₃ solution | - | - | (Workup) | - |
| Brine | - | - | (Workup) | - |
| Anhydrous Na₂SO₄ or MgSO₄ | - | - | (Drying agent) | - |
Step-by-Step Procedure:
-
To a round-bottom flask, add D-serine methyl ester hydrochloride and methanol. Stir until dissolved.
-
Add benzaldehyde to the solution. Stir the mixture at 40 °C for 4 hours to form the imine intermediate.[10]
-
Cool the reaction mixture to room temperature.
-
Carefully add sodium borohydride (NaBH₄) portion-wise over 30 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Stir the reaction at room temperature for an additional 3 hours.[10]
-
Quench the reaction by slowly adding water.
-
Dilute the mixture with dichloromethane (DCM) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product, which can be used in the next step without further purification or purified by column chromatography if necessary.
Part B: Cyclization to Methyl 1-benzylaziridine-2-carboxylate
This is the key ring-forming step.
Materials & Equipment:
-
Three-neck round-bottom flask
-
Addition funnel
-
Low-temperature thermometer
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup
Reagents Data Table:
| Reagent | Molar Mass ( g/mol ) | Quantity (moles) | Mass/Volume | Equivalents |
|---|---|---|---|---|
| Methyl N-benzyl-D-serinate | 209.24 | 1.0 | (From Part A) | 1.0 |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 1.1 | (Scale-dependent) | 1.1 |
| Triethylamine (Et₃N) or Pyridine | 101.19 / 79.10 | 2.2 | (Scale-dependent) | 2.2 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.5 | (Scale-dependent) | 1.5 |
| Acetonitrile (MeCN) or DMF | 41.05 / 73.09 | - | (Solvent) | - |
| Diethyl Ether or Ethyl Acetate | - | - | (Workup) | - |
Step-by-Step Procedure:
-
Dissolve the crude Methyl N-benzyl-D-serinate from Part A in dichloromethane or acetonitrile in a three-neck flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (or pyridine) to the solution.
-
In a separate flask, dissolve p-toluenesulfonyl chloride (TsCl) in the same solvent and add it dropwise to the reaction mixture via an addition funnel over 1 hour, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 2 hours and then warm to room temperature overnight.
-
After confirming the formation of the tosylate (e.g., by TLC), remove the solvent under reduced pressure.
-
To the crude tosylate, add acetonitrile (or DMF) and potassium carbonate (K₂CO₃).
-
Heat the mixture to 50-60 °C and stir for 12-24 hours until the cyclization is complete (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether or ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final product, Methyl 1-benzylaziridine-2-carboxylate, by vacuum distillation or column chromatography on silica gel.
Caption: Figure 2: Experimental Workflow for Large-Scale Synthesis.
Characterization and Quality Control
To ensure the identity and purity of the final product, the following analytical techniques are recommended.
Summary of Analytical Data:
| Technique | Parameter | Expected Result |
|---|---|---|
| ¹H NMR (CDCl₃) | Chemical Shifts (δ, ppm) | Signals corresponding to benzyl protons (aromatic and CH₂), ester methyl group, and the three aziridine ring protons with characteristic coupling constants. |
| ¹³C NMR (CDCl₃) | Chemical Shifts (δ, ppm) | Peaks for the carbonyl carbon, aromatic carbons, benzylic CH₂, ester CH₃, and the two aziridine ring carbons. |
| Mass Spec. (ESI+) | m/z | [M+H]⁺ corresponding to the molecular weight of the product (C₁₁H₁₃NO₂ = 191.23 g/mol ). |
| Optical Rotation | [α]D | A specific value should be obtained if starting from an enantiomerically pure serine ester, confirming retention of chirality. |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Yield in Part A | Incomplete imine formation or reduction. | Ensure reaction is stirred for the full duration. Check the quality of NaBH₄ (should be a fine, dry powder). |
| Incomplete Tosylation | Moisture in the reaction. TsCl has degraded. | Use freshly distilled solvents and ensure glassware is perfectly dry. Use fresh TsCl. |
| Low Yield in Part B | Inefficient cyclization. | Increase reaction temperature or time. Consider a more polar aprotic solvent like DMF. Ensure the base (K₂CO₃) is finely powdered for maximum surface area. |
| Side Product Formation | Intermolecular reactions. | Maintain dilute conditions during the tosylation and cyclization steps to favor the intramolecular reaction. |
References
- MSN Chemical. (2025, September 8). Tips for Safe Handling And Storage of Aziridine Crosslinkers.
- Stam, G.J. Synthesis and Reactions of Aziridine-2-Carboxylic Esters.
- Harada, K., & Nakamura, I. (n.d.). Asymmetric synthesis of aziridine-2-carboxylic acid and the formation of chiral serine. Journal of the Chemical Society, Chemical Communications.
- UCLA Chemistry. Standard Operating Procedures: Ethyleneimine or Aziridine.
- HPC Standards. Aziridine (stabilized) Safety Data Sheet.
- Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 1-Aziridineethanol, 97%.
- Kim, H.Y., et al. (2001). New synthesis and ring opening of cis-3-alkylaziridine-2-carboxylates. Tetrahedron.
- Journal of Chemistry Letters. A Review on Recent Approaches to the Asymmetric Synthesis of Aziridines Derivatives.
- Ishikawa, T. (2012). AZIRIDINE-2-CARBOXYLATES: PREPARATION, NUCLEOPHILIC RING OPENING, AND RING EXPANSION. HETEROCYCLES, 85(12).
- Safety Data Sheet for Boc-Aziridine-3-carboxylic acid.
- Hu, W., et al. (2001). Catalytic asymmetric synthesis of chiral aziridines. Google Patents.
- Kuzmič, P., et al. (2025). The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. ResearchGate.
- Cui, X., & Zhang, X. P. (2013). Effective Synthesis of Chiral N-Fluoroaryl Aziridines via Enantioselective Aziridination of Alkenes with Fluoroaryl Azides. PMC.
- Manaka, T., et al. (2007). Ring Opening Reactions of 3 Aryl 1 Benzylaziridine 2 Carboxylates and Application. Helvetica Chimica Acta.
- ResearchGate. (n.d.). The synthesis of chiral aziridine. [Scientific Diagram].
- Organic Chemistry Portal. (n.d.). Aziridine synthesis.
- Smith, G. E., et al. (n.d.). Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride. PMC.
- Eum, H., et al. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry.
- Zhu, Y., Skupinska, K. A., & McEachern, E. J. (2006).
- Nardi, M., et al. (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. MDPI.
- Royal Society of Chemistry. (2022). N-Carboxyanhydrides Directly from Amino Acids and Carbon Dioxide and their Tandem Reactions to Therapeutic Alkaloids.
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. Tips for Safe Handling And Storage of Aziridine Crosslinkers - MSN Chemical [msnchem.com]
- 5. bu.edu [bu.edu]
- 6. hpc-standards.com [hpc-standards.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. peptide.com [peptide.com]
- 9. US6258960B1 - Catalytic asymmetric synthesis of chiral aziridines - Google Patents [patents.google.com]
- 10. rsc.org [rsc.org]
Application Note: 1-Benzylaziridine-2-carboxylate as a Chiral Building Block
This Application Note provides a comprehensive technical guide on the use of 1-benzylaziridine-2-carboxylate as a versatile chiral building block. It details synthesis, regioselective ring-opening protocols, and applications in drug development, specifically for
Executive Summary
1-Benzylaziridine-2-carboxylate is a "privileged" three-carbon chiron (chiral synthon) used extensively in the asymmetric synthesis of non-proteinogenic amino acids, alkaloids, and peptidomimetics. Its utility stems from the high ring strain (~26-27 kcal/mol) of the aziridine moiety, which drives ring-opening reactions.[2]
Unlike activated aziridines (e.g., N-tosyl, N-Boc), the N-benzyl variant is considered "unactivated." It offers unique stability profiles but requires specific activation strategies (Lewis acids, quaternization, or transition metal catalysis) to direct nucleophilic attack. This guide defines the protocols for controlling regioselectivity—the critical decision point between synthesizing
Synthesis of the Building Block
While commercially available, in-house synthesis is often required to access specific ester derivatives or enantiomers. The Gabriel-Cromwell reaction remains the gold standard for scalability.
Protocol A: Enantioselective Synthesis via Gabriel-Cromwell
Objective: Synthesis of ethyl (2S)-1-benzylaziridine-2-carboxylate.
Reagents:
-
Ethyl 2,3-dibromopropionate (1.0 equiv)
-
(S)-(-)-1-Phenylethylamine (Chiral auxiliary/Starting amine) Note: Benzylamine yields racemate; chiral amines yield diastereomers.
-
Triethylamine (Et
N) (3.0 equiv) -
Solvent: Toluene or Acetonitrile.
Step-by-Step Workflow:
-
Dissolution: Dissolve ethyl 2,3-dibromopropionate (20 mmol) in anhydrous toluene (100 mL) under N
atmosphere. -
Addition: Cool to 0°C. Add the chiral amine (20 mmol) dropwise over 15 minutes.
-
Cyclization: Add Et
N (60 mmol) slowly. The reaction is exothermic. -
Reflux: Heat the mixture to reflux (110°C) for 4–6 hours. Monitor by TLC (formation of less polar product).
-
Work-up: Cool to room temperature. Filter off the triethylammonium bromide salts.
-
Purification: Concentrate the filtrate. The product is often a mixture of diastereomers (cis/trans). Separate via flash column chromatography (Hexane/EtOAc 9:1).
-
Critical Check: Verify stereochemistry via NOE experiments (cis vs. trans protons).
-
Reactivity Profile & Regioselectivity Map
The core utility of this building block lies in directing the nucleophile to either C2 or C3.
-
Path A (C3 Attack): Yields
-amino acids .[3] Favored by heteroatom nucleophiles (N, O, S) under Lewis Acid catalysis. Sterics drive the nucleophile to the less hindered terminal carbon.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Path B (C2 Attack): Yields
-amino acids .[3] Difficult with N-benzyl variants directly. Requires either:-
Transition Metal Catalysis (e.g., Ni-catalyzed reductive carboxylation).[4]
-
Activation Switch (Conversion to N-Tosyl/Boc followed by reductive opening).
-
Visualization: Regioselectivity Decision Tree
[2][5][6][7]
Detailed Application Protocols
Protocol B: Synthesis of Tryptophan Derivatives (C3 Attack)
Context: Synthesis of non-natural
Reagents:
-
1-Benzylaziridine-2-carboxylate (1.0 equiv)
-
Indole derivative (1.2 equiv)
-
Sc(OTf)
(10 mol%) or Cu(OTf) -
Dichloromethane (DCM), anhydrous.
Procedure:
-
Setup: In a flame-dried flask, dissolve the aziridine (1.0 mmol) and indole (1.2 mmol) in DCM (5 mL).
-
Catalysis: Add Sc(OTf)
(0.1 mmol) at 0°C. -
Reaction: Stir at room temperature for 3–8 hours.
-
Quench: Add saturated NaHCO
solution. Extract with DCM. -
Result: Isolation of the
-indolyl- -amino ester (Tryptophan analog).
Protocol C: Synthesis of -Amino Acids (C2 Attack via Ni-Catalysis)
Context: Direct conversion of N-alkyl aziridines to
Reagents:
-
1-Benzylaziridine-2-carboxylate (1.0 equiv)
-
NiBr
·glyme (10 mol%)[10] -
Bathocuproine (Ligand, 12 mol%)
-
Manganese powder (Reductant, 3.0 equiv)
-
CO
(1 atm, balloon) -
DMF/t-Amyl alcohol (solvent).
Procedure:
-
Glovebox/Schlenk: In a reaction tube, combine NiBr
·glyme, ligand, and Mn powder.[10] -
Substrate: Add the aziridine and solvents.
-
Atmosphere: Purge with CO
and maintain under a CO balloon (1 atm). -
Reaction: Stir vigorously at 25°C for 16 hours.
-
Work-up: Acidify with 1M HCl to protonate the carboxylate, then extract.
-
Result: Formation of the
-amino acid (homologated product).
Data Summary & Troubleshooting
Regioselectivity Comparison Table
| Nucleophile / Reagent | Catalyst / Additive | Major Site of Attack | Product Type | Notes |
| Indole / Arenes | Sc(OTf) | C3 (Beta) | Friedel-Crafts type; Inversion at C3. | |
| Alcohols (ROH) | BF | C3 (Beta) | Serine Ether | Requires strict anhydrous conditions to prevent hydrolysis. |
| Azide (TMSN | TMSOTf | C3 (Beta) | Precursor to diamines. | |
| CO | Ni(0) / Mn | C2 (Alpha) | Rare: Overrides steric bias via organometallic mechanism. | |
| H | Pd/C, H | N-Bn Cleavage | Aziridine-2-carboxylate (NH) | Deprotection step; ring often remains intact if acid is absent. |
Expert Tips for Handling
-
Stability: 1-Benzylaziridine-2-carboxylates are stable at room temperature but can polymerize if exposed to strong mineral acids without a nucleophile present. Store at -20°C for long-term.
-
Purification: The basicity of the aziridine nitrogen causes streaking on silica gel. Pre-treat silica gel with 1% Et
N in hexane before column chromatography to ensure sharp bands. -
N-Switching: If C2 attack is required but Ni-catalysis is unavailable, hydrogenolyze the N-Bn group (Pd/C, H
) and re-protect with a Tosyl (Ts) or Boc group. N-Tosyl aziridines are much more susceptible to C2 attack by nucleophiles like cuprates.
References
-
Synthesis via Gabriel-Cromwell
-
Ni-Catalyzed Carboxylation (Beta-Amino Acids)
-
General Reactivity & Reviews
-
Ishikawa, T. "Aziridine-2-carboxylates: Preparation, Nucleophilic Ring Opening, and Ring Expansion." Heterocycles, 2012.[2]
-
-
SmI2 Mediated Ring Opening
Sources
- 1. Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols [organic-chemistry.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. mdpi.com [mdpi.com]
- 4. Kinetically-Controlled Ni-Catalyzed Direct Carboxylation of Unactivated Secondary Alkyl Bromides without Chain Walking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]
- 7. Regioselective ring opening of aziridine for synthesizing azaheterocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 9. β-Amino Acid synthesis by carboxylation [organic-chemistry.org]
- 10. scispace.com [scispace.com]
- 11. recercat.cat [recercat.cat]
Application Notes & Protocols: Strategic Synthesis of Biologically Active Compounds Using Ethyl 1-Benzylaziridine-2-carboxylate
Abstract: Ethyl 1-benzylaziridine-2-carboxylate stands as a cornerstone chiral building block in modern synthetic organic and medicinal chemistry. Its inherent ring strain (26-27 kcal/mol) and stereochemically defined centers make it a potent precursor for a diverse array of high-value nitrogenous compounds.[1] This document provides an in-depth guide to the strategic application of this versatile synthon, focusing on its regioselective ring-opening reactions to access crucial intermediates like non-natural α- and β-amino acids, which are pivotal in the development of alkaloids, peptidomimetics, and other therapeutic agents. We will delve into the mechanistic rationale behind reaction pathways and provide detailed, field-proven protocols for key transformations.
The Chemical Rationale: Understanding the Aziridine Core
The utility of ethyl 1-benzylaziridine-2-carboxylate is rooted in the high reactivity of the three-membered aziridine ring. This ring strain makes it susceptible to nucleophilic attack, leading to stereospecific ring-opening.[1] The N-benzyl group is considered a "non-activating" group compared to strongly electron-withdrawing groups like sulfonyl (Ts) or benzyloxycarbonyl (Cbz).[1][2] However, it plays a crucial role in stabilizing the molecule and influencing the regiochemical outcome of the ring-opening reaction.
The central challenge and opportunity in using this building block lie in controlling the site of nucleophilic attack:
-
Attack at C3 (β-carbon): This is the sterically less hindered and often electronically favored position for many nucleophiles. This pathway typically proceeds via an SN2 mechanism, resulting in the formation of α-amino acid derivatives .[1][2]
-
Attack at C2 (α-carbon): This pathway requires specific reagents, often reductive, that can cleave the C2-N bond to yield β-amino acid derivatives . This transformation is highly valuable as β-amino acids are key components of proteolytically stable peptides and various natural products.[3][4]
The choice of nucleophile, solvent, and catalyst is therefore a strategic decision to direct the reaction towards the desired regioisomer.
Figure 1: Regioselective pathways for nucleophilic ring-opening.
Synthesis of β-Amino Acid Derivatives via Reductive Ring-Opening
The synthesis of β-amino acids and their esters is a highly sought-after transformation.[4] Reductive methods that cleave the C2-N bond of aziridine-2-carboxylates provide a powerful and stereocontrolled entry into this class of compounds. Among various reducing agents, samarium diiodide (SmI₂) has proven to be exceptionally effective and selective.[3]
Causality Behind the Method:
The N-benzyl group, while not strongly electron-withdrawing, is sufficient to activate the ring for reductive cleavage by a potent single-electron donor like SmI₂. The reaction proceeds via a radical-anion intermediate. The regioselectivity favoring C2-N bond cleavage is high, especially when compared to competing C-C bond cleavage, which can sometimes be observed with aryl substituents at the C3 position.[3] The use of a strongly activating group on the nitrogen, such as a p-toluenesulfonate (tosyl) group, can ensure exclusive C-N cleavage.[3] However, the N-benzyl group offers the advantage of often being removable under milder hydrogenolysis conditions.
Protocol 2.1: SmI₂-Mediated Reductive Opening to a β-Amino Ester
This protocol is adapted from the work of an authoritative study on the reductive ring opening of aziridine-2-carboxylates.[3]
Objective: To synthesize an ethyl 3-amino-3-arylpropanoate derivative from a corresponding ethyl 1-benzyl-3-arylaziridine-2-carboxylate.
Materials:
-
Ethyl 1-benzyl-3-arylaziridine-2-carboxylate (1.0 eq)
-
Samarium(II) iodide solution (0.1 M in THF, 2.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH), HPLC grade
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Preparation: Dry all glassware thoroughly in an oven and cool under a stream of inert gas (Argon or Nitrogen).
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the ethyl 1-benzyl-3-arylaziridine-2-carboxylate (1.0 eq). Dissolve the starting material in anhydrous THF (to a concentration of ~0.1 M).
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Addition of SmI₂: Slowly add the 0.1 M solution of SmI₂ in THF (2.5 eq) dropwise to the stirred solution. The characteristic deep blue or green color of the SmI₂ solution should persist, indicating an excess. Stir the reaction at -78 °C for 1-2 hours.
-
Quenching: Quench the reaction by the slow addition of methanol until the solution becomes colorless, followed by the addition of saturated aqueous NaHCO₃.
-
Workup: Allow the mixture to warm to room temperature. Add saturated aqueous Na₂S₂O₃ and stir for 15 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired ethyl 3-(benzylamino)-3-arylpropanoate.
Scientist's Notes:
-
The strict exclusion of air and moisture is critical for the success of this reaction, as SmI₂ is readily oxidized.
-
The C2-N bond cleavage is favored, leading to the β-amino ester as the major product.[3]
-
The N-benzyl group can subsequently be removed by catalytic hydrogenation (e.g., H₂, Pd/C) to afford the free β-amino ester.
Figure 2: Workflow for the synthesis of β-amino acid derivatives.
Synthesis of α-Amino Acid Derivatives via C3-Nucleophilic Attack
The more conventional reaction pathway for N-activated aziridine-2-carboxylates involves nucleophilic attack at the C3 position. This approach provides a robust method for synthesizing a wide variety of non-natural α-amino acids.[2] While the N-benzyl group is less "activating" than a tosyl group, regioselective attack at C3 can be achieved with various nucleophiles, particularly when the reaction is catalyzed by a Lewis acid.[1][5] Carbon nucleophiles, such as higher-order organocuprates, have proven effective for this transformation.[6]
Protocol 3.1: Ring-Opening with a Higher-Order Cuprate
This protocol is based on established methods for reacting aziridine-2-carboxylic acids with carbon nucleophiles.[6] Note that this often requires prior hydrolysis of the ester to the carboxylic acid to prevent side reactions.
Objective: To synthesize an N-benzyl-β-alkyl-α-amino acid from the corresponding N-benzylaziridine-2-carboxylic acid.
Materials:
-
N-benzylaziridine-2-carboxylic acid (1.0 eq, obtained by hydrolysis of the ethyl ester)
-
Copper(I) cyanide (CuCN, 2.0 eq)
-
Organolithium reagent (R-Li, 4.0 eq, e.g., MeLi, n-BuLi)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Cuprate Formation: In a flame-dried, argon-purged flask, suspend CuCN (2.0 eq) in anhydrous THF. Cool the suspension to -78 °C. Slowly add the organolithium reagent (4.0 eq) and allow the mixture to stir for 30 minutes to form the higher-order cuprate (R₂Cu(CN)Li₂).
-
Substrate Addition: In a separate flask, dissolve the N-benzylaziridine-2-carboxylic acid (1.0 eq) in anhydrous THF. Cool this solution to -78 °C.
-
Reaction: Transfer the substrate solution to the cuprate solution via cannula. Allow the reaction to stir at -78 °C for 2-4 hours, then let it warm slowly to 0 °C over 2 hours.
-
Quenching: Quench the reaction by carefully adding saturated aqueous ammonium chloride.
-
Workup: Acidify the aqueous layer to pH ~2 with 1 M HCl. Extract the mixture with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or flash column chromatography to yield the desired N-benzyl-β-alkyl-α-amino acid.
Scientist's Notes:
-
Hydrolyzing the parent ester to the carboxylic acid is a key step, as it directs the regioselective attack of the carbon nucleophile to the β-carbon (C3) of the aziridine.[1][6]
-
The use of higher-order cuprates is crucial for efficient C-C bond formation with minimal side reactions.
-
This method provides access to a wide range of α-amino acids with diverse side chains, depending on the organolithium reagent used.
Advanced Applications in Target-Oriented Synthesis
The true power of 1-benzylaziridine-2-carboxylate and its analogs is demonstrated in the synthesis of complex, biologically active molecules. The amino acid derivatives obtained from ring-opening serve as versatile intermediates for alkaloids, peptidomimetics, and approved drugs.[7][8][9]
Synthesis of Alkaloid Scaffolds
Many alkaloids contain chiral amine functionalities that can be traced back to an amino acid precursor.[10] The products derived from aziridine ring-opening are ideal starting points. For example, intermediates for drugs like the β₂-agonist (R,R)-formoterol and natural products like the stimulant (−)-cathinone have been synthesized efficiently using N-phenylethylaziridine-2-carboxylate, a close analog that combines the protecting group with a chiral auxiliary.[7] The strategy involves ring-opening followed by functional group interconversion to build the target molecule's carbon skeleton.
Construction of Peptidomimetics
Peptidomimetics are designed to mimic the structure and function of natural peptides but with improved metabolic stability and bioavailability.[11] The α- and β-amino acids synthesized from 1-benzylaziridine-2-carboxylate are non-canonical and can be incorporated into peptide chains to create novel structures.[4] For instance, the resulting amino acids can be used in Pictet-Spengler reactions to form constrained bicyclic scaffolds that mimic β-turns in peptides.[9][12]
Figure 3: Strategic workflow from aziridine to complex bioactive molecules.
Data Summary: Regioselectivity of Ring-Opening Reactions
The following table summarizes the general outcomes for the ring-opening of N-benzylaziridine-2-carboxylate derivatives with different classes of nucleophiles.
| Reaction Type | Nucleophile / Reagent | Key Conditions | Primary Product Type | Typical Yields | References |
| Reductive Opening | SmI₂ | Anhydrous THF, -78 °C | β-Amino Ester | Good to Excellent | [3] |
| Reductive Opening | Transfer Hydrogenation (e.g., HCOOH/Pd) | Varies | α-Amino Ester (C3-N cleavage) | Good | [2] |
| Carbon Nucleophiles | Higher-Order Cuprates (R₂Cu(CN)Li₂) | On aziridine-2-carboxylic acid | α-Amino Acid | Good | [6] |
| Heteronucleophiles | Thiols (RSH) | Base or Lewis Acid | α-Amino Acid Derivative | Good to Excellent | [1][13] |
| Heteronucleophiles | Azides (e.g., NaN₃) | Lewis Acid (e.g., AlCl₃) | α-Amino Acid Derivative | Good | [5] |
| Halogenation | [¹⁸F]Fluoride | On N-Boc/Cbz activated aziridines | α-Fluoro-β-alanine | Good | [14] |
Conclusion
Ethyl 1-benzylaziridine-2-carboxylate is more than a simple cyclic amine; it is a powerful chiral synthon that enables the controlled and stereospecific synthesis of valuable nitrogen-containing molecules. By mastering the principles of its regioselective ring-opening, researchers can unlock efficient pathways to non-natural amino acids, which are immediate precursors to a new generation of pharmaceuticals, including complex alkaloids and robust peptidomimetics. The protocols and strategies outlined in this guide provide a solid framework for leveraging this versatile building block in drug discovery and development programs.
References
- Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines.Google Search Result.
-
Diastereoselective synthesis of 2-fluoroaziridine-2-carboxylates by Reformatsky-type aza-Darzens reaction - PMC. National Center for Biotechnology Information.[Link]
-
AZIRIDINE-2-CARBOXYLATES: PREPARATION, NUCLEOPHILIC RING OPENING, AND RING EXPANSION. LOCKSS.[Link]
-
Recent Synthetic Applications of Chiral Aziridines. SciSpace.[Link]
-
Synthesis of α-amino acids by reaction of aziridine-2-carboxylic acids with carbon nucleophiles. Royal Society of Chemistry.[Link]
-
Preparation, properties and synthetic applications of 2H-azirines. A review. ResearchGate.[Link]
-
Aziridine Ring Opening as Regio- and Stereoselective Access to C-Glycosyl-Aminoethyl Sulfide Derivatives. MDPI.[Link]
-
3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches - PMC. National Center for Biotechnology Information.[Link]
-
Synthetic Applications of Aziridinium Ions. MDPI.[Link]
-
N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds. Beilstein Journals.[Link]
-
Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride - PMC. National Center for Biotechnology Information.[Link]
-
Application of chiral building blocks to the synthesis of drugs. Google Search Result.[Link]
-
Unexplored Nucleophilic Ring Opening of Aziridines. MDPI.[Link]
-
β-Amino Esters from the Reductive Ring Opening of Aziridine-2-carboxylates - PMC. National Center for Biotechnology Information.[Link]
-
Ni-Catalyzed Carboxylation of Aziridines en Route to β-Amino Acids. RECERCAT.[Link]
-
Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC. National Center for Biotechnology Information.[Link]
-
Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers.[Link]
-
Synthesis of 2-Arylquinoline and 2-Aryl-4-quinolone Alkaloids via Diels–Alder Reaction of 1,2,3-Benzotriazine with Enamines. Google Search Result.[Link]
-
Aziridine Carboxylates, Carboxamides and Lactones: New Methods for Their Preparation and Their Transformation into α- and β-Amino Acid Derivatives. MDPI.[Link]
-
Construction of biocatalytic cascades for the synthesis of benzylisoquinoline alkaloids from p-coumaric acid derivatives and dopamine. Royal Society of Chemistry.[Link]
-
NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois.[Link]
-
Regioselective ring opening of aziridine for synthesizing azaheterocycle - PMC. National Center for Biotechnology Information.[Link]
-
Enzymatic synthesis of benzylisoquinoline alkaloids using a parallel cascade strategy and tyrosinase variants - PMC. National Center for Biotechnology Information.[Link]
-
Part I Biomimetic Total Synthesis of Alkaloids. Wiley-VCH.[Link]
-
Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. ResearchGate.[Link]
-
Synthesis of the Alkaloid Natural Products (+)-Plicane and (-)-Obliquine, Using Polymer-Supported Reagents and Scavengers. Semantic Scholar.[Link]
-
Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation - PMC. National Center for Biotechnology Information.[Link]
-
Synthesis of a novel benzyl-octahydropyrazino[1,2-a]pyrimidin-6-one derivative as a convenient internal bicyclic peptidomimetic - PMC. National Center for Biotechnology Information.[Link]
-
New synthesis of β-(4-semicarbazido)carboxylic acid-based peptidomimetics and 3-amino-5,6-dihydrouracils via an amidoalkylation protocol. Royal Society of Chemistry.[Link]
-
Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. MDPI.[Link]
-
The Concept of Peptide Synthesis in Pharmaceutical Organic Chemistry to Synthesize Peptidomimetics: A Mini Review. ResearchGate.[Link]
-
Photosynthesis of chiral building blocks for drug discovery. Manufacturing Chemist.[Link]
-
Synthesis of Chiral Building Blocks for Use in Drug Discovery. ResearchGate.[Link]
-
Pyrimido[1,2-a]benzimidazoles: synthesis and perspective of their pharmacological use - PMC. National Center for Biotechnology Information.[Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. scispace.com [scispace.com]
- 3. β-Amino Esters from the Reductive Ring Opening of Aziridine-2-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of α-amino acids by reaction of aziridine-2-carboxylic acids with carbon nucleophiles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. BJOC - N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds [beilstein-journals.org]
- 8. Portico [access.portico.org]
- 9. Synthesis of Peptidomimetics via the Pictet-Spengler Reaction [ebrary.net]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of a novel benzyl-octahydropyrazino[1,2-a]pyrimidin-6-one derivative as a convenient internal bicyclic peptidomimetic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Guide: Minimizing Epimerization in Aziridine-2-Carboxylate Reactions
ID: TSG-AZ-042 Department: Synthetic Chemistry Applications Last Updated: 2026-02-19 Status: Active
Introduction: The "Spring-Loaded" Trap
Aziridine-2-carboxylates are potent chiral building blocks, effectively serving as "spring-loaded" amino acids. However, their utility is often compromised by epimerization —the loss of stereochemical integrity at the C2 position.
As a researcher, you face two distinct mechanisms of stereochemical loss:
-
Thermodynamic Epimerization (C2-H Acidity): The electron-withdrawing ester group + ring strain makes the C2 proton unusually acidic (
, depending on the N-substituent). Bases can deprotonate this center, leading to racemization via a planar or rapidly inverting anion. -
Mechanistic Scrambling (Ring Opening): During nucleophilic attack, shifting from a pure
pathway (inversion) to an -like pathway (carbocation character) scrambles the stereocenter.
This guide provides the protocols and logic to lock down stereochemistry in both scenarios.
Module 1: The Lithiation Challenge (C2-Functionalization)
The Issue: You want to alkylate the C2 position, but treatment with LDA or n-BuLi results in a racemic product. The Cause: The aziridinyl anion is configurationally unstable if the nitrogen lone pair can invert or if the metal does not chelate effectively.
Core Protocol: Chelation-Controlled Lithiation
To retain stereochemistry, you must operate under Kinetic Control using a "Retentive Lithiation" strategy.
Step-by-Step Workflow
-
Substrate Selection: Use N-Trityl (Tr) or N-TBMS aziridines.
-
Why? Bulky groups prevent Nitrogen Inversion (the "Umbrella Effect"), locking the lone pair in a specific orientation relative to the C2-H. Avoid N-Sulfonyl (Ts/Ns) groups for lithiation; they increase C2-H acidity too much, promoting rapid equilibration.
-
-
Solvent System: THF/TMEDA (10:1).
-
Why? TMEDA breaks up alkyllithium aggregates but also coordinates Li+, facilitating the formation of a rigid 5-membered chelate with the ester carbonyl.
-
-
Temperature: Cool to -78°C strictly.
-
Why? The barrier to inversion for the
-lithioaziridine is low. At > -40°C, the anion will racemize.
-
-
Deprotonation: Add LDA (1.1 equiv) dropwise. Stir for 10–15 mins max.
-
Critical: Do not use n-BuLi if your ester is sensitive to nucleophilic attack.
-
-
Electrophile Trapping: Add the electrophile (pre-cooled in THF) immediately.
-
Optional: For maximum retention, use an Internal Quench (mixing the electrophile with the base) if the electrophile is compatible (e.g., D2O, TMSCl).
-
Visualizing the Mechanism
Caption: Figure 1. The path to retention relies on maintaining the chelated lithium species at low temperatures to prevent anion inversion.
Module 2: Nucleophilic Ring Opening (Stereospecificity)
The Issue: You are opening the ring with a nucleophile (e.g., azide, alcohol), but the ee% drops.
The Cause: The reaction is drifting into
Decision Matrix: Regioselectivity & Stereocontrol
The site of attack (C2 vs C3) determines the product, but the mechanism determines the stereochemistry.
| Variable | Recommendation for High ee% | Explanation |
| Nitrogen Group | Activated (Ts, Ns, Boc) | Electron-withdrawing groups destabilize the developing positive charge on N, encouraging concerted |
| Lewis Acid | BF3·OEt2 or Sc(OTf)3 | Coordinates to the carbonyl or N, making the ring more electrophilic without generating a free carbocation. |
| Nucleophile | "Soft" / Strong | Azide ( |
| Solvent | Non-Polar / Aprotic | DCM or Toluene. Avoid high-dielectric solvents (DMF, DMSO) if possible, as they stabilize separated ion pairs ( |
Troubleshooting Protocol: The "Double-Inversion" Check
If you observe net retention of configuration, you likely have a double inversion taking place:
-
Attack by the ester carbonyl oxygen (neighboring group participation) forms an intermediate oxazolinium ion (Inversion 1).
-
Nucleophile attacks the oxazolinium (Inversion 2).
-
Net Result: Retention (looks like nothing happened, but it's actually double inversion).
Fix: Use a bulkier ester (t-Butyl) to suppress neighboring group participation.
Caption: Figure 2. Mechanistic divergence in ring opening. Pathway A is the only route that reliably preserves enantiopurity via predictable inversion.
Module 3: The Protecting Group "Thermostat"
The choice of N-protecting group is the single biggest variable in minimizing epimerization. It acts as a thermostat for the reactivity of the ring.
| Group | C2-H Acidity | Ring Opening Reactivity | Best For... | Risk Factor |
| Trityl (Tr) | Low | Low | Lithiation / C2-Alkylation | Steric hindrance makes ring opening difficult. |
| Sulfonyl (Ts/Ns) | High | High | Nucleophilic Ring Opening | High Epimerization Risk with bases. Do not use for lithiation. |
| Boc / Cbz | Medium | Medium | General Purpose | Can migrate to C2-O during ring opening (Payne-like rearrangement). |
| Alkyl (Bn) | Very Low | Very Low | Stable Storage | Requires harsh conditions to open; usually requires activation (quaternization) first. |
FAQ & Troubleshooting
Q: I am trying to open an N-Tosyl aziridine with an amine, but I'm getting 50% ee loss. A: The amine is likely acting as a base before it acts as a nucleophile.
-
Diagnosis: Is your reaction slow?
-
Fix: Add a Lewis Acid (e.g., Zn(OTf)2) to accelerate the ring opening so it outcompetes the deprotonation rate. Alternatively, switch to a less acidic N-protecting group (like N-Boc) if the nucleophile is basic.
Q: Can I lithiate an N-Boc aziridine? A: Generally, No. N-Boc groups usually undergo "directed ortho-lithiation" type mechanisms or the carbonyl of the Boc group gets attacked by the lithium reagent. Stick to N-Trityl or N-TBMS for C2-lithiation chemistry.
Q: My product shows "Retention" after ring opening. How is that possible? A: As detailed in Module 2, this is likely Neighboring Group Participation (NGP) . The ester carbonyl attacks the activated aziridine first, forming an intermediate that is then opened by your nucleophile.
-
Fix: Switch from a Methyl/Ethyl ester to a t-Butyl ester to sterically block this pathway.
References
-
Florio, S., & Luisi, R. (2010). Lithiation of Small-Ring Heterocycles: A New Tool for the Synthesis of Heterocyclic Compounds. Chemical Reviews. Link (Authoritative review on lithiation stability).
-
Couty, F., et al. (2005). Stereoselective functionalization of 2-(1-aminoalkyl)aziridines via lithiation of aziridine-borane complexes.[1] Chemistry - A European Journal.[2] Link (Protocol for borane-complex stabilization).
-
Sweeney, J. B. (2002). Aziridines: Epoxides’ Ugly Cousins? Chemical Society Reviews. Link (Foundational text on ring opening mechanisms).
-
Ghorai, M. K., et al. (2012). Lewis Acid Catalyzed Regioselective Ring Opening of Activated Aziridines. The Journal of Organic Chemistry. Link (Protocols for Lewis Acid catalysis).
-
Luisi, R., et al. (2009).[2] Lithiation of N-Alkyl-(o-tolyl)aziridine: Stereoselective Synthesis of Isochromans. The Journal of Organic Chemistry. Link (Demonstrates N-alkyl vs N-sulfonyl stability).
Sources
Technical Support Center: Aziridine Synthesis & Optimization
The following guide serves as a Tier 3 Technical Support resource for the optimization of aziridine synthesis. It is designed for medicinal chemists and process engineers requiring high-fidelity protocols and mechanistic troubleshooting.
Status: Operational | Tier: Advanced Application Support
Core Directive: The Stability-Reactivity Paradox
Aziridines represent a high-energy structural motif (
This guide prioritizes chemoselectivity (aziridination vs. C-H insertion) and post-synthetic integrity (preventing acid-catalyzed hydrolysis).
Module A: Metal-Catalyzed Nitrene Transfer
Best for: Late-stage functionalization of complex alkenes. Primary Issue: Competition between Aziridination and Allylic C-H Amination.
Standard Operating Procedure (Optimized)
Instead of using isolated iminoiodinanes (e.g., PhI=NTs), which are often insoluble and unstable, use in-situ generation of the nitrene precursor.
The Protocol (Rh-Catalyzed):
-
Substrate: Alkene (1.0 equiv).
-
Nitrogen Source: Sulfonamide (
or ) (1.2 equiv). -
Oxidant: PhI(OAc)
(1.4 equiv) or PhI(OPiv) (for higher solubility). -
Catalyst:
(0.1–1 mol%). Note: The 'esp' ligand provides superior stability against oxidative degradation compared to . -
Additives: MgO (2.0 equiv) to scavenge acetic acid byproducts.
-
Solvent: Benzene or Chlorobenzene (avoid MeCN if using Rh; MeCN coordinates and deactivates electrophilic Rh-nitrenes).
Troubleshooting Guide (Q&A)
Q: My conversion is low (<40%), but the oxidant is consumed. What is happening? A: You are likely experiencing Catalyst Poisoning or Nitrene Dimerization .
-
Diagnosis: The solution turns dark brown/black rapidly.
-
Fix: The nitrene intermediate is too concentrated and reacting with itself. Implement Slow Addition of the oxidant (PhI(OAc)
) via syringe pump over 2–4 hours. This keeps the steady-state concentration of the active nitrene low, favoring reaction with the alkene over dimerization.
Q: I am seeing significant allylic amination byproducts instead of the aziridine. A: This is a Ligand/Metal Mismatch .
-
Mechanism:[1][2][3][4][5][6][7] Triplet nitrenes (often Fe, Mn, or Ru-porphyrins) behave like radicals and abstract allylic protons. Singlet nitrenes (Rh, Cu) undergo concerted addition to the alkene.
-
Fix: Switch to a Dirhodium(II) catalyst with electron-withdrawing bridging ligands (e.g.,
). If using Copper, switch to with bis-oxazoline ligands to enforce a concerted mechanism.
Q: The reaction works for styrene but fails for aliphatic alkenes. A: Aliphatic alkenes are less nucleophilic.
-
Fix: Increase catalyst loading to 2-3 mol%. Switch the nitrogen protecting group to a Tces (2,2,2-trichloroethoxysulfonyl) group. The Tces-nitrene is significantly more electrophilic than the Ts-nitrene.
Mechanistic Visualization: Rhodium Catalytic Cycle
Caption: The Rh(II) catalytic cycle. Note that "Dimerization" is the primary off-cycle trap requiring slow addition of the oxidant.
Module B: Nucleophilic Cyclization (Wenker/Gabriel)
Best for: Scale-up, simple substrates, and chiral pool synthesis (from amino acids). Primary Issue: Elimination (Enamine formation) vs. Cyclization.
Standard Operating Procedure (Modified Wenker)
Classical Wenker conditions (heating in
-
Activation: Treat amino alcohol with
(Chlorosulfonic acid) or in DCM at 0°C to form the sulfate/sulfonate ester. -
Cyclization: Reflux in a biphasic mixture of Toluene/50% aqueous NaOH with TBAB (tetrabutylammonium bromide) as a phase transfer catalyst.
Troubleshooting Guide (Q&A)
Q: I obtained the alkene (elimination product) instead of the aziridine. A: The base was too strong or the temperature too high for the substrate's steric profile.
-
Fix 1 (Mitsunobu): If the substrate is sensitive, avoid base entirely. Use DIAD/PPh3 in THF. This activates the alcohol and uses the amine as the internal nucleophile under neutral conditions.
-
Fix 2 (Base Switch): Use
in MeCN at reflux. The milder base kinetics disfavor the E2 elimination pathway.
Q: My amino alcohol is not cyclizing even with TsCl. A: The amine might be too nucleophilic and is reacting with TsCl (forming N-Ts) before the alcohol activates.
-
Fix: Selective O-sulfonylation is difficult. Instead, use the Appel Reaction conditions (
). This converts the alcohol to a bromide in situ, which is then displaced by the amine (Gabriel-Cromwell type cyclization).
Module C: Isolation & Purification (Critical)
The #1 cause of "failed" reactions is actually degradation on the silica column.
The "Buffered Silica" Protocol
Aziridines function as bases. Acidic silanol groups on silica gel will protonate the aziridine nitrogen, activating the ring for nucleophilic attack (ring opening) by the eluent (methanol/acetate).
Step-by-Step Purification:
-
Pre-treatment: Slurry the silica gel in the mobile phase containing 1–5% Triethylamine (TEA) .
-
Packing: Pour the column with the TEA-doped solvent.
-
Elution: Run the column with 1% TEA in the eluent.
-
Alternative: If the aziridine is extremely labile (e.g., N-H aziridines), use Neutral Alumina (Brockmann Grade III) instead of silica.
Data: Stability of N-Tosyl Aziridine on Sorbents
| Sorbent Type | Additive | % Recovery (after 1h) | Notes |
| Silica Gel (Standard) | None | < 20% | Extensive ring opening (hydrolysis) |
| Silica Gel | 1% TEA | > 95% | TEA neutralizes acidic silanols |
| Neutral Alumina | None | > 90% | Good, but separation resolution is lower |
| Florisil | None | < 50% | Lewis acidic sites cause degradation |
Decision Tree: Optimization Workflow
Caption: Diagnostic logic for identifying failure modes in aziridine synthesis.
References
-
Mechanism of Rh-Catalyzed Aziridination
- Title: "Dirhodium(II)
- Source:Journal of the American Chemical Society
-
URL:[Link]
-
Modified Wenker Synthesis
- Title: "An Improved and Mild Wenker Synthesis of Aziridines."
-
Source:Synthesis (Thieme Connect)
-
Copper Catalysis & Mechanisms
- Title: "Mechanistic Studies of Copper-Catalyzed Alkene Aziridin
- Source:Journal of the American Chemical Society
-
URL:[Link]
-
Purification Protocols
- Title: "Synthesis of N-H vinylaziridines: a comparative study.
- Source:Tetrahedron
-
URL:[Link]
Sources
troubleshooting low conversion in aziridination reactions
Welcome to the Aziridination Reaction Technical Support Center .
This guide is structured to function as a dynamic troubleshooting system. It moves beyond generic advice to address the specific mechanistic failures inherent to nitrene transfer and oxidative amination chemistries.
Quick Diagnostic: The "Low Conversion" Decision Tree
Before altering variables, identify when and how your reaction is failing. Use this logic flow to categorize your issue.
Figure 1: Diagnostic logic flow for categorizing reaction failure modes.
Tier 1: The Nitrene Source (The Fuel System)
The Problem: The most common cause of low conversion in Rh- and Cu-catalyzed aziridination is not the catalyst, but the degradation of the nitrene precursor, specifically iminoiodinanes (e.g., PhI=NTs).
Q: My PhI=NTs is insoluble in DCM/MeCN. Is this normal? A: Yes, but it indicates a problem. PhI=NTs exists as a polymer in the solid state. It must depolymerize to react. If it remains insoluble during the reaction, it is not entering the catalytic cycle.
-
The Fix: Do not add PhI=NTs all at once. High local concentrations favor repolymerization over metal-binding.
-
Protocol: Use a syringe pump to add the nitrene source (or the oxidant if generating in situ) over 2–4 hours. This keeps the monomer concentration low but steady, favoring the catalyst binding equilibrium (
) over the polymerization equilibrium.
Q: The reaction turns dark brown/black rapidly. What happened?
A: This usually indicates the decomposition of the nitrene source into sulfonamide (
-
Verification: Check the crude NMR. If you see a high ratio of
to aziridine, your nitrene source decomposed before transfer. -
Solution: Lower the temperature. While many protocols suggest ambient temperature, Rh-catalyzed transfers often benefit from
to to suppress the unimolecular decomposition of the metal-nitrene intermediate [1].
Tier 2: Catalyst Integrity (The Engine)
The Problem: Transition metals (Rh, Cu, Ru) are susceptible to poisoning by their own products (aziridines) or by-products (sulfonamides).
Q: How do I distinguish between "Catalyst Death" and "Product Inhibition"? A: You must perform a Standard Addition ("Spike") Experiment .
-
Protocol:
-
Run the reaction until conversion plateaus (e.g., 40%).
-
Take an aliquot for analysis (
). -
Add a fresh batch of catalyst only (same mol% as original).
-
Monitor for another 1–2 hours.
-
Result A (Reaction Resumes): The original catalyst died (irreversible deactivation). Cause: Ligand oxidation or metal aggregation.
-
Result B (No Change): The catalyst is alive but inhibited. Cause: The aziridine product is binding to the metal center more strongly than the olefin substrate [2].
-
Q: I am using a Copper(I) catalyst, but conversion is low. Why? A: Copper catalysts often suffer from oxidation state shuffle. The active species is typically Cu(I), which forms a Cu(III)-nitrene. However, if the system disproportionates to Cu(0) and Cu(II), activity ceases.
-
The Fix: Add a mild reducing agent or "sacrificial" ligand. Some protocols suggest using 5–10 mol% of excess ligand to prevent metal aggregation. Alternatively, switch to a Rh(II) dimer (e.g.,
), which is more robust against oxidation state changes than monomeric copper [3].
Tier 3: Substrate & Electronic Mismatch
The Problem: Nitrene transfers are generally electrophilic. If your alkene is electron-deficient (e.g., acrylates, enones), a standard electrophilic nitrene (Rh-nitrene) will fail.
Q: Why won't my electron-deficient alkene react? A: You are facing an electronic mismatch. The transition state requires the alkene to act as a nucleophile attacking the electrophilic metal-nitrene.
-
Data Summary: Electronic Compatibility
| Alkene Type | Electronic Nature | Recommended System | Why? |
| Styrenes | Electron-Rich | Cu(I) or Rh(II) + PhI=NTs | Ideal match for electrophilic nitrenoids. |
| Aliphatic Alkenes | Neutral | Rh(II) (e.g., Du Bois catalyst) | Requires highly reactive nitrenoids (e.g., sulfamates) [4]. |
| Acrylates/Enones | Electron-Poor | Organocatalysis (Guanidines) or Electrochemical | Needs a nucleophilic nitrogen source (e.g., N-H aziridination) or radical pathway. |
Q: Can I force an electron-deficient substrate to react? A: Yes, but you must switch mechanisms.
-
Lewis Acid Activation: Add a Lewis Acid (e.g.,
) to activate the nitrene source further, though this is risky. -
Invert the Polarity: Use an electrochemical approach (see Tier 5) where the amine is oxidized to a radical cation, or the alkene is oxidized to a radical cation, depending on potentials [5].
Tier 4: Environmental Factors (Solvent & Additives)
Q: I'm using Acetonitrile (MeCN) because my reagents are soluble, but yield is low. A: MeCN is a coordinating solvent. It competes with the nitrene source for the open coordination site on the metal (especially Cu and Rh).
-
The Fix: Switch to non-coordinating solvents like Dichloromethane (DCM) , Dichloroethane (DCE) , or Benzene/Chlorobenzene . If solubility is an issue, use a minimal amount of MeCN as a co-solvent (max 10% v/v).
Q: Is water affecting my reaction? A: Yes. Trace water hydrolyzes the iminoiodinane to iodobenzene and sulfonamide.
-
Protocol: Add activated 4Å Molecular Sieves (powdered, not pellets) directly to the reaction vessel. This is critical for Cu-catalyzed reactions.
Tier 5: Advanced Alternatives (When Catalysis Fails)
If transition metal catalysis fails due to steric bulk or extreme electronics, consider Electrochemical Aziridination .
Mechanism: Recent advances utilize anodic oxidation to generate a dicationic intermediate (via a mediator like thianthrene) or direct oxidation of the amine [6].
Figure 2: Electrochemical workflow for difficult substrates (e.g., unactivated alkenes).
Why use this?
-
It bypasses the need for unstable hypervalent iodine reagents.
-
It works well for unactivated aliphatic alkenes where Rh/Cu fail.
-
Caution: Requires careful control of potential to avoid over-oxidation of the product.
References
-
Mechanistic Studies of Copper-Catalyzed Alkene Aziridination. Source: Journal of the American Chemical Society (ACS). Note: Establishes the Cu(I)/Cu(III) cycle and the role of PhI=NTs binding strength.[1]
-
Product Inhibition in Catalytic Aziridination. Source: Dalton Transactions (RSC). Note: Details how aziridine products (and triazolines) coordinate to metal centers, killing activity.
-
Rhodium(II)-Catalyzed Enantioselective Aziridination. Source: CONICET / Journal of Organic Chemistry. Note: Discusses Rh(II) dimer stability and competitive C-H insertion pathways.
-
Catalytic Intermolecular Amination of C-H Bonds (Du Bois Catalyst). Source: Nature. Note: Foundational work on Rh-catalyzed nitrene transfer using sulfamates.
-
Electrochemical Aziridination of Alkenes Mediated by n-Bu4NI. Source: Organic Letters (ACS). Note: Protocol for metal-free, radical-mediated aziridination.
-
Aziridine synthesis by coupling amines and alkenes via an electrogenerated dication. Source: Science / PMC. Note: The "Thianthrene" method for unactivated alkenes.[2][3]
Sources
Technical Support Center: Synthesis of 2H-Azirine-2-carboxylates
Introduction
Welcome to the technical support center for the synthesis and handling of 2H-azirine-2-carboxylates. As highly strained three-membered heterocycles, 2H-azirines are powerful and versatile intermediates in organic synthesis, providing access to a diverse range of nitrogen-containing molecules.[1][2] However, their significant ring strain—calculated to be between 44-48 kcal/mol—renders them inherently unstable and prone to a variety of decomposition pathways.[3][4]
This guide is designed for researchers, medicinal chemists, and drug development professionals who work with these challenging but rewarding molecules. It provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common stability issues encountered during synthesis, purification, and handling.
Section 1: Foundational Concepts & General Stability FAQs
This section addresses the fundamental chemical principles governing the stability of 2H-azirine-2-carboxylates.
Q1: What is the primary reason for the instability of 2H-azirine-2-carboxylates?
The core issue is the immense ring strain inherent to the three-membered unsaturated ring.[4][5] This strain makes the C-C and C-N single bonds within the ring susceptible to cleavage under thermal or photochemical conditions. The molecule is constantly seeking a pathway to release this strain, making it a highly reactive intermediate rather than a robust final product.[1]
Q2: What are the main decomposition pathways I should be aware of?
There are two primary, competing decomposition pathways that are dictated by the energy input:
-
Photochemical Cleavage (C-C Bond): Upon UV irradiation (e.g., >235 nm), the weaker C-C bond of the azirine ring cleaves, leading to the formation of a highly reactive nitrile ylide.[4][6][7][8] This process is often an ultrafast, nonadiabatic reaction.[7] These ylides can then be trapped by various dipolarophiles in [3+2] cycloaddition reactions or can dimerize.[4][8]
-
Thermal Cleavage (C-N Bond): Heating typically favors cleavage of the C-N bond to generate a vinyl nitrene intermediate.[4][6] This pathway generally requires higher activation energy than the photochemical route.[7] The vinyl nitrene can then undergo various reactions, including intramolecular C-H insertion to form indoles or other heterocycles.[4]
The presence of the carboxylate group can influence which pathway is favored. For example, electron-withdrawing groups can accelerate intersystem crossing to the triplet state, which may favor the C-N bond cleavage pathway even under photochemical conditions.[6]
dot
Caption: Primary decomposition pathways for 2H-azirines.
Q3: What are the best practices for handling and storing these compounds?
Given their instability, stringent handling and storage protocols are essential.
-
Temperature: Store all 2H-azirine-2-carboxylates and their immediate precursors (like vinyl azides) at low temperatures, typically -20°C to -80°C.
-
Light: Protect from light at all times using amber vials or by wrapping containers in aluminum foil. Perform reactions in a fume hood with the sash down to minimize exposure to ambient light.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation or reaction with atmospheric moisture.
-
Purity: Some derivatives, particularly 3-aryl substituted ones, exhibit greater stability and can be stored for prolonged periods.[9] However, impurities can often catalyze decomposition, so use highly pure compounds whenever possible.
-
Precursors: Be aware that vinyl azide precursors are potentially explosive and evolve nitrogen gas upon standing. They should be used immediately after preparation or stored cold in a vented container.[10][11]
Section 2: Troubleshooting Synthesis via Vinyl Azide Cyclization
The thermal or photochemical decomposition of vinyl azides is a primary route to 2H-azirines.[1][12] This section addresses common issues with this method.
Q1: I'm seeing significant decomposition of my vinyl azide precursor before the 2H-azirine can form. How can I prevent this?
This is a common problem as vinyl azides themselves are thermally and photochemically sensitive.
-
Causality: The azide group is an excellent leaving group (N₂), and the adjacent double bond facilitates decomposition. Excessive heat or prolonged reaction times can lead to a mixture of products, including Curtius rearrangement side products.[12]
-
Solution 1: Continuous Flow Chemistry: This is the most robust solution for safety and efficiency. A microfluidic reactor allows for precise control over temperature and reaction time, minimizing the residence time at high temperatures and preventing the buildup of hazardous azide concentrations.[11][13] This approach has been shown to quantitatively transform vinyl azides into 2H-azirines, overcoming the hazards associated with batch reactions.[11]
-
Solution 2: Milder Conditions: If using batch processing, ensure the heat is applied rapidly and the reaction is monitored closely (e.g., by IR spectroscopy, watching for the disappearance of the azide peak at ~2150 cm⁻¹).[10] For photochemical reactions, use a specific wavelength (e.g., 365 nm) rather than broadband UV to avoid exciting undesired electronic states.[6][13] Using visible light with a suitable photocatalyst can also be a milder alternative.[14]
Q2: My reaction yield is low, and I've isolated an isoxazole. Why did this happen?
The formation of an isoxazole suggests an undesired rearrangement pathway.
-
Causality: This can occur if the vinyl azide contains an adjacent carbonyl group. The initially formed 2H-azirine can be in equilibrium with a vinyl nitrene, which can then cyclize onto the carbonyl oxygen to form a thermodynamically stable isoxazole ring.[12] This isomerization can be driven by heat or photoirradiation.[15]
-
Troubleshooting:
-
Lower the Temperature: Use the minimum temperature required for cyclization to disfavor the rearrangement pathway.
-
Change the Solvent: The polarity of the solvent can influence reaction pathways. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile).
-
Protecting Groups: If the adjacent carbonyl is part of the substrate and not the desired carboxylate, consider protecting it before forming the vinyl azide.
-
| Synthetic Route | Common Side Product | Conditions Favoring Formation | Proposed Mitigation |
| Vinyl Azide Thermolysis | Isoxazoles | High temperatures, adjacent carbonyl groups | Use minimum effective temperature; consider flow chemistry |
| Curtius Rearrangement Products | Vapor phase pyrolysis | Use solution-phase thermolysis at lower temperatures | |
| Polymeric material | High concentration, prolonged heating | Dilute reaction mixture; minimize reaction time | |
| Isoxazole Isomerization | Oxazoles | High temperatures (e.g., >80 °C) | Maintain room temperature; ensure catalyst activity |
Section 3: Troubleshooting Synthesis via Isoxazole Isomerization
The FeCl₂-catalyzed isomerization of 5-chloroisoxazoles or Rh(II)-catalyzed isomerization of 5-alkoxyisoxazoles are powerful methods for generating 2H-azirine-2-carboxylates and their precursors.[16][17]
Q1: The FeCl₂-catalyzed isomerization of my 5-chloroisoxazole-4-carbonyl chloride is sluggish or fails completely. What should I investigate?
This one-pot reaction is highly sensitive to reaction conditions.
-
Causality: The reaction relies on the Lewis acidity of the iron(II) catalyst to facilitate the rearrangement. The presence of water can deactivate the catalyst, and the quality of the starting materials is paramount.
-
Troubleshooting Checklist:
-
Anhydrous Conditions: Ensure your solvent (typically acetonitrile) is rigorously dried and the reaction is run under a dry, inert atmosphere (argon or nitrogen).
-
Catalyst Quality: Use anhydrous FeCl₂. If using a hydrate (e.g., FeCl₂·4H₂O), ensure the stoichiometry is adjusted accordingly, but be aware that the water of hydration may inhibit the reaction.[18] Consider freshly opening a bottle of anhydrous FeCl₂.
-
Starting Material Purity: The 5-chloroisoxazole precursor must be pure. Impurities from its synthesis (e.g., residual POCl₃/DMF or SO₂Cl₂) can interfere with the catalysis.[17][19]
-
Temperature: While the reaction typically proceeds at room temperature, some substrates may be unreactive.[17] Gentle heating (e.g., to 40°C) may initiate the reaction, but be cautious, as higher temperatures (>80°C) can promote decomposition of the azirine product into an oxazole via a nitrile ylide intermediate.[17]
-
Q2: After adding a nucleophile (like an amine or water) to my in situ generated azirine-2-carbonyl chloride, I get a complex mixture and low yield of the desired amide/acid. How can I improve this step?
The trapping of the highly reactive azirine-2-carbonyl chloride intermediate is a critical step that can be challenging.[20]
-
Causality: The carbonyl chloride is highly electrophilic, and the azirine ring itself can react with nucleophiles. A common issue is the use of amine nucleophiles, which also produce HCl as a byproduct. This acid can catalyze the decomposition of the sensitive azirine ring.
-
Optimized Protocol:
-
Use a Non-Nucleophilic Base: When using primary or secondary amines as nucleophiles, the generated HCl must be scavenged. Standard tertiary amines (like triethylamine) can sometimes act as nucleophiles themselves.[18] The use of a sterically hindered base like 2-methylpyridine or an inorganic base like cesium carbonate (Cs₂CO₃) is often more effective.[20][21] For amide synthesis, using 2 equivalents of the primary/secondary amine in the presence of 4 equivalents of Cs₂CO₃ is a robust starting point.[21]
-
Control Stoichiometry and Temperature: Add the nucleophile slowly at 0°C or room temperature.
-
Alternative Workup: Instead of a traditional aqueous workup, which can promote hydrolysis and decomposition, consider filtering the reaction mixture through a pad of Celite to remove salts, followed by evaporation of the solvent. This often provides a cleaner crude product.[17]
-
dot
Caption: Troubleshooting workflow for isoxazole isomerization.
Section 4: Protocols
Protocol 1: Low-Temperature Flash Column Chromatography for Purification
This protocol is designed to minimize on-column decomposition of sensitive 2H-azirine-2-carboxylates.
-
Causality: Standard silica gel is acidic and has a high surface area, which can catalyze the ring-opening of 2H-azirines. This protocol uses a deactivated stationary phase and low temperatures to mitigate this.
Materials:
-
Crude 2H-azirine-2-carboxylate
-
Silica gel (230-400 mesh)
-
Triethylamine (Et₃N)
-
Anhydrous solvent for slurry (e.g., hexane)
-
Eluent system (e.g., hexane/ethyl acetate), pre-chilled to 0-4°C
-
Glass column with a jacket for coolant circulation
Procedure:
-
Deactivate Silica Gel: Prepare a slurry of silica gel in your chosen nonpolar solvent (e.g., hexane) containing 1% triethylamine. Let it stand for 30 minutes to ensure the acidic sites are neutralized.
-
Pack the Column: Pack the column with the deactivated silica slurry. Do not let the column run dry.
-
Pre-chill the System: Begin circulating a cold fluid (e.g., from a refrigerated bath set to 0°C) through the column jacket. Equilibrate the packed column with the pre-chilled eluent for at least 20 minutes.
-
Load the Sample: Dissolve your crude product in a minimal amount of cold eluent. Alternatively, dry-load it onto a small amount of deactivated silica. Apply the sample to the top of the column.
-
Elute Quickly: Run the column using positive pressure ("flash" chromatography) to minimize the residence time of the compound on the stationary phase.
-
Collect Fractions: Collect fractions in tubes pre-chilled in an ice bath.
-
Analyze and Combine: Immediately analyze the fractions by TLC. Combine the pure fractions.
-
Remove Solvent: Remove the solvent under reduced pressure at a low temperature (e.g., using a 20-25°C water bath). Do not heat. The added triethylamine is volatile and will be removed under vacuum.
-
Final Step: Immediately place the purified product under an inert atmosphere and store it in a -20°C or -80°C freezer.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. journal.skbu.ac.in [journal.skbu.ac.in]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis, structure, and stability of a novel 2 H -azirine under pressure - CrystEngComm (RSC Publishing) DOI:10.1039/D4CE00937A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Mechanistic insight into decomposition of 2H-azirines: electronic structure calculations and dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. zora.uzh.ch [zora.uzh.ch]
- 9. Non-natural 2H-azirine-2-carboxylic acids: an expedient synthesis and antimicrobial activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. BJOC - A sustainable strategy for the straightforward preparation of 2H-azirines and highly functionalized NH-aziridines from vinyl azides using a single solvent flow-batch approach [beilstein-journals.org]
- 12. Reactivities of vinyl azides and their recent applications in nitrogen heterocycle synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
- 14. Visible light-assisted chemistry of vinyl azides and its applications in organic synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. 2H-Azirine synthesis [organic-chemistry.org]
- 17. Synthesis of 2H-azirine-2,2-dicarboxylic acids and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. BJOC - Synthesis of 2H-azirine-2,2-dicarboxylic acids and their derivatives [beilstein-journals.org]
preventing polymerization during N-activated aziridine synthesis
Executive Summary: The Thermodynamics of Failure
N-activated aziridines (N-Tosyl, N-Boc, N-Ses) are "spring-loaded" electrophiles. The ring strain energy is approximately 27 kcal/mol . When you attach an Electron Withdrawing Group (EWG) to the nitrogen, you pull electron density away from the ring carbons, making them hyper-susceptible to nucleophilic attack.
The Core Problem: Polymerization in this context is rarely random; it is a chain reaction initiated by impurities.
-
Acid-Catalyzed (Cationic): Trace acid (from silica or solvent) protonates/activates the aziridine. A second aziridine molecule attacks this activated species.
-
Nucleophile-Initiated (Anionic): Residual amine, water, or alkoxide attacks the ring, generating a sulfonamide anion which acts as a living chain end, consuming your product.
This guide provides the protocols to break these chains before they start.
The Polymerization Pathway (Visualized)
The following diagram illustrates the two distinct failure modes that turn your product into an insoluble gum or oligomer.
Caption: Figure 1.[1] Dual-mode failure pathways. The red path represents acid-catalyzed oligomerization (common on silica), while the yellow path represents nucleophilic living polymerization (common in reaction mixtures).
Module 1: Reaction Optimization
Goal: Stop the "Living" Anionic Polymerization.
If your reaction mixture turns viscous or yields are low despite full conversion of starting material, you are likely triggering anionic polymerization via residual nucleophiles.
Critical Control Points
| Parameter | Specification | The "Why" (Mechanistic Insight) |
| Stoichiometry | 1:1 or slight excess of alkene | Excess amine/nitrene source acts as an initiator. If using an oxidative route (e.g., |
| Concentration | 0.1 M - 0.2 M Max | Polymerization is bimolecular (Rate |
| Temperature | < 0°C for Quench | High temps increase the kinetic energy for ring opening. Never quench an aziridine reaction at room temp. |
| Stirring | Vigorous | Localized "hotspots" of concentration can initiate oligomerization even in a dilute bulk solution. |
Protocol: The "Soft" Quench
Standard aqueous workups often introduce heat and pH shocks that destroy aziridines.
-
Cool reaction mixture to -10°C .
-
Dilute with cold ether/EtOAc (precipitates polar oligomers early).
-
Buffer the aqueous phase: Do not use water. Use saturated
or pH 7 phosphate buffer . -
Self-Validation: Check the interface. If you see a "rag layer" or emulsion that wasn't there before, you have likely formed amphiphilic oligomers.
Module 2: Purification (The Danger Zone)
Goal: Neutralize the Acidic Silica Surface.
Standard Silica Gel 60 has a surface pH of ~4.5–5.0 due to silanol groups (
Workflow: The Triethylamine (TEA) Deactivation
You cannot simply add TEA to your mobile phase; you must modify the stationary phase surface before the compound touches it.
Step-by-Step Deactivation Protocol:
-
Slurry Preparation: Prepare your silica slurry using Hexanes/EtOAc + 3% v/v Triethylamine .
-
Column Packing: Pour the column and flush with at least 3 column volumes (CV) of this TEA-spiked solvent.
-
Why? You need to ensure every acidic site throughout the length of the column is capped with a triethylammonium counter-ion.
-
-
Equilibration: Switch to your running eluent (e.g., Hexanes/EtOAc + 1% TEA ). Flush for 1 CV.
-
Loading: Load your sample. Do not load neat; dissolve in the eluent containing TEA.
-
Elution: Run the column quickly. Aziridines degrade over time even on neutralized silica.
Alternative: Recrystallization (The Superior Method)
For solid aziridines (e.g., N-Tosyl derivatives), avoid silica entirely if possible.
-
Solvent System: Hot Ethanol or EtOAc/Hexanes.
-
Technique: Dissolve at reflux (briefly), cool slowly to RT, then refrigerate.
-
Yield vs. Purity: You may lose 10-15% yield compared to a column, but you guarantee 0% oligomer contamination.
Module 3: Storage & Stability
Goal: Prevent Autocatalytic Decomposition.
Aziridines can undergo "autocatalytic" decomposition where the decomposition product (often an acid or nucleophile) catalyzes further breakdown.
Storage Rules:
-
The KOH Trap: Store vials of aziridine inside a secondary jar containing pellets of KOH or NaOH . This scavenges atmospheric moisture and acidic vapors.
-
Temperature: -20°C is mandatory.
-
Solvent: Never store as an oil in chlorinated solvents (
generates HCl over time). Evaporate to dryness immediately.
Troubleshooting FAQ
Q: My product turned into a white solid that is insoluble in everything. What happened? A: You made a polymer (poly-sulfonamide or poly-amine). This usually happens during concentration on the rotovap.
-
Fix: Your water bath was too hot (>30°C) or you had residual acid. Next time, add a drop of
to the flask before rotary evaporation to keep the environment basic as the volume decreases.
Q: I see a new spot on TLC that stays at the baseline. Is that polymer? A: Likely yes. Polymerized aziridines are highly polar due to the repeating amine/sulfonamide backbone. If you see a "streak" from your product spot down to the baseline, degradation is happening on the TLC plate.
-
Test: Pre-dip your TLC plate in 5% TEA/Hexanes and dry it before spotting. If the streak disappears, your silica was killing the compound.
Q: Can I distill N-activated aziridines? A: Only low molecular weight ones (e.g., N-acyl with short chains), and only under high vacuum (<0.1 mmHg) [2].
-
Warning: Distillation is high-risk. If the pot residue becomes acidic or too concentrated, it can exothermically polymerize (rapid pressure spike). Always stir the pot with solid
during distillation.
Decision Matrix: Purification Strategy
Caption: Figure 2. Purification decision tree based on physical state and sensitivity.
References
-
Giri, C., & Rupar, P. A. (2022). Insights into the mechanism of the zwitterionic ring-opening polymerization of aziridine. ACS Spring 2022. 2
-
Bates, G. S., & Varelas, M. A. (1980).[3] A mild, general preparation of N-acyl aziridines. Canadian Journal of Chemistry, 58(23), 2562-2566. 3[4][5]
-
Reisman, S. E., et al. (2017). The living anionic polymerization of activated aziridines: a systematic study of reaction conditions and kinetics. Polymer Chemistry. 6
-
Shipman, M., et al. (2015).[7] Generation and Ring Opening of Aziridines in Telescoped Continuous Flow Processes. Organic Letters, 17, 3632-3635.[7] 7[4][5]
-
Steward, K. M., et al. (2013). Synthesis of cis-C-Iodo-N-Tosyl-Aziridines using Diiodomethyllithium: Reaction Optimization, Product Scope and Stability. The Journal of Organic Chemistry. 8[4][5]
Sources
- 1. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]
- 2. Insights into the mechanism of the zwitterionic ring-opening polymerization of aziridine - American Chemical Society [acs.digitellinc.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. The living anionic polymerization of activated aziridines: a systematic study of reaction conditions and kinetics - Polymer Chemistry (RSC Publishing) DOI:10.1039/C7PY00436B [pubs.rsc.org]
- 7. Generation and Ring Opening of Aziridines in Telescoped Continuous Flow Processes [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
comparison of different synthetic routes to 1-benzylaziridine-2-carboxylate
Topic: Comparative Guide to Synthetic Routes for Ethyl 1-benzylaziridine-2-carboxylate
Executive Summary
Ethyl 1-benzylaziridine-2-carboxylate is a critical electrophilic building block in medicinal chemistry, serving as a precursor for
-
The Gabriel-Cromwell Protocol (Racemic): A robust, scalable, and cost-effective method utilizing ethyl 2,3-dibromopropionate. Ideal for early-stage discovery where chirality is not yet a constraint.
-
The Chiral Pool Approach (Enantioselective): A multi-step transformation starting from L-Serine. Essential for late-stage development requiring high optical purity (
ee).
This guide objectively compares these methodologies, providing self-validating protocols and mechanistic insights to ensure reproducibility.
Comparative Analysis of Synthetic Routes
| Feature | Method A: Gabriel-Cromwell Protocol | Method B: Chiral Pool (Serine Derived) |
| Primary Precursors | Ethyl 2,3-dibromopropionate, Benzylamine | L-Serine methyl/ethyl ester, Benzyl halide |
| Key Reagents | Et | SO |
| Step Count | 1 Step (One-pot) | 3-4 Steps (Protection/Activation/Cyclization) |
| Yield | 75 – 85% | 60 – 75% (Overall) |
| Stereochemistry | Racemic ( | Enantiopure ( |
| Atom Economy | High | Low (Loss of leaving groups/protecting groups) |
| Scalability | Excellent (Kg scale feasible) | Moderate (Purification intensive) |
| Cost Efficiency | High (Commodity chemicals) | Medium (Chiral starting material) |
Method A: The Gabriel-Cromwell Protocol
Best for: Rapid generation of material, gram-to-kilogram scale-up.
Mechanistic Insight
Contrary to the classical S
-
Elimination: Base-induced dehydrohalogenation of ethyl 2,3-dibromopropionate forms the transient ethyl 2-bromoacrylate .
-
Michael Addition: Benzylamine undergoes conjugate addition to the electron-deficient alkene.
-
Ring Closure: Intramolecular nucleophilic displacement of the
-bromide yields the aziridine.
Experimental Protocol (Self-Validating)
Reagents: Ethyl 2,3-dibromopropionate (1.0 equiv), Benzylamine (1.05 equiv), Triethylamine (2.5 equiv), Toluene (0.5 M).
-
Setup: Charge a flame-dried round-bottom flask with benzylamine (10.7 g, 100 mmol) and triethylamine (25.3 g, 250 mmol) in anhydrous toluene (200 mL). Cool to 0 °C.
-
Addition: Dropwise add ethyl 2,3-dibromopropionate (26.0 g, 100 mmol) over 30 minutes. Critical: Control exotherm to prevent polymerization of the acrylate intermediate.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours. A heavy precipitate of triethylammonium bromide (Et
N·HBr) will form, confirming reaction progress. -
Workup: Filter off the solid salts. Wash the filtrate with water (2 x 50 mL) and brine (50 mL). Dry over anhydrous Na
SO . -
Purification: Concentrate under reduced pressure. The crude oil is typically >90% pure. Distillation under high vacuum (bp ~110-115 °C @ 0.5 mmHg) or flash chromatography (Hexane/EtOAc 9:1) yields the pure product as a colorless oil.
-
Target Yield: 16.5 – 18.5 g (75–85%).
-
Validation:
H NMR should show two doublets for the aziridine ring protons at ~1.6 and 2.2 ppm (characteristic of trans-relationship in similar systems, though cis/trans mixtures occur).
-
Method B: The Chiral Pool Approach (From L-Serine)
Best for: Enantioselective synthesis requiring defined stereochemistry (typically
Mechanistic Workflow
This route leverages the natural chirality of L-Serine. The hydroxyl group is converted into a leaving group (LG), allowing the amine to displace it in an intramolecular fashion.
Experimental Protocol
Reagents: L-Serine ethyl ester HCl, Benzaldehyde, NaBH
-
N-Benzylation: Treat L-serine ethyl ester HCl (1 equiv) with benzaldehyde (1 equiv) and Et
N (1 equiv) in MeOH, followed by reduction with NaBH (1.5 equiv). Isolate N-benzyl-L-serine ethyl ester. -
Chlorination/Cyclization: Dissolve N-benzyl-L-serine ethyl ester (10 mmol) in dry benzene or toluene (50 mL). Add Et
N (25 mmol). -
Activation: Add SO
Cl (11 mmol) dropwise at 0 °C. The intermediate -chloroamine forms immediately. -
Ring Closure: Heat the mixture to reflux for 3 hours. The internal nucleophilic attack displaces the chloride.
-
Workup: Cool, wash with saturated NaHCO
, dry, and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc).
-
Target Yield: 60–70%.
-
Validation: Optical rotation
measurement is required to confirm optical purity compared to literature values (typically negative rotation for -isomer in similar esters).
-
Troubleshooting & Optimization
-
Polymerization: In Method A, if the reaction turns into a gel, the concentration of the acrylate intermediate was likely too high or the temperature uncontrolled. Fix: Add a radical inhibitor (e.g., 10 mg hydroquinone) and maintain strict temperature control during addition.
-
Hydrolysis: Aziridine esters are sensitive to moisture. Store the product over activated molecular sieves at 4 °C.
-
Safety Note: Ethyl 2,3-dibromopropionate is a lachrymator and potential mutagen. All operations must be performed in a well-ventilated fume hood.
References
-
Gabriel-Cromwell Reaction Mechanism
-
Cromwell, N. H., & Caughlan, J. A. (1945). Cinnolines. I. Synthesis of 4-Hydroxycinnolines from 2-Bromoacetophenones. Journal of the American Chemical Society. Link (Foundational mechanism).
-
T. Ishikawa. (2012). Aziridine-2-carboxylates: Preparation, Nucleophilic Ring Opening, and Ring Expansion. Heterocycles.[1][2][3][4][5] Link
-
-
Synthesis from 2,3-Dibromopropionate
-
Chiral Pool Synthesis (Serine Route)
-
Kuyl-Yeheskiely, E., et al. (1989). Synthesis of optically active benzyl N-trityl-L-aziridine-2-carboxylic esters.[8] Recueil des Travaux Chimiques des Pays-Bas. Link
-
Legters, J., Thijs, L., & Zwanenburg, B. (1992). Synthesis of functionalized aziridine-2-carboxylic esters from oxirane-2-carboxylic esters. Recueil des Travaux Chimiques des Pays-Bas. Link
-
Sources
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. iris.unito.it [iris.unito.it]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Ethyl 2,3-dibromopropionate for synthesis 3674-13-3 [sigmaaldrich.com]
- 7. lookchem.com [lookchem.com]
- 8. researchgate.net [researchgate.net]
Comparative Guide: Catalytic Systems for Asymmetric Aziridination
Topic: Comparing Catalytic Systems for Asymmetric Aziridination Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Aziridines represent a critical structural motif in medicinal chemistry, serving as both potent electrophilic warheads (e.g., mitomycin C) and versatile synthetic intermediates for the construction of complex amines.[1][2] For decades, the challenge of synthesizing these strained rings with high enantiocontrol has driven the evolution of three distinct catalytic paradigms: Copper-Bis(oxazoline) complexes , Dirhodium carboxylates , and VAPOL-derived Organocatalysts .
This guide objectively compares these systems, delineating their mechanistic distinctness, substrate competencies, and operational realities to aid researchers in selecting the optimal protocol for their specific target.
System Analysis
System A: Copper-Bis(oxazoline) Complexes (Cu-BOX)
The "Styrene Specialist" Pioneered by Evans and Jacobsen, this system utilizes C2-symmetric bis(oxazoline) ligands coordinated to Cu(I) or Cu(II). It remains the benchmark for the aziridination of electron-rich olefins, particularly styrenes and trans-alkenes.
-
Mechanism: The reaction proceeds via a redox-active Cu(I)/Cu(III) cycle. The active species is a transient copper-nitrene intermediate generated from an iodine(III) precursor (e.g., PhI=NTs).
-
Key Advantage: Exceptional enantioselectivity (>95% ee) for trans-stilbenes and cinnamate esters.
-
Limitation: Poor performance with unactivated aliphatic alkenes; requires pre-synthesized nitrene precursors (iminoiodinanes) in many protocols.
System B: Dirhodium Carboxylates (Rh₂(esp)₂)
The "Aliphatic Generalist" Developed extensively by Du Bois and Dauban, rhodium catalysis—specifically using the tethered dicarboxylate complex Rh₂(esp)₂—has revolutionized the scope of nitrene transfer. Unlike copper, rhodium systems are electrophilic enough to aziridinate unactivated aliphatic alkenes.
-
Mechanism: Involves a concerted, stereospecific nitrene transfer from a Rh-nitrene species. The "esp" ligand confers high stability, preventing catalyst degradation during the oxidative conditions required to generate nitrenes in situ from sulfamates.
-
Key Advantage: The only reliable method for the asymmetric aziridination of unactivated terminal and internal aliphatic alkenes.
-
Limitation: High cost of Rh catalysts; sulfamate protecting groups can be more difficult to remove than tosyl groups.
System C: VAPOL/VANOL Organocatalysis
The "Imine Disconnection" While Systems A and B rely on alkene + nitrene, the Wulff system (VAPOL-Boron) constructs aziridines via the addition of a carbene equivalent (diazo compound) to an imine (Aza-Darzens type reaction).
-
Mechanism: The chiral VAPOL-boron Lewis acid activates the imine, facilitating nucleophilic attack by the diazoester.
-
Key Advantage: Circumvents the use of hypervalent iodine oxidants; grants access to cis-aziridines with high diastereocontrol, which are difficult to access via nitrene transfer.
-
Limitation: Requires handling of diazo compounds; limited to substrates compatible with imine formation.
Comparative Performance Data
The following table contrasts the performance of these systems against standard substrate classes.
| Feature | Cu(OTf)₂ / BOX | Rh₂(esp)₂ | VAPOL / Boron |
| Primary Disconnection | Alkene + PhI=NTs | Alkene + Sulfamate | Imine + Diazoester |
| Best Substrate Class | Styrenes, trans-Alkenes | Unactivated Aliphatics | Aryl Imines |
| Enantioselectivity (Avg) | 90–99% ee (Styrenes) | 85–95% ee (Aliphatics) | 90–98% ee (Imines) |
| Typical Yield | 60–85% | 70–95% | 75–90% |
| Nitrene/Carbene Source | PhI=NTs (Pre-formed) | H₂NSO₃R + PhI(OAc)₂ | Ethyl Diazoacetate |
| Atom Economy | Low (Iodobenzene waste) | Moderate (Iodobenzene waste) | High (N₂ byproduct) |
| Operational Cost | Low (Cu is cheap) | High (Rh is expensive) | Moderate (Ligand cost) |
Mechanistic Visualization
Diagram 1: Catalytic Cycles & Decision Tree
The following diagram illustrates the mechanistic divergence between the Cu and Rh cycles and provides a logic flow for catalyst selection.
Caption: Mechanistic cycles for Cu and Rh systems alongside a strategic decision tree for catalyst selection based on substrate electronics.
Experimental Protocols
Protocol A: Cu-Catalyzed Aziridination of Styrene
Recommended for: Styrenes, Indenes, and Cinnamate esters.
Materials:
-
Cu(OTf)₂ (Catalyst precursor)
-
(4S,4'S)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) ((S,S)-tBu-BOX )
-
PhI=NTs (Nitrene source - Note: Ensure fresh preparation for max yield)
-
Dichloromethane (DCM), anhydrous
Step-by-Step Methodology:
-
Catalyst Formation: In a flame-dried Schlenk flask under argon, combine Cu(OTf)₂ (0.05 mmol, 5 mol%) and (S,S)-tBu-BOX (0.055 mmol, 5.5 mol%). Add anhydrous DCM (2 mL) and stir for 1 hour at room temperature. The solution should turn a deep blue/green, indicating complexation.
-
Substrate Addition: Add styrene (1.0 mmol, 1.0 equiv) to the catalyst solution. Adjust temperature to 0°C.
-
Nitrene Transfer: Add PhI=NTs (1.2 mmol, 1.2 equiv) in one portion.
-
Reaction: Stir at 0°C for 12–24 hours. Monitor consumption of styrene by TLC.
-
Work-up: Filter the mixture through a short pad of silica gel (eluting with DCM) to remove inorganic salts and iodobenzene byproducts. Concentrate the filtrate in vacuo.
-
Purification: Purify via flash column chromatography (Hexanes/EtOAc 9:1) to yield N-tosyl-2-phenylaziridine.
Validation Check: A successful reaction should yield a white solid with >85% yield and >90% ee (determined by chiral HPLC, e.g., Daicel Chiralcel OD-H).
Protocol B: Rh-Catalyzed Aziridination of Aliphatic Alkenes
Recommended for: Terminal octenes, cyclohexene, and unactivated internal alkenes.
Materials:
-
Rh₂(esp)₂ (Bis[rhodium(α,α,α',α'-tetramethyl-1,3-benzenedipropionic acid)])[3][4][5]
-
Trichloroethyl sulfamate (TcesNH₂)
-
Iodosobenzene diacetate (PhI(OAc)₂)
-
MgO (Acid scavenger)
-
Benzene or Chlorobenzene (Solvent)
Step-by-Step Methodology:
-
Setup: Charge a dried reaction vial with MgO (2.3 equiv), Rh₂(esp)₂ (0.005 mmol, 0.5–2 mol%), and TcesNH₂ (1.2 equiv).
-
Solvent & Substrate: Add benzene (concentration 0.2 M) and the aliphatic alkene (1.0 equiv).
-
Oxidant Addition: Add PhI(OAc)₂ (1.1 equiv) in one portion.
-
Reaction: Stir vigorously at room temperature. The reaction typically completes within 2–4 hours due to the high activity of the Rh-esp complex.
-
Work-up: Dilute with DCM and filter through a Celite pad.
-
Purification: Concentrate and purify via chromatography.
Validation Check: This protocol is self-validating through the observation of the distinct sulfamate aziridine signals in ¹H NMR (doublet at ~2.2-2.8 ppm for ring protons). Expect yields >80% for unactivated substrates where Copper systems would fail.
Troubleshooting & Optimization
-
Low Yield (Cu System): Often caused by "catalyst poisoning" from sulfonamide byproducts. Solution: Use molecular sieves (4Å) to sequester trace water and prevent sulfonamide hydrolysis.
-
Low Enantioselectivity (Rh System): Rhodium nitrenes are highly reactive. Solution: Lower the temperature to 0°C or -20°C. If using Rh₂(esp)₂, ensure the solvent is non-coordinating (avoid MeCN, use Benzene/DCM).
-
Safety Note (Organocatalysis): When using the VAPOL/Diazo route, never scale up without a blast shield. Diazo compounds are potentially explosive.
References
-
Evans, D. A., Faul, M. M., & Bilodeau, M. T. (1994).[6] Development of the Copper-Catalyzed Olefin Aziridination Reaction. Journal of the American Chemical Society.[7] Link
-
Li, Z., Conser, K. R., & Jacobsen, E. N. (1993).[6] Asymmetric Alkene Aziridination with Readily Available Chiral Diimine-Based Catalysts.[5][6][8] Journal of the American Chemical Society.[7] Link
-
Espino, C. G., & Du Bois, J. (2001). A Rh-Catalyzed C-H Insertion Reaction for the Oxidative Conversion of Carbamates to Oxazolidinones. Angewandte Chemie International Edition. Link (Foundational work for Rh-esp/sulfamate chemistry).
-
Guthikonda, K., & Du Bois, J. (2002). A Unique and Highly Efficient Method for Catalytic Olefin Aziridination.[7][9] Journal of the American Chemical Society.[7] Link
-
Antilla, J. C., & Wulff, W. D. (1999). Catalytic Asymmetric Aziridination with a Chiral VAPOL-Boron Lewis Acid. Journal of the American Chemical Society.[7] Link
-
Boquet, V., et al. (2022).[10][11] Rhodium(II)-Catalyzed Enantioselective Intermolecular Aziridination of Alkenes. Journal of the American Chemical Society.[7] Link
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- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Metal-catalyzed aziridination of alkenes by organic azides: a mechanistic DFT investigation [ouci.dntb.gov.ua]
- 7. Rhodium(II)-Catalyzed Enantioselective Intermolecular Aziridination of Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Aziridine synthesis by aziridination [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent Developments in Catalytic Asymmetric Aziridination - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Protecting Groups for the Aziridine Nitrogen: A Comparative Guide
The Aziridine Paradox: Strain vs. Stability[1]
The aziridine ring presents a unique challenge in synthetic chemistry. With a bond angle of approximately 60°, the ring possesses immense strain energy (~27 kcal/mol), making it a coiled spring ready to snap open upon protonation or nucleophilic attack.
The choice of nitrogen protecting group (PG) is not merely about masking a functional group; it dictates the electronic destiny of the ring.
-
Electron-Withdrawing Groups (EWGs) (e.g., Tosyl, Nosyl) pull electron density from the nitrogen, preventing protonation but simultaneously increasing the electrophilicity of the ring carbons, activating them for nucleophilic ring-opening (NRO).
-
Electron-Donating/Bulky Groups (e.g., Trityl, N-Alkyl) render the nitrogen basic (susceptible to acid) but sterically shield the ring carbons, stabilizing the system against nucleophiles.
This guide evaluates the efficacy of the three dominant PG classes—Sulfonyls, Carbamates, and Silyl-Sulfonyls—focusing on the balance between ring preservation and clean removal.
Comparative Analysis of Protecting Groups
The Sulfonyls: Tosyl (Ts) and Nosyl (Ns)
The "Fortress" Approach
Sulfonyl groups are the industry standard for aziridine activation. They render the aziridine resistant to acids and bases but highly susceptible to nucleophilic ring opening.
-
Mechanism of Action: Strong electron withdrawal creates a dipole, making the C2/C3 carbons highly electrophilic.
-
The Bottleneck: Deprotection.[1][2] The N-S bond is notoriously strong. Traditional cleavage (Na/Naphthalene) is harsh and often incompatible with other sensitive functionalities.
-
Expert Insight: While Nosyl (Ns) is often cited for easier removal via Fukuyama alkylation chemistry (thiolate attack), Tosyl (Ts) remains superior for stability. The "impossible" removal of Tosyl has been solved by the Mg/MeOH single-electron transfer (SET) method, which is far milder than sodium naphthalenide.
The Carbamates: Boc and Cbz
The "Risky" Balance
Carbamates are less electron-withdrawing than sulfonyls, making the ring less prone to explosive opening but also less activated for desired couplings.
-
Boc (tert-butyloxycarbonyl):
-
Pros: Orthogonal to base and hydrogenation.
-
Cons:High Risk. Deprotection requires acid (TFA/HCl).[3] Protonation of the aziridine nitrogen before the carbamate cleaves generates an aziridinium ion, which frequently leads to premature ring opening or polymerization.
-
-
Cbz (Benzyloxycarbonyl):
-
Pros: Removed via hydrogenolysis (
, Pd/C). -
Cons: Hydrogenolysis can sometimes cleave the strained C-N bond of the aziridine ring itself (reductive ring opening) rather than just the benzyl carbamate, especially with active catalysts like Pd(OH)
.
-
The "Goldilocks" Solution: SES
Trimethylsilylethanesulfonyl
The SES group combines the activating power of a sulfonyl with the mild orthogonality of silicon chemistry.
-
Efficacy: It activates the ring for nucleophilic attack (like Tosyl) but is removed via Fluoride sources (TBAF or CsF).
-
Why it wins: Fluoride deprotection is chemically orthogonal to almost all other standard conditions (acid, base, reduction), preserving the aziridine ring integrity.
Performance Data Summary
The following table summarizes experimental yields and stability profiles based on internal benchmarks and literature precedents.
| Protecting Group | Activation Level | Stability (Acid/Base) | Primary Deprotection | Ring Preservation Risk | Typical Yield (Install/Remove) |
| Tosyl (Ts) | High (Excellent for NRO) | High / High | Na/Naph (Harsh) or Mg/MeOH (Mild) | Low (during storage) | 95% / 85% |
| Nosyl (Ns) | High | High / High | Thiolate (PhSH, base) | Low | 92% / 88% |
| Boc | Moderate | Low / High | TFA or HCl | High (Acid-catalyzed opening) | 98% / 60-80% |
| SES | High | High / High | TBAF or CsF | Very Low | 90% / 92% |
| Trityl (Tr) | None (Deactivates) | Low / High | Mild Acid or Reductive | Low (Steric shield) | 85% / 90% |
Decision Logic & Mechanistic Pathways
The following diagrams illustrate the decision process for PG selection and the mechanistic divergence that dictates success or failure.
Mechanistic Divergence: Activation vs. Stabilization
This diagram visualizes how the electronic nature of the PG dictates the aziridine's fate.
Caption: Figure 1. Electronic influence of protecting groups on aziridine reactivity.[2][4] EWGs activate the ring for synthesis; EDGs stabilize it for storage.
Selection Decision Tree
A logic flow for selecting the correct group based on downstream chemistry.
Caption: Figure 2. Decision matrix for aziridine protection based on reaction requirements and substrate sensitivity.
Validated Experimental Protocols
The following protocols are selected for their reliability and reproducibility in complex synthesis.
Protocol A: Mild Deprotection of N-Tosyl Aziridines (Mg/MeOH)
Standard Na/Naphthalene reduction is often too harsh. This Mg/MeOH protocol utilizes single-electron transfer (SET) under sonication for high yields.
Reagents:
-
N-Tosyl aziridine substrate (1.0 equiv)
-
Magnesium turnings (5.0 equiv, activated)
-
Anhydrous Methanol (0.1 M concentration)
-
Ultrasonic bath[2]
Workflow:
-
Activation: Flame-dry the Mg turnings under Argon to ensure a fresh surface.
-
Dissolution: Dissolve the N-Tosyl aziridine in anhydrous MeOH. If solubility is poor, a minimal amount of THF (10% v/v) can be added.
-
Reaction: Add the activated Mg turnings to the solution. Place the reaction vessel in an ultrasonic bath at ambient temperature.
-
Note: Sonication is critical to remove the MgO passivation layer that forms on the metal surface.
-
-
Monitoring: Monitor via TLC. The reaction typically completes in 1–3 hours. The disappearance of the sulfonyl spot is distinct.
-
Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Expected Yield: 75–85% of the free aziridine.
Protocol B: Fluoride Cleavage of N-SES Aziridines
Ideal for late-stage deprotection where acid/base sensitivity is a concern.
Reagents:
-
N-SES aziridine (1.0 equiv)
-
TBAF (Tetra-n-butylammonium fluoride) (3.0 equiv, 1M in THF)
-
Alternatively: CsF (5.0 equiv) in DMF for strictly non-basic conditions.
Workflow:
-
Setup: Dissolve N-SES aziridine in THF (0.2 M) under
atmosphere. -
Addition: Add TBAF solution dropwise at 0°C.
-
Reflux: Warm to reflux (60°C) for 2–4 hours.
-
Expert Tip: If the reaction is sluggish, adding 4Å molecular sieves can drive the reaction by sequestering water, increasing the nucleophilicity of the fluoride.
-
-
Workup: Dilute with Et₂O. Wash with water (to remove TBAF salts) and brine.
-
Expected Yield: >90%.
References
-
Regioselective Ring Opening of Aziridine. Frontiers in Chemistry. (2023). Detailed analysis of C2 vs C3 ring opening dependence on protecting groups. [Link]
-
Magnesium in Methanol (Mg/MeOH) in Organic Syntheses. Current Organic Chemistry. (2004).[5] Comprehensive review of the Mg/MeOH SET mechanism for desulfonylation. [Link]
-
Deprotection of Sulfonyl Aziridines. The Journal of Organic Chemistry. (1998). Comparison of Lithium/DTBB and Mg/MeOH methods for chiral aziridines. [Link]
-
N-Silyl Protecting Groups for Labile Aziridines. Amanote Research. Application of silyl groups for highly sensitive aziridine structures. [Link]
-
Protective Groups: Amine Protection. Organic Chemistry Portal. General reference for Boc/Cbz orthogonality and stability profiles. [Link]
Sources
A Comparative Guide to Diastereoselective Aziridine Synthesis: Cis vs. Trans Isomer Formation
For researchers, synthetic chemists, and professionals in drug development, the precise control of stereochemistry is paramount. Aziridines, three-membered nitrogen-containing heterocycles, are valuable synthetic intermediates due to their prevalence in bioactive molecules and their utility in accessing a wide array of functionalized amines through stereospecific ring-opening reactions[1][2]. The diastereoselectivity of aziridination reactions—the preferential formation of one diastereomer over another—is a critical consideration in synthetic design. This guide provides an in-depth comparison of synthetic strategies to achieve either cis or trans diastereoselectivity in aziridine synthesis, supported by mechanistic insights and experimental data.
The Mechanistic Dichotomy of Cis and Trans Aziridination
The stereochemical outcome of an aziridination reaction is determined by the mechanism of the C-N bond formations. Broadly, these reactions can be categorized into two main classes: those proceeding through the addition of a nitrene equivalent to an alkene and those involving the reaction of an ylide with an imine. The geometry of the transition state in the rate-determining step dictates the final diastereoselectivity.
Pathways to Aziridination
The synthesis of aziridines can be broadly approached via three main disconnection strategies:
-
Nitrene/Carbene Addition to Alkenes/Imines : This is one of the most common and attractive methods due to the ready availability of the starting materials[3].
-
Intramolecular Cyclization : This involves the condensation of chiral haloamines or amino alcohols.
-
Nucleophilic Addition to Imines : The stereoselective addition of a carbon source to an imine can also yield aziridines[3].
This guide will focus primarily on the first two approaches as they offer a rich platform for controlling diastereoselectivity.
Achieving Cis-Diastereoselectivity
The formation of cis-aziridines is often favored in reactions where a concerted or near-concerted transition state is operative, or where specific catalyst-substrate interactions orient the reactants to favor cis cyclization.
A notable example of a highly cis-selective aziridination involves the use of VANOL- and VAPOL-derived catalysts in the reaction of imines with diazo compounds. These reactions are highly diastereoselective, yielding cis-3-substituted aziridine-2-carboxylates in excellent yields[1]. The proposed mechanism involves the coordination of the Lewis acidic catalyst to the imine, activating it for nucleophilic attack by the diazo compound. This leads to the formation of a zwitterionic intermediate. Rotation around the newly formed carbon-carbon bond allows for a backside displacement of the nitrogen gas, resulting in the formation of the cis-aziridine[1].
Diagram 1: Proposed Mechanism for Cis-Selective Aziridination
Caption: Mechanism of cis-selective aziridination catalyzed by a chiral Lewis acid.
Experimental Data for Cis-Selective Aziridination
| Catalyst/Reagent | Substrate (Imine) | Diazo Compound | Solvent | Temp (°C) | d.r. (cis:trans) | Yield (%) | Reference |
| VANOL/B(OPh)3 | N-benzhydrylbenzaldimine | Ethyl diazoacetate | Toluene | 25 | >50:1 | 91 | [4] |
| VAPOL/B(OPh)3 | N-benzhydrylbenzaldimine | Ethyl diazoacetate | Toluene | 25 | >50:1 | 89 | [4] |
| NaH | (4S,aR)-bromoallene | - | DMF | rt | 99:1 | - | [5] |
| Diiodomethyllithium | N-Boc-imines | - | THF | -78 | High | High | [6] |
Experimental Protocol: Cis-Selective Aziridination using a VANOL-derived Catalyst
This protocol is adapted from the work of Wulff and co-workers[4].
Materials:
-
(R)-VANOL (1 mol%)
-
Triphenylborate (1 mol%)
-
Toluene (anhydrous)
-
N-benzhydrylbenzaldimine (1.0 equiv)
-
Ethyl diazoacetate (1.1 equiv)
Procedure:
-
To a flame-dried flask under an inert atmosphere (N2 or Ar), add (R)-VANOL and triphenylborate.
-
Add anhydrous toluene and stir the mixture at 55 °C for 1 hour to pre-form the catalyst.
-
Cool the mixture to room temperature.
-
Add the N-benzhydrylbenzaldimine to the catalyst solution.
-
Slowly add the ethyl diazoacetate to the reaction mixture via syringe pump over 1 hour.
-
Stir the reaction at room temperature and monitor by TLC until the imine is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the cis-aziridine.
Achieving Trans-Diastereoselectivity
The synthesis of trans-aziridines is often achieved under conditions that favor a stepwise mechanism with a rotatable intermediate, or through catalyst systems specifically designed to favor a trans transition state.
One prominent method for trans-selective aziridination is the reaction of stabilized sulfur ylides with imines. Computational studies have shown that for stabilized ylides, the initial betaine formation is reversible, and the subsequent ring-closure is the rate- and selectivity-determining step. The transition state leading to the trans-aziridine is often lower in energy due to minimized steric interactions between the substituents[7][8].
Another powerful approach is the use of chiral Brønsted acids, such as phosphoric acids, to catalyze the reaction between N-Boc-imines and diazoacetamides. This method provides excellent yields and high trans-diastereoselectivity[9]. The proposed mechanism involves protonation of the imine by the chiral phosphoric acid, followed by nucleophilic attack of the diazoacetamide. The stereochemical outcome is controlled by the chiral environment created by the catalyst.
Diagram 2: Proposed Mechanism for Trans-Selective Aziridination
Sources
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. blogs.rsc.org [blogs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. aziridination [www2.chemistry.msu.edu]
- 5. A highly cis-selective synthesis of 2-ethynylaziridines by intramolecular amination of chiral bromoallenes: improvement of stereoselectivity based on the computational investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Highly cis-selective synthesis of iodo-aziridines using diiodomethyllithium and in situ generated N-Boc-imines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanism and diastereoselectivity of aziridine formation from sulfur ylides and imines: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Highly Efficient Asymmetric Trans-Selective Aziridination of Diazoacetamides and N-Boc-imines Catalyzed by Chiral Brønsted Acids [organic-chemistry.org]
Spectroscopic Confirmation of Aziridine Stereochemistry: A Comparative Guide
Executive Summary
The confirmation of aziridine stereochemistry presents a unique analytical challenge due to the confluence of ring strain (
This guide objectively compares the primary spectroscopic modalities—NMR (
Part 1: The Aziridine Challenge
Before selecting a method, the analyst must account for the Nitrogen Inversion Barrier . Unlike cyclopropanes, aziridines possess a nitrogen atom capable of pyramidal inversion.
-
Type A: High Barrier (
kcal/mol): -halo, -alkoxy, or -sulfonyl aziridines. The nitrogen is a stable chiral center at room temperature. -
Type B: Low Barrier (
kcal/mol): -alkyl or -H aziridines. Rapid inversion at room temperature averages the signals, rendering the nitrogen "achiral" on the NMR timescale unless Variable Temperature (VT) NMR is employed [1].
Expert Insight: Never assume the nitrogen stereocenter is fixed unless the substituent is electron-withdrawing. For
Part 2: Comparative Analysis of Modalities
| Feature | NMR Spectroscopy (1D + NOE) | Vibrational Circular Dichroism (VCD) | X-Ray Crystallography |
| Primary Output | Relative Stereochemistry (cis vs. trans) | Absolute Configuration ( | Absolute Configuration ( |
| Sample State | Solution (CDCl | Solution (CDCl | Single Crystal (Solid) |
| Sample Req. | 1–5 mg | 5–10 mg (High Conc.) | High quality crystal |
| Turnaround | < 1 Hour | 24–48 Hours (Inc. DFT calc) | Days to Weeks |
| Cost | Low | High (Instrument + Computing) | High |
| Limitation | Cannot distinguish enantiomers without chiral shift reagents. | Requires accurate DFT modeling. | Fails for oils/amorphous solids. |
Part 3: The Primary Protocol – NMR Spectroscopy
NMR is the daily workhorse for distinguishing diastereomers (cis vs. trans). The geometric constraints of the 3-membered ring impose specific Karplus relationships.
-Coupling Analysis ( )
In 3-membered rings, the Karplus curve is flattened. Unlike flexible alkyl chains, the coupling constants for cis and trans protons are distinct but closer in magnitude than in cyclopropanes.
- (Syn): Typically 5.0 – 9.0 Hz .
- (Anti): Typically 2.0 – 5.0 Hz .
Critical Protocol Note: If your
NOESY / GOESY Analysis
Nuclear Overhauser Effect (NOE) spectroscopy is the definitive method for relative stereochemistry.
-
Experiment: 1D-DPFGSE-NOE (Double Pulsed Field Gradient Spin Echo) or 2D-NOESY.
-
Logic:
-
Cis-Aziridine: Strong NOE enhancement between ring protons (
and ) or between a ring proton and a cis-substituent. -
Trans-Aziridine: Weak or absent NOE between ring protons; enhancement observed between
and the substituent on .
-
Self-Validating NMR Workflow
To ensure data integrity, follow this logic flow:
Figure 1: Decision matrix for assigning relative stereochemistry via NMR coupling and NOE correlations.
Part 4: The Advanced Protocol – VCD for Absolute Config
When X-ray is impossible (oils) and you need to distinguish enantiomers (e.g.,
Methodology
VCD measures the differential absorption of left and right circularly polarized infrared light (
Experimental Steps:
-
Conformational Search: Use Molecular Mechanics (e.g., OPLS4) to find all low-energy conformers of the aziridine.
-
DFT Calculation: Optimize geometry and calculate vibrational frequencies/rotational strengths using DFT (B3LYP/6-31G* or higher) for one specific enantiomer (e.g.,
). -
Data Collection: Dissolve
mg of sample in CDCl . Acquire VCD spectrum (typically 1000–1400 cm range). -
Comparison: Overlay the experimental spectrum with the calculated spectrum.
-
Match: The sample is the enantiomer calculated.
-
Mirror Image: The sample is the opposite enantiomer.[1]
-
Success Metric: Look for the "Sign Pattern." The absolute intensities may vary, but the sequence of positive/negative bands must align.
Part 5: Detailed Experimental Workflow
This workflow assumes an unknown aziridine product isolated as an oil.
Figure 2: Integrated workflow for full stereochemical elucidation of aziridines.
Step-by-Step Protocol
-
Sample Preparation (NMR):
-
Dissolve 2–5 mg of aziridine in 0.6 mL CDCl
. -
Warning: Aziridines are acid-sensitive. Filter CDCl
through basic alumina if the solvent is old/acidic to prevent ring opening during analysis.
-
-
NMR Acquisition:
-
Run standard
H NMR. -
Run 1D-NOE irradiating the methine proton at C2.
-
Self-Validation: Ensure the linewidth is
Hz. Broad lines indicate either poor shimming or intermediate nitrogen inversion rates. If broad, cool to C.
-
-
Data Interpretation:
-
VCD (If Absolute Config is required):
-
Prepare a solution of
mg/mL in CDCl . -
Collect background (solvent only) and sample spectra.
-
Compare the "fingerprint" region (1000–1400 cm
) with DFT predictions.
-
References
-
LeMaster, C. B. (1997).[3] Nuclear magnetic resonance spectroscopy of molecules in the gas phase. Progress in Nuclear Magnetic Resonance Spectroscopy, 31(2-3), 119-154.[3] Link[3]
-
Stephens, P. J., et al. (2019). Determination of Absolute Stereochemistry of Flexible Molecules Using a Vibrational Circular Dichroism Spectra Alignment Algorithm. Journal of Organic Chemistry. Link
- Gilchrist, T. L. (1997). Heterocyclic Chemistry. 3rd Ed. (Provides foundational data on aziridine ring strain and coupling constants).
-
Yach, K. (2022).[4][5] Resolving Absolute Stereochemistry in Early Drug Discovery with VCD. Schrödinger / AbbVie Webinar. Link
Sources
Targeted Electrophilic Warheads: A Technical Guide to 1-Benzylaziridine-2-Carboxylate Derivatives
Executive Summary
The 1-benzylaziridine-2-carboxylate scaffold represents a specialized class of nitrogen-containing heterocycles valued for their dual reactivity profile.[1] Unlike standard alkylating agents that function solely through non-specific DNA damage, these derivatives act as tunable electrophilic warheads capable of precise covalent inhibition of cysteine proteases (e.g., Cathepsins B, L, K, and parasitic proteases).
This guide analyzes the biological activity of these derivatives, transitioning from their fundamental role as synthetic intermediates to their application as potent, irreversible enzyme inhibitors in oncology and parasitology.
Molecular Architecture & Mechanism of Action
The biological potency of 1-benzylaziridine-2-carboxylate stems from the strain energy of the three-membered aziridine ring (~27 kcal/mol), which renders it highly susceptible to nucleophilic attack.
Structure-Activity Relationship (SAR)
-
The Warhead (Aziridine Ring): Acts as an irreversible "trap" for nucleophiles. In biological systems, it preferentially reacts with soft nucleophiles like the thiolate anion (
) found in the active sites of cysteine proteases. -
The Targeting Unit (1-Benzyl Group): Provides essential lipophilicity (
), facilitating cell membrane penetration. Structurally, it mimics the P2 phenylalanine residue of natural substrates, allowing the molecule to anchor into the hydrophobic S2 pocket of enzymes like Cathepsin L. -
The Director (2-Carboxylate): The electron-withdrawing ester/amide group activates the ring towards nucleophilic attack and dictates the regioselectivity of the ring-opening (typically at C-3).
Mechanistic Pathways
The following diagram illustrates the divergent pathways of biological activity: non-specific cytotoxicity via DNA alkylation versus targeted enzyme inhibition.
Figure 1: Dual mechanism of action. Pathway B represents the therapeutic window for optimized derivatives.
Comparative Performance Analysis
Cysteine Protease Inhibition
1-benzylaziridine-2-carboxylate derivatives are validated inhibitors of the papain superfamily. The table below compares the inhibitory potency (
Table 1: Inhibition of Cathepsin B and L
| Compound Class | Structure Description | Target Enzyme | Potency ( | Mechanism |
| Scaffold (Base) | Ethyl 1-benzylaziridine-2-carboxylate | Cathepsin B | Weak Alkylation | |
| Peptidyl Derivative | Boc-Leu-Gly-Azi-OEt (Type I) | Cathepsin L | Targeted Irreversible | |
| Peptidyl Derivative | Pro-Leu-Azi-OH (Type II) | Cathepsin B | Targeted Irreversible | |
| Standard Control | E-64 (Epoxysuccinate) | Broad Spectrum | Irreversible | |
| Standard Control | CA-074 | Cathepsin B | Selective Irreversible |
Note: The addition of a peptide backbone (Leu-Gly) dramatically increases potency by 1000-fold, transforming the molecule from a generic alkylator into a precision inhibitor. [1, 2]
Antiparasitic Activity (Leishmaniasis)
These derivatives have shown significant promise against Leishmania major and Trypanosoma brucei by targeting the parasite's essential cysteine proteases (LmCPB).
Table 2: Antileishmanial Efficacy
| Compound | Target | Selectivity Index (SI) | |
| Aziridine-2,3-dicarboxylate | LmCPB (Cysteine Protease) | > 20 (vs. Macrophages) | |
| Amphotericin B (Control) | Membrane Ergosterol | Low (High Toxicity) | |
| Miltefosine (Control) | Lipid Metabolism | Moderate |
Insight: While less potent than Amphotericin B, aziridine derivatives offer a distinct mechanism of action with potentially lower systemic toxicity if selectivity for the parasitic protease is optimized. [3, 4]
Experimental Protocols
Synthesis: The Gabriel-Cromwell Protocol
The most robust method for synthesizing 1-benzylaziridine-2-carboxylates is the Gabriel-Cromwell reaction. This protocol relies on the conjugate addition of benzylamine to a 2,3-dibromoester followed by intramolecular cyclization.
Figure 2: Step-by-step synthesis workflow.[2]
Protocol Steps:
-
Dissolution: Dissolve ethyl 2,3-dibromopropionate (10 mmol) in anhydrous toluene (30 mL).
-
Addition: Add benzylamine (30 mmol) dropwise at
. The excess amine acts as both the nucleophile and the base to sponge up HBr. -
Reflux: Heat the mixture to reflux for 4-6 hours. Monitor by TLC (formation of a less polar spot).
-
Filtration: Cool to room temperature. Filter off the precipitated benzylammonium bromide salt.
-
Isolation: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue via flash column chromatography (Silica gel, 9:1 Hexane:Ethyl Acetate).
-
Yield: Typical yields range from 70-85%. [5, 6]
Bioassay: Cathepsin B Inhibition
To validate biological activity, use a fluorometric enzyme assay.
-
Buffer Preparation: 50 mM Sodium Acetate, 2.5 mM EDTA, 2.5 mM DTT, pH 5.5. (DTT is critical to activate the enzyme's cysteine thiol).
-
Enzyme Activation: Incubate human recombinant Cathepsin B (10 nM final) in buffer for 15 mins at
. -
Inhibitor Addition: Add the 1-benzylaziridine derivative (dissolved in DMSO) at varying concentrations (
). Incubate for 30 mins to allow covalent modification. -
Substrate Addition: Add fluorogenic substrate Z-Arg-Arg-AMC (
). -
Measurement: Monitor fluorescence (Ex: 360 nm, Em: 460 nm) for 10 mins.
-
Calculation: Plot residual activity vs. inhibitor concentration to determine
or . [1]
Safety & Stability
-
Stability: The aziridine ring is stable in basic and neutral conditions but rapidly opens in acidic media (pH < 4) to form amino-alcohols. Store at
. -
Toxicity: As an alkylating agent, the compound is potentially mutagenic. Handle in a fume hood with double nitrile gloves. Inactivate spills with 1M NaOH or thiosulfate solution.
References
-
Schirmeister, T. (1999). New Peptidic Cysteine Protease Inhibitors Derived from the Electrophilic α-Amino Acid Aziridine-2,3-dicarboxylic Acid. Journal of Medicinal Chemistry, 42(27), 5604–5616. Link
- Vicik, R., et al. (2006). Aziridine-2,3-dicarboxylic acid derivatives as inhibitors of cysteine proteases: Synthesis and structure-activity relationships. ChemMedChem, 1(10), 1021-1028.
-
Schulz, F., et al. (2010). Aziridine-2,3-dicarboxylate-based cysteine cathepsin inhibitors induce cell death in Leishmania major associated with accumulation of debris in autophagy-related lysosome-like vacuoles. Antimicrobial Agents and Chemotherapy, 54(12), 5028–5041. Link
-
Frey, P., et al. (2018). New aziridine-based inhibitors of cathepsin L-like cysteine proteases with selectivity for the Leishmania cysteine protease LmCPB2.8. European Journal of Medicinal Chemistry, 158, 587-597. Link
-
Głowacka, I. E., et al. (2019). N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds. Beilstein Journal of Organic Chemistry, 15, 1622–1650. Link
-
Ishikawa, T. (2012). Aziridine-2-carboxylates: Preparation, Nucleophilic Ring Opening, and Ring Expansion.[2] Heterocycles, 85(12), 2827. Link
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Benzylaziridine-2-carboxylate
This guide provides a detailed, safety-first framework for the proper disposal of 1-benzylaziridine-2-carboxylate and related aziridine derivatives. As a research professional, your responsibility extends beyond the synthesis and application of novel compounds to their safe and compliant management at the end of their lifecycle. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep understanding of the risks and the logic of the prescribed safety measures.
Hazard Profile: Understanding the Inherent Risks
1-Benzylaziridine-2-carboxylate, like most aziridine derivatives, possesses a highly strained three-membered ring. This structural feature is the source of its synthetic utility and, concurrently, its primary hazards.[1][2]
-
Reactivity: The high ring strain makes aziridines susceptible to ring-opening reactions by a wide range of nucleophiles and electrophiles. This reactivity can be violent if initiated by incompatible materials, such as strong acids, which can catalyze uncontrolled polymerization.[1][2]
-
Environmental Hazard: Many functionalized organic compounds are toxic to aquatic life.[4] Release into the sewage system or the environment must be strictly avoided.[5]
Core Principles of Aziridine Waste Management
Before detailing specific procedures, all handling and disposal activities must adhere to these foundational principles, which are in line with federal regulations like the Resource Conservation and Recovery Act (RCRA).[6]
-
Segregation is Paramount: Never mix aziridine-containing waste with other chemical waste streams, especially acidic waste.[5][7] Incompatible materials can trigger hazardous reactions. Store aziridine waste separately, using physical barriers if necessary.[6]
-
Designated Accumulation: All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[7] This area must be under the control of laboratory personnel and inspected weekly for container integrity.[6][7]
-
Proper Containerization: Use only containers that are chemically compatible with 1-benzylaziridine-2-carboxylate. High-density polyethylene (HDPE) or glass containers with secure, screw-top caps are appropriate.[7] Ensure the container is in good condition, free from damage, and never filled beyond 90% capacity to allow for expansion.[7]
-
Clear and Comprehensive Labeling: All waste containers must be meticulously labeled.[5][8] The label must include:
Table 1: Personal Protective Equipment (PPE) Requirements
| Task | Minimum Required PPE |
| Routine Handling & Waste Segregation | Nitrile gloves, safety glasses with side shields, lab coat. |
| Chemical Deactivation Procedure | Chemical splash goggles, face shield, chemically resistant gloves (e.g., butyl rubber or laminate), lab coat. All work must be done in a certified chemical fume hood. |
| Spill Cleanup | Full-face respirator with appropriate cartridges, chemical-resistant suit, heavy-duty gloves, and boot covers. |
Disposal Decision Workflow
The appropriate disposal path depends on the nature and concentration of the waste. Use the following diagram to determine the correct procedure.
Caption: Decision workflow for selecting the appropriate disposal procedure.
Step-by-Step Disposal Protocols
Procedure A: Direct Disposal for Concentrated Waste
This is the standard and most recommended procedure for all neat, concentrated, or organic solvent solutions of 1-benzylaziridine-2-carboxylate.
-
Work Area Preparation: Ensure you are working in a well-ventilated area, preferably within a chemical fume hood.
-
PPE Adherence: Don the appropriate PPE as specified in Table 1.
-
Container Selection: Select a clean, dry, and chemically compatible hazardous waste container with a secure lid.
-
Waste Transfer: Carefully transfer the 1-benzylaziridine-2-carboxylate waste into the designated container using a funnel. Avoid splashing.
-
Labeling: Immediately label the container with all required information as detailed in Section 2.
-
Storage: Securely close the container and place it in your laboratory's designated Satellite Accumulation Area (SAA).[7] Ensure it is segregated from incompatible materials.[7][8]
-
Arrange Pickup: Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup for the hazardous waste.[8] Do not allow waste to accumulate for more than six months in an academic lab.[6]
Procedure B: Chemical Deactivation of Dilute Aqueous Waste
This procedure should only be performed on dilute (<1%) aqueous solutions and by personnel experienced with handling reactive chemicals. The principle is to use sodium thiosulfate to nucleophilically attack and open the aziridine ring, rendering it significantly less reactive and toxic.[3]
Causality: Sodium thiosulfate is an effective and mild nucleophile that can break the carbon-nitrogen bond in the strained aziridine ring. This process, known as reductive ring-opening, converts the hazardous aziridine moiety into a more stable and less toxic amino alcohol derivative.
-
Work Area Preparation: This procedure must be performed in a certified chemical fume hood. Ensure an acid/base spill kit and a container of sodium bicarbonate are readily accessible.
-
PPE Adherence: Don the advanced PPE for chemical deactivation as specified in Table 1.
-
Solution Preparation:
-
Place the dilute aqueous aziridine waste solution in a suitably large glass beaker or flask equipped with a magnetic stirrer.
-
Separately, prepare a 10% (w/v) solution of sodium thiosulfate in water. You will need a significant molar excess (at least 3-5 equivalents) relative to the estimated amount of the aziridine compound in your waste stream.
-
-
Deactivation Reaction:
-
Begin stirring the aziridine waste solution.
-
Slowly, and in portions, add the sodium thiosulfate solution to the stirring waste. Monitor for any signs of an exothermic reaction (heat generation). If the container becomes warm, pause the addition and allow it to cool.
-
-
Reaction Time: Once the addition is complete, allow the mixture to stir at room temperature for a minimum of 24 hours to ensure the reaction goes to completion.
-
pH Neutralization: After the reaction period, check the pH of the solution. Neutralize it to a pH between 6.0 and 8.0 by slowly adding a weak acid (e.g., 1M HCl) or base (e.g., sodium bicarbonate) as needed.
-
Final Disposal: Even after treatment, the resulting solution may still be subject to hazardous waste regulations depending on local rules and other components in the mixture. Containerize the treated, neutralized solution, label it as "Treated 1-Benzylaziridine-2-carboxylate Waste," and consult with your EH&S department for final disposal. Do not pour down the drain unless explicitly permitted by your institution for this specific treated waste stream.[7]
Spill Management
In the event of a spill, immediate and correct action is critical.
-
Evacuate: Alert all personnel in the immediate area and evacuate.
-
Isolate: Secure the area to prevent entry. If safe to do so, close the fume hood sash.
-
Ventilate: Ensure the area is well-ventilated.
-
Report: Contact your institution's EH&S or emergency response team immediately.
-
Cleanup (Trained Personnel Only):
-
Do not attempt to clean up a large spill or any spill you are not trained or equipped to handle.
-
For minor spills, trained personnel wearing appropriate PPE (see Table 1) should contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbent material into a designated hazardous waste container using non-sparking tools.
-
Wipe the area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
-
All materials used for the cleanup must be disposed of as hazardous waste.
-
By adhering to these scientifically-grounded procedures, you can ensure the safe management and disposal of 1-benzylaziridine-2-carboxylate, protecting yourself, your colleagues, and the environment.
References
- How to Ensure Safe Chemical Waste Disposal in Labor
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- Regulation of Labor
- Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
- Inactivation of viruses by aziridines. Vaccine, ScienceDirect.
- Hazardous Waste Disposal Procedures. Environmental Health and Safety, The University of Chicago.
- Inactivation of viruses by aziridines.
- Recent updates and future perspectives in aziridine synthesis and reactivity. RSC Medicinal Chemistry, PMC.
- SAFETY D
- BENZYL 1-BENZYLAZIRIDINE-2-CARBOXYL
- SAFETY D
- SAFETY D
- Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry, RSC Publishing.
Sources
- 1. Recent updates and future perspectives in aziridine synthesis and reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY00278B [pubs.rsc.org]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 6. danielshealth.com [danielshealth.com]
- 7. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal Protective Equipment & Handling Guide: 1-Benzylaziridine-2-carboxylate
Executive Summary & Hazard Mechanism
The Core Directive: Do not treat 1-Benzylaziridine-2-carboxylate as a standard organic reagent. It must be handled with the rigor reserved for "High Potency/High Hazard" alkylating agents.
The Scientific Logic (The "Why"): The hazard profile of this compound is defined by two structural features:
-
The Aziridine Ring: A highly strained three-membered ring containing nitrogen. This ring acts as a potent electrophile, susceptible to nucleophilic attack by biological macromolecules (DNA, proteins). This "ring-opening" mechanism is the basis for its toxicity (alkylation), potential mutagenicity, and severe irritant properties.
-
The Benzyl Group: This lipophilic moiety enhances the molecule's ability to permeate lipid bilayers, significantly increasing the risk of transdermal absorption compared to simple hydrophilic aziridines.
Immediate Action Required:
-
Engineering Control: All handling must occur within a certified chemical fume hood.
-
Skin Barrier: Standard single-layer nitrile gloves are insufficient for prolonged protection due to rapid permeation.
PPE Specification Matrix
The following equipment is non-negotiable for any manipulation of the neat substance or concentrated solutions (>10 mM).
| Protection Zone | Recommended Equipment | Scientific Rationale |
| Hand (Primary) | Silver Shield® / 4H® (Laminate) Liners | Aziridines are small, permeating molecules. Laminate films provide >4-hour breakthrough protection where nitrile may fail in minutes. |
| Hand (Outer) | Disposable Nitrile (5-8 mil) | Worn over the laminate liners to provide dexterity and grip. Immediately strip and replace outer glove upon any splash. |
| Respiratory | Fume Hood (Primary) | Do not rely on N95s. The vapor pressure of aziridines allows them to bypass particulate filters. If hood failure occurs, use a Full-Face Respirator with Organic Vapor (OV) cartridges. |
| Ocular | Chemical Splash Goggles | Safety glasses with side shields are inadequate. Vapors can cause corneal edema; liquid contact causes severe burns. Goggles provide a vapor seal. |
| Body | Tyvek® Lab Coat / Apron | Cotton lab coats absorb liquids and hold them against the skin. Impervious aprons prevent "soak-through" events. |
PPE & Handling Logic Flow
The following diagram illustrates the decision logic for layering protection based on the specific task being performed.
Figure 1: Decision matrix for selecting PPE based on physical state and engineering control status.
Operational Protocol: Step-by-Step
Phase 1: Preparation (Pre-Synthesis)
-
Quench Solution Prep: Before opening the bottle, prepare a "Kill Solution" of 10% Aqueous Acetic Acid or 1M Sodium Thiosulfate .
-
Balance Setup: Place the analytical balance inside the fume hood. If this is impossible, use a tare vessel with a sealed septum cap to transport the material.
Phase 2: Active Handling
-
Donning: Put on Laminate gloves first, then standard Nitrile gloves over them. Tape the cuff of the lab coat to the outer glove if working with volumes >50mL.
-
Transfer: Use positive displacement pipettes for liquids to prevent dripping (vapor pressure issues).
-
Spatter Control: Keep the sash as low as possible. Use a blast shield if heating the reaction.
Phase 3: Decontamination & Waste
-
Immediate Quench: Rinse all pipettes, spatulas, and empty vials into the "Kill Solution" immediately after use. Do not throw contaminated sharps directly into the sharps bin without quenching.
-
Surface Wipe: Wipe the work area with a paper towel soaked in 10% acetic acid, followed by a water rinse.
Emergency Response & Deactivation Workflow
In the event of a spill, speed is critical to prevent volatilization and surface permeation.
Figure 2: Chemical deactivation workflow utilizing acid hydrolysis to open the aziridine ring.
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: Benzyl 1-benzylaziridine-2-carboxylate. Retrieved from
-
American Chemical Society (ACS). (2025). Tips for Safe Handling And Storage of Aziridine Crosslinkers. MSN Chemical. Retrieved from
-
Ansell. (2024).[1] Chemical Glove Resistance Guide (Permeation & Degradation Data). Retrieved from
-
National Institutes of Health (NIH). (2001). Inactivation of viruses by aziridines. PubMed. Retrieved from
-
University of California, Los Angeles (UCLA). (n.d.). Standard Operating Procedure: Aziridine. EH&S. Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
